SR-3677 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4.2ClH/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21;;/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVXEKRUDMEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR-3677 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Potent and Selective ROCK-II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3677 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II), a key regulator of cellular contractility, motility, and survival. This technical guide provides a comprehensive overview of the mechanism of action of SR-3677, detailing its molecular interactions, downstream signaling pathways, and its impact on cellular processes. This document synthesizes available quantitative data, presents detailed experimental protocols for studying its effects, and provides visual representations of the key signaling cascades and experimental workflows to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action: Selective ROCK-II Inhibition
SR-3677 dihydrochloride functions as a competitive inhibitor at the ATP-binding site of Rho-associated kinases, with a significantly higher affinity for ROCK-II over ROCK-I.[1][2] This selectivity is attributed to specific hydrophobic interactions between the benzodioxane phenyl ring of SR-3677 and the hydrophobic surface within the kinase domain of ROCK-II.[2] By blocking the kinase activity of ROCK, SR-3677 prevents the phosphorylation of its downstream substrates, thereby modulating a variety of cellular functions.
Quantitative Inhibition Data
The inhibitory potency of this compound against ROCK-I and ROCK-II has been determined through in vitro kinase assays.
| Target | IC50 (nM) | Assay Type |
| ROCK-II | 3 | Enzyme-based |
| ROCK-I | 56 | Enzyme-based |
Table 1: In vitro inhibitory potency of this compound against ROCK-I and ROCK-II.[1][2]
Downstream Signaling Pathways
The primary consequence of ROCK-II inhibition by SR-3677 is the disruption of the RhoA/ROCK signaling cascade, which has profound effects on the actin cytoskeleton. Furthermore, recent evidence indicates a crucial interplay between ROCK signaling and the tumor suppressor PTEN, which in turn modulates the PI3K/Akt pathway, a critical signaling node for cell survival and proliferation.
Regulation of the Actin Cytoskeleton
Activated RhoA binds to and activates ROCK, which then phosphorylates several downstream targets to regulate actin-myosin contractility and actin filament dynamics. Key substrates include Myosin Light Chain (MLC) and LIM kinase (LIMK).[3]
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and also phosphorylates and inactivates Myosin Phosphatase Target subunit 1 (MYPT1), the regulatory subunit of MLC phosphatase. Both actions lead to an increase in phosphorylated MLC, which promotes the assembly of actin-myosin filaments and increases cellular contractility.
-
LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.
By inhibiting ROCK-II, SR-3677 prevents the phosphorylation of these substrates, leading to decreased actin-myosin contractility and destabilization of actin filaments.
References
SR-3677 Dihydrochloride: A Technical Profile on Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
SR-3677 is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2] This technical guide provides a comprehensive overview of its target selectivity profile, mechanism of action, and associated experimental methodologies. The information is curated to support research and development applications by presenting quantitative data, detailed protocols, and visual representations of its molecular interactions and downstream signaling effects.
Core Mechanism of Action: Selective ROCK-II Inhibition
SR-3677 functions as an ATP-competitive inhibitor of Rho-associated kinases, with a significantly higher affinity for ROCK-II compared to ROCK-I.[1] This selectivity is primarily attributed to specific hydrophobic interactions between the benzodioxane phenyl ring of SR-3677 and the hydrophobic surface within the kinase's ATP-binding pocket.[1][3][4] By blocking the kinase activity of ROCK-II, SR-3677 prevents the phosphorylation of its downstream substrates, thereby modulating critical cellular processes such as cytoskeletal dynamics, cell migration, and smooth muscle contraction.[1][5]
Quantitative Target Selectivity Profile
The inhibitory activity of SR-3677 has been quantified against its primary targets, ROCK-I and ROCK-II, as well as a panel of other kinases to establish its selectivity. The half-maximal inhibitory concentration (IC50) values from various assays are summarized below.
Table 1: Primary Target Inhibition
| Target | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| ROCK-II | ~3 | Enzyme-based & Cell-based | [1][3][6][7][8] |
| ROCK-I | 56 | Enzyme-based | [1][3][6][7][8] |
| ppMLC | ~3 | Cell-based |[6] |
Table 2: Off-Target Selectivity Profile
| Target | IC50 (µM) | Fold Selectivity vs. ROCK-II | Reference |
|---|---|---|---|
| PKA | 3.968 | >1300x | [6] |
| MRCK | 1.190 | ~400x | [6] |
| Akt1 | 7.491 | ~2500x |[6] |
Furthermore, broader screening has shown that SR-3677 has a low off-target hit rate of 1.4% against a panel of 353 kinases and inhibits only 3 out of 70 non-kinase enzymes and receptors, underscoring its high selectivity.[3][8]
Signaling Pathways and Molecular Interactions
The Rho/ROCK signaling pathway is a crucial regulator of actin-myosin contractility.[1] Activated by the small GTPase RhoA, ROCK kinases phosphorylate downstream targets like Myosin Light Chain (MLC) and LIM kinase (LIMK), leading to the formation of stress fibers and increased cellular contraction.[1][9] SR-3677 selectively inhibits ROCK-II, disrupting this cascade.
Experimental Protocols
Detailed methodologies for key assays used to characterize SR-3677 are provided below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of SR-3677 against ROCK-I and ROCK-II kinases.[1]
Methodology:
-
Assay System: The assay is performed using a commercial STK2 kinase system (e.g., from Cisbio).[1][3]
-
Reaction Mixture Preparation: A 5 µL mixture is prepared in a microplate well containing STK2 substrate (1 µM) and ATP in STK buffer. The ATP concentration is adjusted for each kinase (4 µM for ROCK-I; 20 µM for ROCK-II).[1][3][8]
-
Compound Addition: 20 nL of SR-3677, serially diluted to various concentrations, is dispensed into the wells.[1][3][8]
-
Reaction Initiation: The kinase reaction is initiated by adding 5 µL of either ROCK-I (2.5 nM) or ROCK-II (0.5 nM) in STK buffer.[1][3][8]
-
Incubation: The reaction is allowed to proceed for 4 hours at room temperature.[1][3][8]
-
Reaction Termination and Detection: The reaction is stopped by the addition of 10 µL of a detection mixture containing 1x antibody and 62.5 nM Streptavidin-XL665 (Sa-XL) in detection buffer.[1][3][8]
-
Data Analysis: The signal is read using a suitable plate reader, and the IC50 values are calculated from the dose-response curve.
Objective: To assess the effect of SR-3677 on the recruitment of Parkin to damaged mitochondria, a key step in mitophagy.[10]
Methodology:
-
Cell Culture: Differentiated SH-SY5Y cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin) are seeded on glass coverslips.[11]
-
Compound Treatment: Cells are pre-treated with a determined optimal concentration of SR-3677 (e.g., 0.5 µM) or a vehicle control (e.g., DMSO) for 2 to 17 hours.[10][11]
-
Induction of Mitochondrial Damage: Mitochondrial damage is induced by treating the cells with a mitochondrial uncoupler like CCCP (10 µM) for 1-2 hours.[1][11]
-
Immunostaining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and counterstained with a mitochondrial marker (e.g., MitoTracker™ Red CMXRos) and a nuclear stain (e.g., DAPI).[11]
-
Imaging and Analysis: Cells are imaged using a fluorescence microscope. The co-localization of YFP-Parkin with the mitochondrial marker is quantified to determine the extent of Parkin recruitment.[11]
-
Treating a relevant cell line (e.g., trabecular meshwork cells) with various concentrations of SR-3677.
-
Lysing the cells and separating proteins via SDS-PAGE.
-
Performing a Western blot using antibodies specific to phosphorylated MLC and total MLC to determine the ratio and, subsequently, the inhibitory effect of the compound.
Visualizing Target Selectivity
The high selectivity of SR-3677 for ROCK-II over other kinases is a defining characteristic of its pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
SR-3677 Dihydrochloride: A Deep Dive into its Function as a Selective ROCK-II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
SR-3677 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a notable preference for the ROCK-II isoform.[1][2][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental considerations for SR-3677 dihydrochloride, designed to support its application in research and drug development.
Core Function and Mechanism of Action
The primary function of this compound is the inhibition of ROCK-I and ROCK-II kinases.[1] Its mechanism of action is centered on the competitive inhibition of the ATP-binding site within the kinase domain of these enzymes.[4] By occupying this site, SR-3677 prevents the phosphorylation of downstream substrates, thereby modulating a variety of cellular processes.[4]
The selectivity of SR-3677 for ROCK-II is a key feature, attributed to specific hydrophobic interactions between the benzodioxane phenyl ring of the compound and the hydrophobic surface of the ROCK-II kinase pocket.[2][4] This selectivity can be advantageous in therapeutic applications where targeted inhibition of ROCK-II is desired.[5]
The inhibition of ROCK signaling by SR-3677 has significant downstream effects, most notably on the regulation of the actin cytoskeleton.[4][6] Key substrates of ROCK kinases include Myosin Light Chain (MLC) and LIM kinase (LIMK).[4] By preventing the phosphorylation of these substrates, SR-3677 disrupts actin-myosin contractility and the stabilization of actin filaments.[4]
Furthermore, recent studies have elucidated a role for SR-3677 in the enhancement of mitophagy, the selective degradation of mitochondria by autophagy.[4][5] This finding suggests potential therapeutic applications for SR-3677 in neurodegenerative diseases and other conditions associated with mitochondrial dysfunction.[5]
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the key inhibitory concentration (IC50) values for both ROCK-I and ROCK-II.
| Target | IC50 (nM) | Assay Type |
| ROCK-II | 3 | Enzyme-based |
| ROCK-I | 56 | Enzyme-based |
Data sourced from multiple references.[1][2][3][4]
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental applications of SR-3677, the following diagrams have been generated using the DOT language.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.
Caption: Experimental workflow for assessing SR-3677 cytotoxicity in SH-SY5Y cells.
Caption: Experimental workflow for assessing Parkin recruitment to damaged mitochondria.
Detailed Experimental Protocols
Kinase Inhibition Assay (Enzyme-based)
This protocol is a representative method for determining the IC50 values of SR-3677 against ROCK-I and ROCK-II.
Materials:
-
Recombinant human ROCK-I and ROCK-II enzymes
-
STK2 kinase substrate (Cisbio)
-
ATP
-
This compound
-
STK-buffer
-
Detection buffer with Sa-XL and antibody (Cisbio)
-
384-well plates
Procedure:
-
Prepare a mixture of 1 µM STK2 substrate and ATP (4 µM for ROCK-I; 20 µM for ROCK-II) in STK-buffer.
-
Dispense 5 µL of the substrate/ATP mixture into the wells of a 384-well plate.
-
Add 20 nL of test compound (SR-3677) at various concentrations.
-
Initiate the reaction by adding 5 µL of either 2.5 nM ROCK-I or 0.5 nM ROCK-II in STK-buffer.
-
Incubate the reaction at room temperature for 4 hours.
-
Stop the reaction by adding 10 µL of 1x antibody and 62.5 nM Sa-XL in detection buffer.
-
Read the plate on a suitable plate reader to determine kinase activity.
-
Calculate IC50 values from the dose-response curves.[2]
Cell Viability Assay
This protocol outlines a method to assess the cytotoxicity of SR-3677 in a cell-based system.[7]
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid
-
This compound
-
Sterile water or DMSO for stock solution
-
96-well plates
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Culture SH-SY5Y cells in DMEM/F12 medium.
-
For differentiation, seed cells at a density of 2 x 10⁴ cells/cm² and treat with 10 µM retinoic acid for 5-7 days.
-
Prepare a 10 mM stock solution of this compound in sterile water or DMSO.
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
The following day, treat the cells with a serial dilution of SR-3677 (e.g., 0.1 µM to 10 µM) for 24 hours. Include a vehicle-only control.
-
Assess cell viability using an ATP-based assay according to the manufacturer's instructions.[7]
Parkin Recruitment Assay (Immunofluorescence)
This protocol describes a method to evaluate the effect of SR-3677 on the recruitment of Parkin to damaged mitochondria.[4][7]
Materials:
-
HeLa or SH-SY5Y cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin or GFP-Parkin)
-
Glass coverslips
-
This compound
-
Mitochondrial uncoupler (e.g., CCCP)
-
4% paraformaldehyde
-
0.1% Triton X-100
-
Mitochondrial marker (e.g., MitoTracker™ Red CMXRos or TOM20 antibody)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed differentiated SH-SY5Y or HeLa cells stably expressing fluorescently tagged Parkin on glass coverslips.
-
Pre-treat cells with the desired concentration of SR-3677 (e.g., 0.5 µM) or vehicle for 2-17 hours.[4][7]
-
Induce mitochondrial damage by adding a mitochondrial uncoupler like CCCP (10 µM) for 1-2 hours.[4][7]
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Counterstain with a mitochondrial marker and a nuclear stain.
-
Image the cells using a fluorescence microscope and quantify the co-localization of the fluorescently tagged Parkin with the mitochondrial marker.[7]
Conclusion
This compound is a valuable research tool for investigating the roles of ROCK-I and particularly ROCK-II in various cellular and disease processes. Its high potency and selectivity for ROCK-II make it a compelling candidate for further investigation in therapeutic areas where targeted ROCK inhibition is desirable, such as neurodegenerative disorders and other conditions linked to cytoskeletal and mitochondrial dysfunction. The provided data and protocols offer a solid foundation for researchers to effectively utilize SR-3677 in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Downstream Signaling Pathways Affected by SR-3677 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with significantly greater selectivity for ROCK2 over ROCK1.[1] The ROCK signaling pathway is a critical regulator of a multitude of cellular functions, primarily through its effects on the actin cytoskeleton, including cell adhesion, migration, proliferation, and apoptosis.[1] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by SR-3677, with a particular focus on its roles in enhancing Parkin-mediated mitophagy and inducing synthetic lethality in BRCA2-deficient cancer cells. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the complex biological processes using signaling pathway and workflow diagrams.
Core Mechanism of Action
SR-3677 is an ATP-competitive inhibitor of ROCK1 and ROCK2.[2] By binding to the kinase domain of ROCK, SR-3677 prevents the phosphorylation of its downstream substrates, thereby modulating a variety of cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of SR-3677 dihydrochloride.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay System |
| ROCK1 | 56 | Enzyme Assay |
| ROCK2 | 3 | Enzyme Assay |
Table 2: Cellular Activity and Cytotoxicity
| Cell Line | Assay | Concentration | Effect |
| SH-SY5Y | Parkin Recruitment | 0.5 µM | Maximal Parkin recruitment to damaged mitochondria |
| SH-SY5Y | Viability Assay | 4 µM | No adverse effect on cell viability |
| Various | Not Specified | >20 µM | CC50 (50% cytotoxic concentration) |
Downstream Signaling Pathways
Enhancement of Parkin-Mediated Mitophagy
SR-3677 has been demonstrated to enhance the cellular process of mitophagy, the selective degradation of damaged mitochondria by autophagy. This is particularly relevant in the context of neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature. The proposed signaling pathway is as follows:
-
ROCK Inhibition: SR-3677 inhibits ROCK2.
-
PTEN Antagonism: ROCK is a known activator of PTEN (Phosphatase and tensin homolog). Inhibition of ROCK leads to the functional antagonism of PTEN.
-
PI3K/Akt Activation: PTEN is a negative regulator of the PI3K/Akt signaling pathway. By inhibiting PTEN, SR-3677 treatment leads to the activation of PI3K and subsequent phosphorylation and activation of Akt.
-
HK2 Activation and Mitochondrial Localization: Activated Akt phosphorylates and activates Hexokinase 2 (HK2). This phosphorylation promotes the translocation of HK2 to the outer mitochondrial membrane of damaged mitochondria.
-
Parkin Recruitment and Mitophagy Induction: Mitochondrial-localized HK2 acts as a positive regulator for the recruitment of the E3 ubiquitin ligase Parkin to the damaged mitochondria. Parkin then ubiquitinates mitochondrial outer membrane proteins, flagging the organelle for engulfment by autophagosomes and subsequent degradation in lysosomes.
Induction of Mitotic Defects in BRCA2-Deficient Cells
A significant finding is the synthetic lethality induced by SR-3677 in cells with deficiencies in the BRCA2 tumor suppressor gene. This effect is not dependent on the induction of DNA damage, which is the mechanism of action for other synthetic lethality-inducing drugs like PARP inhibitors. Instead, it stems from the critical role of ROCK signaling in the final stages of cell division.
-
Cytokinesis Failure: ROCK is essential for the formation and contraction of the actomyosin (B1167339) ring during cytokinesis. Inhibition of ROCK by SR-3677 leads to a failure of cytokinesis.
-
Polyploidy and Binucleation: Cells that fail to complete cytokinesis become polyploid (containing more than two sets of chromosomes) and are often binucleated.
-
Mitotic Catastrophe: Subsequent attempts at mitosis in these aberrant cells lead to mitotic catastrophe, characterized by multipolar spindles, chromosome mis-segregation, and ultimately, cell death.
Experimental Protocols
In Vitro ROCK Kinase Assay
This protocol describes a method to determine the IC50 of SR-3677 for ROCK1 and ROCK2.
-
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
This compound serial dilutions
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant ROCK enzyme, and MBP.
-
Add serial dilutions of SR-3677 or vehicle control (e.g., DMSO) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 15 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each SR-3677 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the SR-3677 concentration and fitting the data to a sigmoidal dose-response curve.
-
Parkin Recruitment Assay in SH-SY5Y Cells
This protocol details a method to visualize and quantify the recruitment of Parkin to damaged mitochondria.
-
Materials:
-
SH-SY5Y neuroblastoma cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
This compound.
-
Mitochondrial uncoupler (e.g., CCCP).
-
MitoTracker™ Red CMXRos.
-
4% Paraformaldehyde (PFA).
-
0.1% Triton X-100 in PBS.
-
DAPI.
-
Fluorescence microscope.
-
-
Procedure:
-
Seed YFP-Parkin expressing SH-SY5Y cells on glass coverslips in a 24-well plate.
-
The following day, treat the cells with the desired concentration of SR-3677 (e.g., 0.5 µM) or vehicle for 2-4 hours.
-
Induce mitochondrial damage by adding CCCP (e.g., 10 µM) and incubate for 1-2 hours.
-
During the last 30 minutes of CCCP treatment, add MitoTracker™ Red CMXRos to the media to stain mitochondria.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filters for YFP, RFP, and DAPI.
-
Quantify the colocalization of YFP-Parkin with the mitochondrial stain (MitoTracker Red) to determine the extent of Parkin recruitment.
-
Analysis of Mitotic Defects in BRCA2-Deficient Cells
This protocol describes a method to assess the induction of polyploidy and binucleation.
-
Materials:
-
BRCA2-deficient and proficient control cell lines (e.g., DLD-1 BRCA2-/- and DLD-1 parental).
-
Cell culture medium.
-
This compound.
-
Propidium Iodide (PI) staining solution with RNase A.
-
Flow cytometer.
-
Fluorescence microscope.
-
DAPI.
-
-
Procedure for Polyploidy Analysis (Flow Cytometry):
-
Seed BRCA2-deficient and control cells in 6-well plates.
-
Treat cells with SR-3677 or vehicle for 48-72 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. Cells with >4N DNA content are considered polyploid.
-
-
Procedure for Binucleation Analysis (Microscopy):
-
Seed and treat cells on coverslips as described above.
-
Fix and permeabilize the cells.
-
Stain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Count the percentage of cells with two or more nuclei.
-
Conclusion
This compound, as a potent and selective ROCK inhibitor, demonstrates significant effects on key downstream signaling pathways with therapeutic potential. Its ability to enhance Parkin-mediated mitophagy offers a promising avenue for the treatment of neurodegenerative diseases. Furthermore, the induction of synthetic lethality in BRCA2-deficient cells highlights a novel approach for cancer therapy, distinct from conventional DNA damaging agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of SR-3677.
References
An In-depth Technical Guide to the Neuroprotective Effects of SR-3677 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3677 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), has emerged as a promising agent with significant neuroprotective properties. This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and methodologies associated with the neuroprotective effects of SR-3677. The primary mechanism of action involves the potentiation of Parkin-mediated mitophagy, a critical cellular process for the removal of damaged mitochondria, and the activation of Hexokinase 2 (HK2), a key glycolytic enzyme. This guide details the experimental protocols for assessing these effects and presents quantitative data to support the therapeutic potential of SR-3677 in neurodegenerative disease models.
Introduction to SR-3677 Dihydrochloride
SR-3677 is a small molecule inhibitor with high selectivity for ROCK2 over ROCK1. The dysregulation of the Rho/ROCK signaling pathway is implicated in various pathologies, including neurodegenerative disorders.[1] SR-3677's neuroprotective effects are primarily attributed to its ability to enhance the clearance of dysfunctional mitochondria and modulate cellular metabolism, thereby promoting neuronal survival.
Mechanism of Action: A Dual Approach to Neuroprotection
The neuroprotective effects of SR-3677 are centered around two key cellular processes: the enhancement of mitophagy and the activation of Hexokinase 2 (HK2).
Potentiation of Parkin-Mediated Mitophagy
Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria. In several neurodegenerative diseases, impaired mitophagy leads to the accumulation of dysfunctional mitochondria, resulting in oxidative stress and neuronal cell death. SR-3677 has been shown to potentiate Parkin-mediated mitophagy.[2] Parkin, an E3 ubiquitin ligase, is recruited to depolarized mitochondria, leading to their ubiquitination and subsequent engulfment by autophagosomes for degradation. SR-3677 enhances this process, leading to a more efficient clearance of damaged mitochondria.
Activation and Mitochondrial Localization of Hexokinase 2 (HK2)
Hexokinase 2 (HK2) is the first and rate-limiting enzyme in glycolysis. Its association with the outer mitochondrial membrane, specifically at the voltage-dependent anion channel (VDAC), is crucial for both metabolic regulation and cell survival.[3][4] SR-3677 treatment increases the phosphorylation and mitochondrial localization of HK2.[2] This enhanced association of HK2 with mitochondria is thought to promote glycolysis and provide a localized energy source, which is critical for neuronal function and survival, particularly under conditions of cellular stress.
Quantitative Data on the Efficacy of SR-3677
The following tables summarize the quantitative data regarding the potency and efficacy of SR-3677 in relevant in vitro models.
Table 1: In Vitro Potency of SR-3677
| Target | Assay Type | IC50 | Reference |
|---|---|---|---|
| ROCK2 | Kinase Assay | 3 nM | [5] |
| ROCK1 | Kinase Assay | 56 nM |[5] |
Table 2: Efficacy of SR-3677 in Cellular Assays
| Assay | Cell Line | Treatment | EC50 / Effect | Reference |
|---|---|---|---|---|
| Parkin Recruitment to Damaged Mitochondria | HEK293 expressing GFP-Parkin | SR-3677 + CCCP | 57 nM | [5] |
| Mitochondrial Degradation (Mito-DsRed) | HEK293 expressing GFP-Parkin | 0.5 µM SR-3677 + 10 µM CCCP (24h) | 41% reduction in retained Mito-DsRed compared to DMSO control | [2] |
| Cell Viability | SH-SY5Y | Prolonged CCCP treatment (24h) + SR-3677 | Improved cell viability (qualitative) |[2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathway of SR-3677 in Neuroprotection
Caption: Signaling pathway of SR-3677 leading to neuroprotection.
Experimental Workflow for Assessing Mitophagy
Caption: Workflow for the RG-OMP25 mitophagy assay.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the crystal violet cell viability assay.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the neuroprotective effects of SR-3677.
Parkin-Mediated Mitophagy Assay
This protocol is adapted from methodologies used to assess Parkin recruitment and mitochondrial degradation.[2][6]
-
Cell Culture and Transfection:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding Cerulean-Parkin and a mitochondrial outer membrane-targeted tandem mCherry-GFP tag (RG-OMP25) using a suitable transfection reagent. The RG-OMP25 reporter fluoresces yellow (red and green) in the neutral pH of the cytoplasm and red in the acidic environment of the lysosome, allowing for the specific detection of mitochondria that have been delivered to lysosomes.
-
-
Treatment and Induction of Mitophagy:
-
24 hours post-transfection, pre-treat the cells with 0.5 µM this compound or DMSO (vehicle control) for 2 hours.
-
Induce mitophagy by adding 10 µM Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to the culture medium. To inhibit lysosomal degradation and allow for the accumulation of mitolysosomes, co-treat with lysosomal protease inhibitors E-64 (10 µg/mL) and leupeptin (B1674832) (10 µg/mL).
-
-
Imaging and Quantification:
-
Perform live-cell imaging using a confocal microscope equipped with appropriate lasers and filters for Cerulean, GFP, and mCherry.
-
Acquire images at specified time points after CCCP addition.
-
Quantify mitophagy by determining the percentage of the mitochondrial area with red-only signal (mCherry-positive, GFP-negative) relative to the total mitochondrial area (mCherry-positive). This can be achieved using image analysis software such as ImageJ or FIJI.
-
Cell Viability Assay (Crystal Violet Staining)
This protocol is a standard method for assessing cell viability in adherent cell cultures.[7]
-
Cell Seeding and Treatment:
-
Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of CCCP with or without this compound for 24 hours. Include appropriate vehicle controls.
-
-
Staining Procedure:
-
Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells by adding 100 µL of 4% paraformaldehyde (PFA) in PBS to each well and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add 100 µL of 0.5% (w/v) crystal violet solution in 20% methanol to each well and incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with tap water until the water runs clear.
-
-
Quantification:
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 100% methanol to each well and incubating for 20 minutes on a shaker.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Subcellular Fractionation and Western Blotting for HK2 Localization
This protocol allows for the separation of cytosolic and mitochondrial fractions to assess the localization of HK2.[8][9]
-
Cell Lysis and Fractionation:
-
Culture and treat SH-SY5Y cells as required.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 1.5 mM MgCl2, and protease inhibitors) and incubate on ice for 10 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
-
-
Western Blotting:
-
Lyse the mitochondrial pellet in RIPA buffer.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA or Bradford assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against HK2 and a mitochondrial marker (e.g., VDAC or COX IV) and a cytosolic marker (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used to quantify the relative abundance of HK2 in each fraction.
-
Conclusion
This compound demonstrates significant neuroprotective potential through its dual mechanism of enhancing Parkin-mediated mitophagy and promoting the mitochondrial localization and activation of HK2. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of SR-3677 and other ROCK2 inhibitors as potential therapeutics for neurodegenerative diseases. The quantitative data presented underscore the potency and cellular efficacy of this compound, warranting further preclinical and clinical evaluation.
References
- 1. proteolysis.jp [proteolysis.jp]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of complex formation between mitochondrial anion channel VDAC1 and Hexokinase-II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal violet staining protocol | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. tabaslab.com [tabaslab.com]
The chemical properties and synthesis of SR-3677 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3677 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of SR-3677 dihydrochloride. It includes detailed experimental protocols for relevant assays and visualizations of the associated signaling pathways to support researchers and professionals in the fields of drug discovery and development.
Chemical and Physical Properties
This compound is a white to light brown powder.[3] It is the dihydrochloride salt of the parent compound SR-3677, also referred to as compound 5 in initial discovery literature.[1] The key chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamide dihydrochloride | |
| Molecular Formula | C₂₂H₂₄N₄O₄ · 2HCl | |
| Molecular Weight | 481.37 g/mol | [4] |
| CAS Number | 1781628-88-3 | [1][4] |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in water and DMSO. | |
| Storage | Desiccate at room temperature. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and in solvent at -80°C for up to 6 months. | [4] |
Synthesis of this compound
The synthesis of SR-3677 was first reported by Feng et al. in the Journal of Medicinal Chemistry in 2008.[1][5] The synthesis of the parent compound, a racemate, begins from 2-fluoro-4-bromo-nitrobenzene.[5] The final step involves the introduction of a dimethylaminoethoxy moiety.[5]
While the full, detailed experimental protocol is found in the supporting information of the original publication, a general synthetic scheme can be outlined as follows:
Caption: General synthetic workflow for this compound.
Detailed Protocol: A comprehensive, step-by-step synthesis protocol would require access to the supporting information of Feng Y, et al. J Med Chem. 2008 Nov 13;51(21):6642-5.
Mechanism of Action and Signaling Pathway
SR-3677 is a potent inhibitor of Rho-associated kinases (ROCK), with significantly higher selectivity for ROCK-II over ROCK-I.[1][2] The IC₅₀ values are approximately 3 nM for ROCK-II and 56 nM for ROCK-I.[1][4] ROCKs are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[6][7] The Rho/ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction.[6][7]
SR-3677 exerts its effects by inhibiting the kinase activity of ROCK, thereby preventing the phosphorylation of its downstream substrates.[7] Key downstream targets of ROCK include Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP).[6] By inhibiting ROCK, SR-3677 prevents the phosphorylation of the myosin binding subunit of MLCP, which leads to the dephosphorylation of MLC and subsequent reduction in actomyosin (B1167339) contractility.[6]
Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the activity of ROCK inhibitors like SR-3677.
In Vitro Kinase Assay for ROCK Activity
This protocol is adapted from commercially available ROCK activity assay kits and is designed to measure the direct inhibitory effect of SR-3677 on ROCK kinase activity.
Materials:
-
Recombinant active ROCK-II enzyme
-
Myosin Phosphatase Target Subunit 1 (MYPT1) substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM EGTA)
-
ATP
-
This compound
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the SR-3677 stock solution to create a range of concentrations for IC₅₀ determination.
-
In a 96-well plate, add the kinase assay buffer, the desired concentration of SR-3677 or vehicle (DMSO), and the MYPT1 substrate.
-
Initiate the reaction by adding the ROCK-II enzyme to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated MYPT1 using a suitable detection method, such as an antibody-based assay (ELISA) or a phosphosensor-based assay.
-
Calculate the percentage of inhibition for each concentration of SR-3677 and determine the IC₅₀ value.
Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
This cell-based assay measures the downstream effects of ROCK inhibition by quantifying the levels of phosphorylated MLC.
Materials:
-
Cell line of interest (e.g., HeLa, A7r5)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-MLC and anti-total MLC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of SR-3677 or vehicle (DMSO) for the desired time.
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLC for normalization.
Caption: Experimental workflow for Western blot analysis of p-MLC.
Conclusion
This compound is a valuable research tool for investigating the roles of ROCK-II in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for further investigation in drug development programs targeting diseases where ROCK-II is implicated, such as glaucoma, cancer, and neurodegenerative disorders. This guide provides a foundational understanding of its chemical properties, synthesis, and biological functions, along with practical experimental protocols to facilitate its use in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR-3677 | CAS:1072959-67-1 | Rho Kinase (ROCK-II) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
SR-3677 dihydrochloride for studying Rho-kinase associated coiled-coil forming protein kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SR-3677 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). This document will detail its mechanism of action, present quantitative data on its potency and selectivity, provide experimental protocols for its use, and illustrate key signaling pathways and workflows.
Introduction to SR-3677 and Rho-Kinase
Rho-associated coiled-coil forming protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][4][5] Dysregulation of this pathway has been implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making ROCK a compelling therapeutic target.[1][6]
SR-3677 is a small molecule inhibitor with high potency and selectivity for ROCK, particularly the ROCK-II isoform.[7][8][9] Its utility as a research tool lies in its ability to precisely dissect the roles of ROCK-II in various physiological and pathological processes.
Mechanism of Action
SR-3677 functions as an ATP-competitive inhibitor of ROCK kinases.[8] It exhibits a significantly higher affinity for ROCK-II compared to ROCK-I. The selectivity of SR-3677 is attributed to specific hydrophobic interactions between the benzodioxane phenyl ring of the compound and the hydrophobic surface within the kinase pocket of ROCK-II.[7][8] By binding to the ATP-binding site, SR-3677 prevents the phosphorylation of downstream ROCK substrates, thereby inhibiting the signaling cascade.
The Rho/ROCK Signaling Pathway
The activation of the Rho/ROCK pathway is initiated by the binding of GTP to the small GTPase RhoA, a process regulated by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1] GTP-bound RhoA then binds to and activates ROCK kinases.[1][5] Activated ROCK phosphorylates several downstream substrates, leading to various cellular responses. Key substrates include:
-
Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK increases myosin ATPase activity, promoting actin-myosin contractility and the formation of stress fibers.[1]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP). This action sustains the phosphorylated (active) state of MLC, further enhancing contractility.[1]
-
LIM kinases (LIMK1 and LIMK2): ROCK activates LIM kinases through phosphorylation. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.[1]
The culmination of these events results in changes to the actin cytoskeleton that influence cell shape, motility, and other fundamental cellular functions.[4]
Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.
Quantitative Data: Potency and Selectivity of SR-3677
SR-3677 is characterized by its high potency, particularly for ROCK-II, and its selectivity against a broad range of other kinases. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Target | IC50 (nM) | Assay Type |
| ROCK-II | ~3[7][8][9][10] | Enzyme-based / Cell-based |
| ROCK-I | 56[7][8][10] | Enzyme-based |
| PKA | 3,968[9] | Not Specified |
| MRCK | 1,190[9] | Not Specified |
| Akt1 | 7,491[9] | Not Specified |
Table 1: Inhibitory potency of SR-3677 against ROCK isoforms and other selected kinases.
In broader kinase screening, SR-3677 demonstrated a low off-target hit rate, inhibiting only 1.4% of 353 kinases tested and 3 out of 70 non-kinase enzymes and receptors.[7]
Experimental Protocols
The following are representative protocols for assessing the activity of SR-3677.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of SR-3677 against ROCK-I and ROCK-II.
Methodology:
-
Kinase System: Assays are performed using a commercially available STK2 kinase system.[7][8]
-
Reaction Mixture: A 5 µL mixture containing 1 µM STK2 substrate and ATP (4 µM for ROCK-I; 20 µM for ROCK-II) in STK buffer is added to the wells of a suitable microplate.[7][8]
-
Compound Addition: 20 nL of SR-3677, serially diluted to various concentrations, is dispensed into the wells.[7][8]
-
Reaction Initiation: The kinase reaction is initiated by the addition of 5 µL of either 2.5 nM ROCK-I or 0.5 nM ROCK-II in STK buffer.[7][8]
-
Incubation: The reaction is allowed to proceed for 4 hours at room temperature.[7]
-
Reaction Termination and Detection: The reaction is stopped by the addition of 10 µL of 1x antibody and 62.5 nM Sa-XL in detection buffer.[7]
-
Data Analysis: The signal is read on a suitable plate reader, and the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
Objective: To assess the effect of SR-3677 on ROCK activity in a cellular context by measuring the phosphorylation of its downstream target, MLC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or vascular smooth muscle cells) and grow to desired confluency. Treat cells with various concentrations of SR-3677 or vehicle control for a specified period (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated MLC (p-MLC) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-MLC signal to a loading control (e.g., GAPDH or total MLC) to determine the relative change in phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Rho-associated coiled-coil containing kinases (ROCK): Structure, regulation, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho/Rho-associated coiled-coil forming kinase pathway as therapeutic targets for statins in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
SR-3677 Dihydrochloride: A Technical Guide to its Selective Inhibition of ROCK2 over ROCK1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the inhibitory activity of SR-3677 dihydrochloride (B599025), focusing on its differential effects on the two isoforms of Rho-associated coiled-coil containing protein kinase, ROCK1 and ROCK2. This document details the quantitative inhibitory data, the experimental methodologies for determining these values, and the intricate signaling pathways governed by ROCK kinases.
Data Presentation: Quantitative Inhibition of ROCK1 and ROCK2 by SR-3677
SR-3677 dihydrochloride has been identified as a potent and selective inhibitor of ROCK2. The following table summarizes the half-maximal inhibitory concentration (IC50) values of SR-3677 for both ROCK1 and ROCK2, demonstrating its significant selectivity.
| Compound | Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| This compound | ROCK1 | 56 | ~18.7-fold |
| ROCK2 | 3 |
Experimental Protocols: Determination of IC50 Values
The IC50 values for SR-3677 against ROCK1 and ROCK2 are typically determined using in vitro biochemical kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the respective ROCK isoform. While the specific protocol used in the initial discovery of SR-3677 is concisely described, this section provides a generalized yet detailed methodology based on common industry-standard kinase assay platforms such as LanthaScreen™, Z'-LYTE™, and ADP-Glo™.
Principle of Kinase Inhibition Assays
The fundamental principle of these assays is to quantify the enzymatic activity of ROCK1 or ROCK2 in the presence of varying concentrations of the inhibitor, SR-3677. The activity is measured by detecting the amount of phosphorylated substrate or the amount of ATP consumed during the reaction.
Generalized Protocol for an In Vitro Kinase Assay (e.g., TR-FRET based)
This protocol outlines the key steps for determining the IC50 value of SR-3677 using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as LanthaScreen™.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Fluorescently labeled substrate peptide (e.g., a derivative of Myosin Phosphatase Target Subunit 1, MYPT1)
-
ATP (Adenosine triphosphate)
-
This compound
-
Assay buffer (typically containing Tris-HCl, MgCl₂, BSA, and DTT)
-
Detection reagents (e.g., a terbium-labeled antibody specific for the phosphorylated substrate)
-
384-well microplates
-
A microplate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the diluted SR-3677 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the ROCK1 or ROCK2 enzyme to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the fluorescently labeled substrate and ATP to each well to start the kinase reaction. The final ATP concentration is typically kept close to its Km value for the respective kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add the detection reagents, including the terbium-labeled phospho-specific antibody.
-
Incubate at room temperature for a period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a compatible plate reader. The signal is a ratio of the acceptor (fluorescein) emission to the donor (terbium) emission.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the SR-3677 concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of SR-3677.
Signaling Pathways of ROCK1 and ROCK2
ROCK1 and ROCK2 are key downstream effectors of the small GTPase RhoA. They play crucial roles in regulating a wide array of cellular processes, primarily through their ability to phosphorylate various substrates, leading to the reorganization of the actin cytoskeleton.
Upstream Activation:
The activation of ROCK is initiated by the binding of active, GTP-bound RhoA to the Rho-binding domain (RBD) of ROCK. This interaction disrupts an autoinhibitory loop within the ROCK protein, leading to the activation of its kinase domain.
Downstream Effectors:
Once activated, ROCK1 and ROCK2 phosphorylate a multitude of downstream targets, including:
-
Myosin Light Chain (MLC): Direct phosphorylation of MLC increases the ATPase activity of myosin II, promoting actin-myosin contractility and the formation of stress fibers.
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, the regulatory subunit of MLC phosphatase. This inhibition of MLC dephosphorylation further enhances the levels of phosphorylated MLC, leading to sustained cellular contraction.
-
LIM kinases (LIMK1 and LIMK2): ROCK activates LIM kinases by phosphorylation. Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin filaments.
-
Ezrin-Radixin-Moesin (ERM) proteins: Phosphorylation of ERM proteins by ROCK promotes their activation, leading to the crosslinking of actin filaments to the plasma membrane.
-
Other Substrates: ROCKs also phosphorylate other substrates involved in cell adhesion, migration, and proliferation, such as vimentin (B1176767) and collapsin response mediator protein-2 (CRMP-2).
While ROCK1 and ROCK2 share significant homology in their kinase domains and have many overlapping substrates, emerging evidence suggests they can also have distinct, non-redundant functions in different cellular contexts.
Simplified ROCK Signaling Pathway
Caption: Overview of the ROCK signaling pathway and its inhibition by SR-3677.
The Influence of SR-3677 Dihydrochloride on Cellular Morphology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a notable preference for the ROCK-II isoform.[1][2][3][4][5] The ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing cellular processes such as adhesion, migration, and morphology.[6][7][8][9][10] This technical guide provides an in-depth overview of the mechanism of action of SR-3677 and its expected effects on cellular morphology. It includes illustrative quantitative data, detailed experimental protocols for assessing these effects, and diagrams of the core signaling pathway and experimental workflows.
Introduction to SR-3677 Dihydrochloride
SR-3677 is a small molecule inhibitor belonging to the pyrazolyl-phenylbenzodioxane-carboxamide class of compounds.[3] It has been identified as a powerful tool for investigating the cellular functions of ROCK, particularly ROCK-II.[3][4][5] Understanding its impact on cellular morphology is crucial for its application in various research areas, including cancer biology, neuroscience, and regenerative medicine.[2][5][7]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₄N₄O₄·2HCl |
| Molecular Weight | 481.37 g/mol |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in water and DMSO |
| CAS Number | 1781628-88-3 |
(Data sourced from R&D Systems[1])
Mechanism of Action: The Rho-ROCK Signaling Pathway
The Rho family of small GTPases, including RhoA, are key molecular switches that, in their active GTP-bound state, activate downstream effectors.[7][8] One of the most prominent of these is ROCK. The ROCK family consists of two isoforms, ROCK-I and ROCK-II, which share a high degree of homology and some overlapping functions.[11]
Activated ROCK phosphorylates a variety of downstream substrates that collectively regulate the organization and contractility of the actin cytoskeleton.[8][11] Key substrates include:
-
Myosin Light Chain (MLC): Direct phosphorylation of MLC increases the activity of myosin II, a motor protein that drives the contraction of actin filaments, leading to the formation of stress fibers and focal adhesions.[9][11]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, the regulatory subunit of MLC phosphatase.[7][11] This inhibition of a phosphatase further enhances the phosphorylation state and activity of MLC.
-
LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[7][9] This leads to the stabilization of actin filaments.
SR-3677 exerts its effects by competitively inhibiting the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream targets.[6] This leads to a reduction in actomyosin (B1167339) contractility and a disassembly of stress fibers.
Table 2: Kinase Inhibitory Profile of SR-3677
| Target | IC₅₀ (nM) |
| ROCK-II | 3 |
| ROCK-I | 56 |
(IC₅₀ values sourced from various suppliers and publications[1][2][4][5])
Caption: The Rho-ROCK signaling pathway and the inhibitory action of SR-3677.
Expected Effects on Cellular Morphology
Based on its mechanism of action as a potent ROCK inhibitor, treatment of adherent cells with this compound is expected to induce significant morphological changes. These changes are primarily due to the relaxation of the actomyosin cytoskeleton.
-
Reduction in Stress Fibers: A hallmark of ROCK inhibition is the rapid disassembly of actin stress fibers.[12] Cells treated with SR-3677 are expected to exhibit a diffuse actin staining pattern rather than well-defined, thick actin bundles.
-
Altered Cell Shape and Spreading: The loss of intracellular tension will likely lead to changes in cell shape. Cells may become more flattened and adopt a more stellate or branched morphology.[12] A quantitative increase in cell area and a decrease in circularity can be anticipated.
-
Disruption of Focal Adhesions: Focal adhesions, the sites of cell-extracellular matrix attachment, are closely linked to stress fibers. Their size and number are expected to decrease upon SR-3677 treatment.
-
Inhibition of Cell Motility: Given the role of ROCK in cell contraction and migration, SR-3677 is likely to inhibit directed cell movement.[6]
Table 3: Illustrative Quantitative Analysis of Morphological Changes Induced by SR-3677 in Fibroblasts
| Parameter | Control (DMSO) | SR-3677 (1 µM, 24h) | Fold Change |
| Average Cell Area (µm²) | 2500 ± 300 | 4500 ± 500 | 1.8 |
| Cell Circularity (a.u.) | 0.85 ± 0.05 | 0.60 ± 0.08 | 0.71 |
| Stress Fiber Density (%) | 75 ± 10 | 15 ± 5 | 0.20 |
| Average Focal Adhesion Size (µm²) | 2.5 ± 0.4 | 0.8 ± 0.2 | 0.32 |
(This table presents hypothetical data for illustrative purposes, based on the known effects of ROCK inhibitors. Values are represented as mean ± standard deviation.)
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of SR-3677 on cellular morphology.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS, or primary fibroblasts) onto glass-bottom dishes or coverslips at a density that allows for individual cell analysis (e.g., 30-50% confluency).
-
Adherence: Allow cells to adhere and spread for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
SR-3677 Preparation: Prepare a stock solution of this compound (e.g., 10 mM in sterile water or DMSO). Further dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Treatment: Replace the culture medium with the SR-3677-containing medium or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired duration (e.g., 1, 6, or 24 hours) to observe time-dependent effects.
Immunofluorescence Staining for Cytoskeletal Components
-
Fixation: After treatment, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation (for focal adhesions): Incubate with a primary antibody against a focal adhesion marker (e.g., anti-vinculin or anti-paxillin) diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody and a fluorescently-labeled phalloidin (B8060827) (for F-actin) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS. Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
Image Acquisition and Analysis
-
Microscopy: Acquire images using a high-resolution fluorescence microscope or a confocal microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify morphological parameters:
-
Cell Area and Circularity: Trace the outline of individual cells to measure the area and calculate circularity (4π * area / perimeter²).
-
Stress Fiber Density: Apply a threshold to the actin channel and quantify the area covered by stress fibers relative to the total cell area.
-
Focal Adhesion Analysis: Use a particle analysis plugin to count the number and measure the size of focal adhesions per cell.
-
Caption: A typical experimental workflow for analyzing cellular morphology.
Conclusion and Future Directions
This compound, as a potent and selective ROCK-II inhibitor, is a valuable pharmacological tool for dissecting the intricacies of cytoskeletal regulation. Its application is expected to lead to significant and quantifiable changes in cellular morphology, primarily characterized by the loss of stress fibers, altered cell spreading, and disruption of focal adhesions. The experimental protocols outlined in this guide provide a robust framework for investigating these effects.
Future research could focus on exploring the differential roles of ROCK-I and ROCK-II in regulating cellular morphology by comparing the effects of SR-3677 with those of pan-ROCK inhibitors or ROCK-I selective inhibitors. Furthermore, investigating the impact of SR-3677 on the morphology of different cell types, such as neurons or cancer cells, could provide valuable insights into its therapeutic potential.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SR-3677 Dihydrochloride in Preventing Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Its dysregulation is implicated in a multitude of pathological conditions, including neurodegenerative diseases and cancer. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has emerged as a critical regulator of apoptosis, with its inhibition showing therapeutic promise. SR-3677 dihydrochloride (B599025), a potent and selective inhibitor of ROCK-I and ROCK-II, is therefore a compound of significant interest for its potential anti-apoptotic properties. This technical guide provides a comprehensive overview of the role of the ROCK pathway in apoptosis and extrapolates the potential role of SR-3677 in its prevention, supported by data from studies on other ROCK inhibitors. Detailed experimental protocols for assessing apoptosis are also provided to facilitate further research in this area.
Introduction to Apoptosis and the Rho/ROCK Signaling Pathway
Apoptosis is a highly regulated process of cell self-destruction characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. It is a crucial mechanism for removing damaged or unwanted cells without inducing an inflammatory response. Dysregulation of apoptosis can lead to various diseases; insufficient apoptosis can contribute to cancer and autoimmune disorders, while excessive apoptosis is a hallmark of neurodegenerative diseases and ischemic injury.
The Rho/ROCK signaling pathway is a central regulator of the actin cytoskeleton and is involved in a wide array of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates its downstream effector, ROCK. There are two isoforms of ROCK: ROCK-I and ROCK-II. Activated ROCK phosphorylates a number of substrates, leading to the regulation of actin-myosin contractility and the formation of stress fibers.
The Dichotomous Role of ROCK Signaling in Apoptosis
The role of the ROCK signaling pathway in apoptosis is complex and appears to be cell-type and context-dependent, with studies demonstrating both pro-apoptotic and anti-apoptotic functions.
Pro-Apoptotic Role: In some cellular contexts, activation of the ROCK pathway is a key step in the execution of apoptosis. For instance, during apoptosis, caspase-3 can cleave and constitutively activate ROCK-I, leading to membrane blebbing, a characteristic feature of apoptotic cells.
Anti-Apoptotic Role and Neuroprotection: Conversely, a growing body of evidence points to the anti-apoptotic and neuroprotective effects of ROCK inhibition. In neuronal cells, inhibition of the ROCK pathway has been shown to protect against apoptosis induced by various stimuli, including neurotoxins, ischemia, and axotomy. This neuroprotective effect is a key area of interest for therapeutic intervention in neurodegenerative disorders.
SR-3677 Dihydrochloride: A Potent ROCK Inhibitor with Inferred Anti-Apoptotic Potential
This compound is a highly potent and selective inhibitor of both ROCK-I and ROCK-II.[1] While direct studies specifically investigating the role of SR-3677 in preventing apoptosis are not yet prevalent in the published literature, its mechanism of action as a powerful ROCK inhibitor allows for a strong inference of its potential anti-apoptotic effects, particularly in the context of neuroprotection. The data from studies on other well-characterized ROCK inhibitors, such as Y-27632 and fasudil, provide a solid foundation for this hypothesis.
Quantitative Data on ROCK Inhibitors in Apoptosis Prevention
The following table summarizes quantitative data from studies on the ROCK inhibitor Y-27632, demonstrating its efficacy in preventing apoptosis in various cell types. This data serves as a proxy for the potential effects of SR-3677.
| Cell Type | Apoptotic Stimulus | ROCK Inhibitor | Concentration | % Reduction in Apoptosis (Approx.) | Reference |
| Human Embryonic Stem Cells | Dissociation | Y-27632 | 10 µM | 50% | Not directly cited |
| Cortical Neurons | Glutamate (B1630785) | Y-27632 | 10 µM | 40% | Not directly cited |
| Retinal Ganglion Cells | Axotomy | Y-27632 | 10 µM | 60% | Not directly cited |
| PC12 Cells | Serum Deprivation | Y-27632 | 10 µM | 35% | Not directly cited |
Note: The above data is illustrative and compiled from general knowledge of studies on Y-27632. Specific percentages can vary between individual studies.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Simplified Rho/ROCK Signaling Pathway Leading to Apoptosis
Caption: Simplified Rho/ROCK signaling cascade leading to apoptosis and the inhibitory point of SR-3677.
Experimental Workflow for Assessing Apoptosis
Caption: A typical experimental workflow for quantifying apoptosis using Annexin V/PI staining and flow cytometry.
Detailed Experimental Protocols
To facilitate research into the anti-apoptotic effects of SR-3677, the following detailed protocols for key experiments are provided.
Cell Culture and Treatment
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in appropriate culture vessels (e.g., 6-well plates or 96-well plates) at a density that allows for optimal growth and treatment response.
-
Cell Culture: Maintain cells in a humidified incubator at 37°C with 5% CO2 in a suitable growth medium.
-
Treatment:
-
Induce apoptosis using a known stimulus (e.g., 100 µM glutamate for 24 hours for cortical neurons).
-
In parallel, treat cells with the apoptotic stimulus in the presence of varying concentrations of this compound (e.g., 1 nM to 10 µM) to determine its protective effect.
-
Include appropriate controls: untreated cells (negative control) and cells treated with the apoptotic stimulus alone (positive control).
-
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, gently collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique can be used to measure changes in the expression levels of key apoptotic proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-ROCK1, anti-ROCK2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Conclusion and Future Directions
While direct experimental evidence for the anti-apoptotic role of this compound is currently limited, its potent and selective inhibition of the ROCK pathway strongly suggests its potential as a therapeutic agent for preventing apoptosis, particularly in the context of neurodegenerative diseases. The established link between ROCK inhibition and the suppression of apoptosis provides a compelling rationale for further investigation into the specific effects of SR-3677. The experimental protocols detailed in this guide offer a framework for researchers to explore the anti-apoptotic properties of this promising compound and to elucidate its precise mechanisms of action. Future studies should focus on generating direct evidence of SR-3677's efficacy in various models of apoptosis and on translating these findings into potential clinical applications.
References
SR-3677 Dihydrochloride: A Deep Dive into its Interaction with the ROCK ATP Binding Pocket
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 12, 2025
Abstract
This technical guide provides a comprehensive overview of the potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, SR-3677 dihydrochloride (B599025). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of SR-3677's mechanism of action, with a particular focus on its interaction with the ATP binding pocket of ROCK. This document collates quantitative data on its inhibitory activity, presents detailed experimental protocols for its characterization, and utilizes visualizations to illustrate key concepts, including signaling pathways and experimental workflows. While a co-crystal structure of SR-3677 with ROCK is not publicly available, this guide synthesizes information from molecular modeling studies and structure-activity relationships to provide a robust model of its binding mode.
Introduction to SR-3677 and the ROCK Signaling Pathway
The Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is a pivotal regulator of a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion and motility, smooth muscle contraction, and gene expression.[2][3] Dysregulation of this pathway has been implicated in a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, making ROCK an attractive therapeutic target.[1][4]
SR-3677 dihydrochloride has emerged as a potent and highly selective inhibitor of ROCK, with a notable preference for ROCK2 over ROCK1.[5][6] Its ability to modulate the ROCK signaling cascade makes it a valuable tool for both basic research and as a potential therapeutic agent. This guide will delve into the specifics of its interaction with the ROCK ATP binding pocket, the foundation of its inhibitory activity.
Quantitative Data: Inhibitory Potency and Selectivity
SR-3677 exhibits nanomolar potency against both ROCK isoforms, with a significant selectivity for ROCK2. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target | IC50 (nM) | Assay Type |
| ROCK1 | 56 | Enzyme-based |
| ROCK2 | 3 | Enzyme-based |
| ppMLC | ~3 | Cell-based |
| PKA | 3,968 | Enzyme-based |
| MRCK | 1,190 | Enzyme-based |
| Akt1 | 7,491 | Enzyme-based |
Table 1: Inhibitory potency of SR-3677 against ROCK isoforms and other selected kinases. Data compiled from multiple sources.[5][6][7][8][9]
A kinase panel screening of SR-3677 at a concentration of 3 µM against 353 kinases revealed an off-target hit rate of only 1.4%, with only five kinases (Akt3, Clk1, Clk2, Clk4, and Lats2) showing greater than 50% inhibition.[6] This high degree of selectivity underscores the potential of SR-3677 as a specific pharmacological probe and a candidate for further drug development.
Interaction with the ROCK ATP Binding Pocket
SR-3677 functions as an ATP-competitive inhibitor, meaning it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of ROCK.[10] The high potency and selectivity of SR-3677 are attributed to specific molecular interactions within this pocket. Although a definitive co-crystal structure of SR-3677 bound to ROCK is not publicly available, molecular docking studies have provided valuable insights into its binding mode.[9]
The key structural feature of SR-3677 contributing to its high affinity is the benzodioxane phenyl ring. This moiety is believed to engage in significant hydrophobic interactions with a corresponding hydrophobic surface within the ROCK ATP binding pocket.[10] This interaction is a dominant factor in the potent inhibition of the kinase.
To visualize the putative binding mode, the following diagram illustrates a hypothetical model based on available data.
Caption: Hypothetical binding model of SR-3677 within the ROCK ATP pocket.
Signaling Pathways and Experimental Workflows
The ROCK Signaling Pathway
The following diagram illustrates the canonical Rho/ROCK signaling pathway and highlights the point of inhibition by SR-3677.
Caption: The ROCK signaling pathway and the inhibitory action of SR-3677.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for determining the IC50 value of SR-3677 against ROCK kinases.
Caption: Workflow for an in vitro ROCK kinase inhibition assay.
Detailed Experimental Protocols
In Vitro ROCK Kinase Inhibition Assay (ELISA-based)
This protocol is adapted from commercially available ROCK activity assay kits.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
ROCK substrate (e.g., recombinant MYPT1)
-
This compound
-
96-well microplate
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Prepare SR-3677 Dilutions: Prepare a serial dilution of SR-3677 in kinase buffer to cover a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Add Inhibitor and Enzyme: To each well of a 96-well plate, add 10 µL of the diluted SR-3677 solution. Then, add 80 µL of a solution containing the ROCK enzyme and substrate in kinase buffer.
-
Initiate Kinase Reaction: Start the reaction by adding 10 µL of ATP solution to each well.
-
Incubation: Cover the plate and incubate at 30°C for 60 minutes.
-
Stop Reaction and Wash: Stop the reaction by adding 50 µL of 0.5 M EDTA. Wash the wells three times with wash buffer.
-
Primary Antibody Incubation: Add 100 µL of diluted anti-phospho-MYPT1 antibody to each well and incubate at room temperature for 1 hour.
-
Wash: Wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.
-
Wash: Wash the wells three times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop and Read: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the SR-3677 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for ROCK Inhibition (Western Blotting for p-MLC)
This protocol assesses the ability of SR-3677 to inhibit ROCK activity in a cellular context by measuring the phosphorylation of a downstream target, Myosin Light Chain 2 (MLC2).
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total MLC2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of SR-3677 (e.g., 1 nM to 1 µM) for a specified time (e.g., 1-2 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total MLC2 and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities for p-MLC2 and normalize them to the total MLC2 and loading control levels. Plot the normalized p-MLC2 levels against the SR-3677 concentration to determine the cellular IC50.
Conclusion
This compound is a powerful and selective tool for the investigation of ROCK signaling. Its potent, ATP-competitive inhibition of ROCK, particularly ROCK2, stems from specific interactions within the kinase's ATP binding pocket. While the absence of a co-crystal structure necessitates reliance on molecular modeling, the available data provides a strong framework for understanding its mechanism of action. The detailed protocols and visual aids provided in this guide are intended to empower researchers to effectively utilize SR-3677 in their studies and to contribute to the further elucidation of the multifaceted roles of the ROCK signaling pathway in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of the Rho-associated coiled-coil kinase 2 inhibitor belumosudil bound to CK2α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR-3677 | 1072959-67-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. ROCK2 - Wikipedia [en.wikipedia.org]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
Unveiling the On-Target Precision of SR-3677 Dihydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the in vitro on-target effects of SR-3677 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, presents key quantitative data, and offers comprehensive experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
SR-3677 is a small molecule inhibitor that demonstrates high affinity for ROCK, a serine/threonine kinase that is a critical downstream effector of the small GTPase RhoA.[1] The Rho/ROCK signaling cascade is a pivotal regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is implicated in a multitude of pathologies, making it a compelling therapeutic target.
SR-3677 exerts its effects by directly interfering with the catalytic activity of ROCK. This inhibition prevents the phosphorylation of key downstream substrates, thereby modulating the cellular functions orchestrated by this pathway.
Quantitative Analysis of Kinase Selectivity
A hallmark of SR-3677 is its remarkable selectivity for ROCK isoforms. It exhibits significantly greater potency for ROCK-II over ROCK-I. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. While highly selective, at higher concentrations, some off-target inhibition has been observed.
| Target Kinase | IC50 (nM) | Reference |
| ROCK-II | 3 | [2] |
| ROCK-I | 56 | [2] |
| Off-Target Kinase (>50% Inhibition at 3 µM) | Reference |
| Akt3 | [3] |
| Clk1 | [3] |
| Clk2 | [3] |
| Clk4 | [3] |
| Lats2 | [3] |
On-Target Effects on Downstream Signaling
The primary on-target effect of SR-3677 is the modulation of the actin cytoskeleton through the dephosphorylation of key ROCK substrates.
Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1)
ROCK-mediated phosphorylation of Myosin Light Chain (MLC) and the inhibitory phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) are central to the regulation of actomyosin (B1167339) contractility and the formation of stress fibers.[1][4] Inhibition of ROCK by SR-3677 leads to a decrease in the phosphorylation of both MLC and MYPT1, resulting in reduced cellular contractility and disassembly of stress fibers.[4]
Enhancement of Parkin-Mediated Mitophagy
Recent studies have uncovered a novel on-target effect of SR-3677 in the regulation of mitochondrial quality control. Inhibition of ROCK2 by SR-3677 has been shown to enhance the recruitment of Parkin to damaged mitochondria, a critical step in the initiation of mitophagy.[5] This process is essential for the removal of dysfunctional mitochondria and maintaining cellular homeostasis.
Signaling Pathways and Experimental Workflows
Rho/ROCK Signaling Pathway
Caption: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.
Experimental Workflow for Assessing On-Target Effects
Caption: A logical workflow for the in vitro characterization of SR-3677.
Detailed Experimental Protocols
In Vitro Kinase Assay for ROCK Inhibition
This protocol outlines a method to determine the IC50 value of SR-3677 against ROCK-I and ROCK-II.
-
Materials:
-
Recombinant human ROCK-I and ROCK-II enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at Km concentration for each kinase)
-
Substrate peptide (e.g., a fluorescently labeled peptide derived from MYPT1)
-
SR-3677 dihydrochloride (serial dilutions)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence or luminescence
-
-
Procedure:
-
Add kinase buffer, recombinant ROCK enzyme, and SR-3677 at various concentrations to the wells of a 384-well plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the signal (e.g., fluorescence) on a plate reader.
-
Calculate the percentage of inhibition for each concentration of SR-3677 relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Western Blot Analysis of MLC and MYPT1 Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of MLC and MYPT1 in cells treated with SR-3677.
-
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells, HEK293)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC (Thr18/Ser19), anti-total MLC, anti-phospho-MYPT1 (Thr696), anti-total MYPT1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of SR-3677 or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of SR-3677.
-
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of SR-3677.[5] Include a vehicle-only control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Parkin Recruitment Assay (Immunofluorescence)
This protocol is designed to visualize the recruitment of Parkin to mitochondria upon induction of mitochondrial damage in the presence of SR-3677.[5]
-
Materials:
-
Cells stably expressing a fluorescently tagged Parkin (e.g., YFP-Parkin).[5]
-
Glass coverslips or imaging plates.
-
This compound.
-
Mitochondrial uncoupler (e.g., CCCP).[5]
-
Mitochondrial stain (e.g., MitoTracker™ Red CMXRos).[5]
-
4% Paraformaldehyde (PFA) for fixation.
-
0.1% Triton X-100 for permeabilization.
-
Nuclear stain (e.g., DAPI).[5]
-
Fluorescence microscope.
-
-
Procedure:
-
Seed YFP-Parkin expressing cells on glass coverslips.
-
Pre-treat cells with SR-3677 (e.g., 0.5 µM) or vehicle for 2-17 hours.[5]
-
Induce mitochondrial damage by adding 10 µM CCCP for 1-2 hours.[5]
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain mitochondria with MitoTracker™ Red CMXRos and nuclei with DAPI.[5]
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify the colocalization of YFP-Parkin with the mitochondrial stain.[5]
-
This technical guide provides a comprehensive overview of the on-target effects of this compound. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community engaged in the study of Rho/ROCK signaling and the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for SR-3677 Dihydrochloride In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR-3677 is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2][3] It demonstrates significant selectivity for ROCK-II over ROCK-I.[1][2][3] The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and survival.[4] Dysregulation of the ROCK pathway is implicated in numerous diseases, including cancer, making ROCK inhibitors like SR-3677 valuable tools for research and potential therapeutic development.[4] These application notes provide detailed protocols for in vitro assays to characterize the activity of SR-3677 dihydrochloride (B599025).
Data Presentation
In Vitro Inhibitory Activity of SR-3677 Dihydrochloride
| Target | IC50 (nM) | Reference |
| ROCK-I | 56 | [1][2][3] |
| ROCK-II | 3 | [1][2][3] |
Signaling Pathway
The ROCK signaling pathway is a downstream effector of the small GTPase RhoA. Upon activation by various upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK phosphorylates a multitude of downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin (B1167339) contractility. Another key substrate is LIM kinase (LIMK), which, upon phosphorylation by ROCK, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments. Furthermore, ROCK can influence the PI3K/Akt pathway through its interaction with PTEN.
Caption: ROCK Signaling Pathway and Inhibition by SR-3677.
Experimental Protocols
In Vitro Kinase Assay (Non-Radioactive ELISA-Based)
This protocol is adapted from commercially available ROCK activity assay kits and is designed to measure the inhibition of ROCK kinases by SR-3677 in a 96-well plate format.
Workflow Diagram:
Caption: In Vitro Kinase Assay Workflow.
Materials:
-
This compound (solubilized in DMSO)
-
Recombinant active ROCK-I and ROCK-II enzymes
-
ROCK substrate (e.g., recombinant MYPT1)
-
96-well microplate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)
-
ATP solution
-
Stop solution (e.g., 50 mM EDTA)
-
Primary antibody against phosphorylated substrate (e.g., anti-phospho-MYPT1 (Thr696))
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Plate reader
Procedure:
-
Substrate Coating: Coat a 96-well plate with the ROCK substrate (e.g., 1 µ g/well of MYPT1 in PBS) overnight at 4°C. Wash wells three times with wash buffer (PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.
-
Kinase Reaction:
-
Add 25 µL of diluted SR-3677 or DMSO control to the wells.
-
Add 50 µL of diluted active ROCK-I or ROCK-II enzyme (e.g., 10 ng/well) in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of ATP solution (final concentration, e.g., 10 µM).
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted primary antibody and incubate for 1-2 hours at room temperature.
-
Wash the wells three times.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Stop the color development with 100 µL of stop solution (e.g., 1 M H2SO4).
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each concentration of SR-3677 and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes the use of a colorimetric MTT assay to assess the effect of SR-3677 on the viability of a cancer cell line, such as the triple-negative breast cancer cell line MDA-MB-231.
Workflow Diagram:
Caption: Cell Viability (MTT) Assay Workflow.
Materials:
-
MDA-MB-231 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SR-3677 in complete culture medium. Remove the old medium from the wells and add 100 µL of the SR-3677 dilutions. Include a DMSO-only vehicle control and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation status of key ROCK downstream effectors, such as LIMK and cofilin, in cells treated with SR-3677.
Workflow Diagram:
Caption: Western Blot Analysis Workflow.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
This compound (0.5 µM working concentration is a good starting point based on published data)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-LIMK (Thr508/505), anti-LIMK, anti-p-Cofilin (Ser3), anti-Cofilin, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat cells with SR-3677 (e.g., 0.5 µM) for the desired time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE:
-
Normalize protein amounts for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the control to determine the effect of SR-3677.
References
Recommended working concentration of SR-3677 dihydrochloride in cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a significantly higher affinity for ROCK-II over ROCK-I.[1][2] The ROCK signaling pathway is a crucial regulator of various cellular functions, including cytoskeletal organization, cell migration, contraction, and proliferation.[3][4] As a selective inhibitor, SR-3677 serves as a valuable research tool for investigating the specific roles of ROCK-II in these processes. These application notes provide detailed protocols and recommended working concentrations for the use of SR-3677 dihydrochloride (B599025) in cell culture experiments.
Mechanism of Action
SR-3677 exerts its effects by inhibiting the kinase activity of ROCK. ROCK proteins are key downstream effectors of the small GTPase RhoA.[4] The activated RhoA-GTP complex binds to and activates ROCK, which in turn phosphorylates multiple downstream substrates. Key targets include Myosin Light Chain (MLC) and LIM kinase (LIMK), leading to increased actin-myosin contractility and stress fiber formation.[][6] By inhibiting ROCK, SR-3677 disrupts these signaling events, resulting in changes to cell morphology and motility.
Caption: Figure 1: Simplified signaling pathway of SR-3677's inhibitory action on ROCK-II.
Recommended Working Concentrations
The optimal working concentration of SR-3677 is highly dependent on the cell line, assay type, and experimental duration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.[7] A broad range of concentrations from 1 nM to 100 µM can be used for initial screening.[7]
Table 1: Reported Effective Concentrations of SR-3677
| Cell Line / System | Assay Type | Effective Concentration (IC₅₀) | Treatment Duration | Observed Effect |
| Enzyme Assay | Kinase Activity Assay | ROCK-I: 56 nM, ROCK-II: 3 nM | 4 hours | Inhibition of kinase activity |
| A7r5 (Rat Smooth Muscle) | Myosin Light Chain Phosphorylation | 3.5 nM | 1 hour | Inhibition of MLC bisphosphorylation |
| HeLa, SH-SY5Y | Parkin Recruitment (Mitophagy) | 0.5 µM (500 nM) | 2 - 17 hours | Maximal enhancement of Parkin recruitment |
| Porcine Eyes (Ex vivo) | Aqueous Humor Outflow | 25 µM | 1 - 5 hours | 60-80% increase in outflow facility |
Data compiled from multiple sources.[1][2][8][9]
Stock Solution Preparation
-
Reconstitution : SR-3677 dihydrochloride is soluble in both water and DMSO up to 100 mM. For cell culture use, preparing a concentrated stock in sterile DMSO is recommended.
-
Preparation of 10 mM Stock : To prepare a 10 mM stock solution, dissolve 4.81 mg of this compound (MW: 481.37 g/mol ) in 1 mL of sterile DMSO.
-
Storage : Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[2][9]
Experimental Protocols
This protocol determines the concentration of SR-3677 that affects cell viability.
Caption: Figure 2: Step-by-step workflow for assessing cell viability with an MTT assay.
Methodology:
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation : Prepare serial dilutions of SR-3677 in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically <0.5%).
-
Cell Treatment : Remove the existing medium and add the medium containing different concentrations of SR-3677. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[7][10]
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][10]
-
Absorbance Measurement : Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.[7]
This protocol can be used to confirm the inhibition of ROCK's downstream targets.
Methodology:
-
Cell Treatment and Lysis :
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with SR-3677 at the desired concentrations and for the appropriate duration.
-
After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 10-20 minutes at 4°C.[11][12][13]
-
-
Protein Quantification :
-
Determine the protein concentration of the supernatant using a standard method like the BCA Protein Assay.
-
-
Sample Preparation and Electrophoresis :
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11][14]
-
Incubate the membrane with a primary antibody against a downstream target of ROCK (e.g., phospho-MLC or phospho-LIMK) overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection :
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[14] A decrease in the phosphorylated form of the target protein relative to the total protein and loading control (e.g., β-actin or GAPDH) would indicate successful inhibition by SR-3677.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 6. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. cdn.origene.com [cdn.origene.com]
Preparing a Stock Solution of SR-3677 Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of a stock solution of SR-3677 dihydrochloride (B599025), a potent and selective Rho-kinase (ROCK) inhibitor. Accurate preparation of the stock solution is critical for ensuring the reliability and reproducibility of experimental results.
Compound Information
SR-3677 dihydrochloride is a small molecule inhibitor with high affinity for ROCK-II over ROCK-I.[1] It is a valuable tool for studying the cellular processes regulated by Rho-kinases, including cell adhesion, migration, and proliferation.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in Table 1. It is crucial to use the batch-specific molecular weight provided on the product's certificate of analysis for precise calculations.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₄N₄O₄·2HCl | [2] |
| Molecular Weight | 481.37 g/mol | [2][3][4] |
| Purity | ≥98% or ≥99.0% | [2][3] |
| Appearance | Powder | [3] |
| CAS Number | 1781628-88-3 | [2][3][4] |
Solubility and Recommended Solvents
This compound exhibits good solubility in common laboratory solvents. The choice of solvent will depend on the specific requirements of the downstream application.
Solubility Data
| Solvent | Maximum Solubility | Source(s) |
| Water | 100 mM | [1][2][5] |
| DMSO (Dimethyl Sulfoxide) | 100 mM | [1][2][5] |
For in vitro studies, DMSO is a commonly recommended solvent for preparing high-concentration stock solutions.[6] For experiments in aqueous environments, the dihydrochloride salt's solubility in water is a significant advantage.[6]
Experimental Protocols
This section provides detailed protocols for preparing a stock solution of this compound in two common solvents: water and DMSO.
Protocol 1: Preparation of a 10 mM Stock Solution in Water
This protocol is adapted from a standard procedure for preparing aqueous stock solutions.[1]
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.01 mol/L x 0.001 L x 481.37 g/mol = 4.81 mg
-
-
Weigh the compound: Carefully weigh out 4.81 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of sterile water to the microcentrifuge tube.
-
Dissolve the compound: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication in an ultrasonic bath for a few minutes can aid dissolution if necessary.[6]
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for applications where the presence of DMSO is acceptable.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, chemical-resistant tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: As in Protocol 1, 4.81 mg of this compound is required for 1 mL of a 10 mM stock solution.
-
Weigh the compound: Accurately weigh 4.81 mg of the compound and place it in a sterile, chemical-resistant tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution thoroughly until the compound is fully dissolved.
-
Aliquot and store: Dispense the stock solution into single-use aliquots.
Storage and Stability
Proper storage is essential to maintain the integrity of the this compound stock solution.
Storage Recommendations
| Form | Storage Temperature | Duration | Source(s) |
| Powder | Room Temperature (desiccate) or -20°C | Up to 3 years at -20°C | [2][3][7] |
| In Solvent (Water or DMSO) | -80°C | Up to 6 months | [1][3] |
| -20°C | Up to 1 month | [3][5] |
It is recommended to store stock solutions at -80°C for long-term use.[1] Always equilibrate aliquots to room temperature before use and ensure any precipitate is redissolved.[5] Avoid repeated freeze-thaw cycles.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of ROCK in cellular signaling and the general workflow for preparing and using an this compound stock solution.
Caption: Simplified RhoA/ROCK signaling pathway and the inhibitory action of SR-3677.
References
Application Notes and Protocols for SR-3677 Dihydrochloride in Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with significantly greater potency for ROCK-II over ROCK-I.[1][2] The ROCK signaling pathway is a critical regulator of cell shape, motility, and differentiation.[3][4] Inhibition of the ROCK pathway has been demonstrated to promote the neuronal differentiation of various stem cell types, including embryonic stem cells (ESCs), induced pluripotent stem cells (iPSCs), and neural stem cells (NSCs).[5][6][7][8][9] These application notes provide detailed protocols and guidelines for utilizing SR-3677 dihydrochloride to induce the differentiation of stem cells into neurons.
Data Presentation
Table 1: Comparative Potency of ROCK Inhibitors
| Compound | Target | IC₅₀ | Reference |
| This compound | ROCK-II | 3 nM | [1][2] |
| ROCK-I | 56 nM | [1][2] | |
| Y-27632 | ROCK1 | 1.6 nM (recombinant human) | [10] |
| ROCK2 | 4 nM (recombinant human) | [10] |
Signaling Pathway
The Rho-ROCK signaling pathway plays a crucial role in regulating cytoskeletal dynamics, which in turn influences cell fate decisions. In stem cells, activation of the RhoA-ROCK pathway is often associated with the maintenance of pluripotency and inhibition of neural differentiation. By inhibiting ROCK, SR-3677 disrupts this signaling cascade, leading to cytoskeletal rearrangements that are permissive for neuronal lineage commitment. This inhibition promotes neurite outgrowth and the expression of neuronal markers.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in water and DMSO. For cell culture applications, it is recommended to prepare a stock solution in sterile DMSO.
-
Stock Solution Preparation:
-
Calculate the required volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Aseptically add the calculated volume of sterile DMSO to the vial of this compound.
-
Gently vortex to ensure complete dissolution.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: Induction of Neuronal Differentiation from Pluripotent Stem Cells (PSCs)
This protocol is adapted from established methods for neuronal differentiation using ROCK inhibitors.[5][6] Optimization of SR-3677 concentration and treatment duration may be required depending on the specific cell line and desired neuronal subtype.
Materials:
-
Human pluripotent stem cells (e.g., iPSCs or ESCs)
-
PSC maintenance medium
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
This compound stock solution (10 mM)
-
Cell culture plates coated with a suitable substrate (e.g., Matrigel or Geltrex)
-
Accutase or other gentle cell dissociation reagent
-
Phosphate-buffered saline (PBS)
Procedure:
-
PSC Culture: Culture human PSCs on Matrigel-coated plates in maintenance medium until they reach 70-80% confluency.
-
Initiation of Differentiation:
-
Aspirate the maintenance medium and wash the cells once with PBS.
-
Add neural induction medium to the cells.
-
Add this compound to the neural induction medium to a final concentration of 100 nM - 1 µM. The optimal concentration should be determined empirically, starting from a range informed by its IC₅₀. Given SR-3677's high potency, a lower concentration compared to Y-27632 (often used at 10 µM) is recommended as a starting point.
-
-
Neural Induction:
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Change the neural induction medium containing SR-3677 every 1-2 days.
-
Monitor the cells daily for morphological changes indicative of neuronal differentiation, such as the appearance of neural rosettes and neurite outgrowth. This induction phase typically lasts for 5-7 days.
-
-
Neuronal Maturation:
-
After the initial induction period, the medium can be switched to a neuronal maturation medium, which may or may not contain SR-3677 depending on the desired outcome. Maturation medium is often supplemented with neurotrophic factors such as BDNF and GDNF.
-
Continue to culture the cells for an additional 7-14 days, changing the medium every 2-3 days.
-
-
Assessment of Differentiation:
-
Morphology: Observe the cells under a microscope for typical neuronal morphology, including cell bodies, dendrites, and axons.
-
Immunocytochemistry: Fix the cells and stain for neuronal markers such as β-III-tubulin (Tuj1), Microtubule-Associated Protein 2 (MAP2), and NeuN.
-
Quantitative RT-PCR: Analyze the expression of neuronal-specific genes.
-
Troubleshooting
-
Low Differentiation Efficiency:
-
Optimize the concentration of SR-3677. A dose-response experiment is recommended.
-
Ensure the quality of the starting stem cell population.
-
Verify the composition and freshness of the neural induction and maturation media.
-
-
Cell Death:
-
High concentrations of SR-3677 may be cytotoxic. Reduce the concentration.
-
Ensure gentle handling of cells during passaging and media changes.
-
-
Predominance of Glial Cells:
-
The timing and duration of SR-3677 treatment can influence lineage specification. Shorter induction periods may favor neuronal fates.
-
Conclusion
This compound is a powerful tool for inducing neuronal differentiation in stem cells due to its high potency and selectivity as a ROCK inhibitor. The protocols provided here offer a starting point for researchers to explore the neurogenic potential of this small molecule. Careful optimization of experimental conditions is crucial for achieving efficient and reproducible neuronal differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK inhibitor primes human induced pluripotent stem cells to selectively differentiate towards mesendodermal lineage via epithelial-mesenchymal transition-like modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho kinase inhibitor induced human dental pulp stem cells to differentiate into neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promotion of mouse embryonic stem cell differentiation by Rho kinase inhibitor Y-27632 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho kinase inhibitor Y-27632 promotes the differentiation of human bone marrow mesenchymal stem cells into keratinocyte-like cells in xeno-free conditioned medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Rho Kinase Regulates Specification of Early Differentiation Events in P19 Embryonal Carcinoma Stem Cells | PLOS One [journals.plos.org]
- 10. adooq.com [adooq.com]
Application Notes & Protocols for Enhancing CRISPR-Cas9 Workflow Efficiency with SR-3677 Dihydrochloride
Topic: Using SR-3677 Dihydrochloride (B599025) to Enhance CRISPR-Cas9 Gene Editing Workflow Efficiency
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is no published evidence to suggest that SR-3677 dihydrochloride directly enhances the enzymatic efficiency of CRISPR-Cas9 gene editing by modulating DNA repair pathways such as Homology-Directed Repair (HDR) or Non-Homologous End Joining (NHEJ). SR-3677 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] The application described herein is based on the well-established role of ROCK inhibitors in significantly improving the survival and cloning efficiency of single cells, particularly human pluripotent stem cells (hPSCs), following stressful procedures like electroporation and single-cell sorting.[4][5][6] This indirect enhancement of the CRISPR-Cas9 workflow leads to a higher yield of successfully edited clonal cell lines.
Introduction
The generation of clonal cell lines following CRISPR-Cas9 gene editing is a critical yet often inefficient step. Procedures such as electroporation for the delivery of CRISPR components and subsequent single-cell sorting or limiting dilution to isolate edited clones induce significant cellular stress, leading to a form of programmed cell death known as anoikis.[4][6] This is particularly problematic in sensitive cell types like human pluripotent stem cells (hPSCs).
SR-3677 is a potent and selective small molecule inhibitor of ROCK-II, with an IC₅₀ of approximately 3 nM.[1] By inhibiting the ROCK signaling pathway, SR-3677 counteracts the hyperactivation of actomyosin (B1167339) contractility that occurs upon cell dissociation, thereby mitigating apoptosis and promoting cell survival and attachment.[5][7] Incorporating SR-3677 into the post-editing cell culture workflow can dramatically increase the recovery and viability of single cells, thus enhancing the overall efficiency of generating gene-edited clones.
Data Presentation
The use of ROCK inhibitors has been shown to significantly improve single-cell cloning efficiency. While specific data for SR-3677 in this context is not available, the following table summarizes representative data for the well-characterized ROCK inhibitor Y-27632, which has a similar mechanism of action.
| Cell Type | Treatment Condition | Cloning Efficiency Improvement (Fold Increase) | Reference |
| Murine Prostate Stem/Progenitor Cells | 10 µM Y-27632 in colony formation assay | ~8-fold | Zhang L, et al. (2011)[5][8][9][10] |
| Human Embryonic Stem Cells (hESCs) | 10 µM Y-27632 post-cryopreservation | Significant increase in colony number and size | Li, X., et al. (2009)[11] |
| Rabbit Limbal Stem/Progenitor Cells | 10 µM Y-27632 in colony formation assay | ~1.35-fold | Zhou, Q., et al. (2014)[12] |
| Human iPSC-derived Cardiomyocytes | 10 µM Y-27632 post-dissociation | ~2.5-fold increase in viable cells | Ye, L., et al. (2018)[13] |
Signaling Pathway and Experimental Workflow
Caption: Inhibition of the ROCK pathway by SR-3677 to promote cell survival.
Caption: Experimental workflow for CRISPR-Cas9 editing incorporating SR-3677.
Experimental Protocols
Protocol 1: Preparation of SR-3677 Stock Solution
-
Reconstitution: Reconstitute this compound powder in sterile DMSO to create a 10 mM stock solution.
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Enhancing Post-Transfection Survival of hPSCs
This protocol assumes the use of electroporation for the delivery of CRISPR-Cas9 components into human pluripotent stem cells (hPSCs).
Materials:
-
hPSCs cultured on a suitable matrix (e.g., Matrigel)
-
Culture medium (e.g., mTeSR™ Plus)
-
Dissociation reagent (e.g., Accutase)
-
Electroporation system and reagents
-
Cas9 protein, synthetic guide RNA (gRNA), and donor DNA template
-
This compound (10 mM stock in DMSO)
-
Coated culture plates
Methodology:
-
Pre-treatment (Optional but Recommended): One hour prior to dissociation for electroporation, replace the culture medium with fresh medium containing 10 µM SR-3677.[1]
-
Cell Preparation:
-
Aspirate the medium and wash the cells with DPBS.
-
Add Accutase and incubate at 37°C until cells detach.
-
Gently collect the cells and quench the Accutase with culture medium.
-
Centrifuge the cells and resuspend the pellet in the appropriate electroporation buffer.
-
-
Electroporation:
-
Add the Cas9 RNP complex (pre-mixed Cas9 protein and gRNA) and donor DNA to the cell suspension.
-
Perform electroporation according to the manufacturer's protocol.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing medium supplemented with 10 µM SR-3677.
-
Culture the cells for 24 to 48 hours to allow for recovery and gene editing to occur.
-
Protocol 3: Enhancing Single-Cell Cloning Efficiency After Sorting
This protocol follows the recovery period and assumes enrichment of edited cells via Fluorescence-Activated Cell Sorting (FACS).
Materials:
-
Recovered cells from Protocol 2
-
FACS buffer (e.g., DPBS + 2% FBS)
-
96-well plates coated with a suitable matrix
-
Culture medium supplemented with 10 µM SR-3677
Methodology:
-
Cell Preparation for FACS:
-
Prepare a single-cell suspension of the recovered cells in cold FACS buffer.
-
If applicable, add viability dye.
-
-
FACS:
-
Sort single, viable, and positive (if a fluorescent reporter is used) cells into individual wells of a pre-coated 96-well plate.
-
Each well should contain 100-150 µL of culture medium supplemented with 10 µM SR-3677.
-
-
Clonal Expansion:
-
Incubate the plates at 37°C in a humidified incubator.
-
Maintain the culture in medium containing 10 µM SR-3677 for the first 3-5 days to support colony formation.
-
After 3-5 days, begin regular media changes with medium lacking SR-3677.
-
Monitor the wells for the emergence of single colonies.
-
-
Screening:
-
Once colonies are of sufficient size (typically 10-14 days), they can be expanded and screened for the desired gene edit using PCR and Sanger sequencing.
-
By implementing these protocols, researchers can significantly improve the likelihood of recovering viable, gene-edited clones, thereby increasing the overall success rate and efficiency of CRISPR-Cas9 experiments in challenging cell types.
References
- 1. Semi-automated optimized method to isolate CRISPR/Cas9 edited human pluripotent stem cell clones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9-Based Protocol for Precise Genome Editing in Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Highly efficient genome editing via CRISPR–Cas9 in human pluripotent stem cells is achieved by transient BCL-XL overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 6. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 7. ROCK inhibitor reduces Myc-induced apoptosis and mediates immortalization of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROCK inhibitor Y-27632 suppresses dissociation-induced apoptosis of murine prostate stem/progenitor cells and increases their cloning efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR-3677 Dihydrochloride in Western Blot Analysis of p-MLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), with a reported IC50 of approximately 3 nM.[1][2] It also exhibits activity against ROCK1 with an IC50 of 56 nM.[2] The Rho/ROCK signaling pathway is a critical regulator of cellular processes, including smooth muscle contraction, through the modulation of myosin light chain (MLC) phosphorylation.[3][4][5] SR-3677's mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of ROCK, preventing the phosphorylation of its downstream substrates.[6] This inhibition leads to a decrease in the phosphorylation of MLC, which can be effectively quantified using Western blot analysis.[3][6] These application notes provide a detailed protocol for utilizing SR-3677 dihydrochloride to study its effects on phosphorylated Myosin Light Chain (p-MLC) levels via Western blotting.
Mechanism of Action
The phosphorylation of the regulatory light chain of myosin II (MLC) is a key event in initiating smooth muscle contraction and other cellular processes involving actomyosin (B1167339) contractility.[3][7] This phosphorylation is primarily regulated by the balance between the activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP).[3][7] The RhoA/ROCK signaling pathway sensitizes the contractile apparatus to calcium by inhibiting MLCP activity.[3] Upon activation, ROCK phosphorylates the myosin-binding subunit (MBS) of MLCP, which inhibits the phosphatase's activity, leading to a net increase in MLC phosphorylation.[3][8] SR-3677, as a selective ROCK2 inhibitor, directly interferes with this pathway, resulting in decreased MLC phosphorylation.[3]
Signaling Pathway of this compound in MLC Phosphorylation
Caption: SR-3677 inhibits ROCK2, preventing MLC phosphorylation and reducing contractility.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its application in studying p-MLC.
| Parameter | Value | Cell Types (Example) | Reference |
| IC50 (ROCK2) | ~3 nM | Not specified | [1][2] |
| IC50 (ROCK1) | 56 nM | Not specified | [2] |
| Recommended Treatment Concentration | 1 µM | HeLa, NIH3T3 | [6] |
| Recommended Treatment Time | 1 - 2 hours | HeLa, NIH3T3 | [6] |
Experimental Protocol: Western Blot Analysis of p-MLC
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of Myosin Light Chain by Western blot.
Materials
-
This compound (e.g., from R&D Systems, MedChemExpress)[2]
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors[6]
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 12%)[6]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[6]
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagent[12]
-
Western blot imaging system
Experimental Workflow
Caption: Workflow for Western blot analysis of p-MLC after SR-3677 treatment.
Procedure
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[6]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[6]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
-
Detection:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an ECL detection reagent according to the manufacturer's protocol.[12]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-MLC signal to the total MLC signal to determine the relative change in MLC phosphorylation upon treatment with this compound.
-
Expected Results
Treatment with SR-3677 is expected to cause a significant decrease in the levels of phosphorylated MLC compared to the vehicle-treated control cells.[6] This will be observed as a decrease in the intensity of the p-MLC band on the Western blot. The total MLC levels should remain relatively unchanged between treatment groups.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Dynamic Regulation of Myosin Light Chain Phosphorylation by Rho-kinase | PLOS One [journals.plos.org]
- 5. Dynamic regulation of myosin light chain phosphorylation by Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phosphorylation of myosin light chain kinase: a cellular mechanism for Ca2+ desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of Rho-kinase-mediated phosphorylation of myosin light chain in enhancement of cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Phospho-Myosin Light Chain 2 (Thr18/Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nacalai.com [nacalai.com]
Application Notes and Protocols for Immunofluorescence Staining of Cytoskeletal Changes Induced by SR-3677 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with IC50 values of 56 nM for ROCK-I and 3 nM for ROCK-II.[1][2][3] The Rho-ROCK signaling pathway is a critical regulator of the cytoskeleton, influencing cell shape, motility, and adhesion.[4][5] ROCK activation leads to the phosphorylation of downstream targets that promote the assembly of actin stress fibers and focal adhesions.[4] By inhibiting ROCK, SR-3677 is expected to induce significant changes in the actin and microtubule cytoskeleton, making it a valuable tool for studying cellular mechanics and a potential therapeutic agent.[5]
Immunofluorescence staining is a powerful technique to visualize these SR-3677-induced alterations in the subcellular organization of the cytoskeleton.[5] This document provides detailed protocols for the immunofluorescent labeling of F-actin and α-tubulin in cultured cells treated with SR-3677 dihydrochloride.
Principle of the Assay
This protocol utilizes fluorescently-labeled phalloidin (B8060827) to specifically bind to filamentous actin (F-actin) and a primary antibody followed by a fluorescently-labeled secondary antibody to detect α-tubulin, a primary component of microtubules.[6][7] Cells are first treated with SR-3677 to induce cytoskeletal changes, then fixed to preserve cellular structure, and permeabilized to allow for the entry of the fluorescent probes.[5][8] Subsequent imaging via fluorescence microscopy allows for the qualitative and quantitative analysis of changes in stress fiber formation, cell morphology, and microtubule network organization.
Data Presentation
Expected Effects of SR-3677 on the Cytoskeleton
Treatment of cells with ROCK inhibitors like SR-3677 is expected to lead to a significant reorganization of the actin cytoskeleton.[9][10] The primary observed effects are a marked decrease in actin stress fibers and focal adhesions.[11] This can result in changes to cell morphology, with cells often adopting a more stellate appearance, characterized by a smaller perinuclear region and long, actin-rich protrusions.[10]
| Parameter | Control (Vehicle) | SR-3677 Treated | Expected Outcome |
| Cell Morphology | Spread, polygonal | Stellate, rounded with protrusions | Altered cell shape and reduced spreading |
| Actin Stress Fibers | Abundant, well-defined | Disassembled, reduced in number | Loss of prominent stress fibers[11] |
| Focal Adhesions | Numerous, distinct | Reduced in size and number | Disruption of cell-matrix adhesion points[10] |
| Microtubule Network | Organized, radiating from MTOC | May appear more prominent or altered | Indirect effects due to actin-microtubule crosstalk |
Signaling Pathway
The Rho-ROCK pathway plays a pivotal role in regulating the actin cytoskeleton. Activated Rho GTPase stimulates ROCK, which in turn phosphorylates downstream effectors to promote actin-myosin contractility and stress fiber formation.[4] SR-3677 directly inhibits ROCK, leading to the disassembly of these structures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. cellproduce.co.jp [cellproduce.co.jp]
- 9. Effect of Rho-associated kinase inhibition on actin cytoskeleton structure and calcium response in glioma C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Administration of SR-3677 Dihydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-3677 dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), with significantly higher affinity for ROCK2 over ROCK1. The ROCK signaling pathway is a critical regulator of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of this pathway has been implicated in various pathologies, including cancer and neurological disorders, making ROCK inhibitors like SR-3677 promising therapeutic candidates. These application notes provide a comprehensive overview of the current understanding of SR-3677 and offer generalized protocols for its in vivo administration in mouse models, based on available data for other ROCK inhibitors.
Disclaimer: To date, specific in vivo dosage and administration protocols for SR-3677 dihydrochloride in mouse models have not been detailed in the published scientific literature. The following protocols and dosage information are based on studies conducted with other ROCK inhibitors and general guidelines for substance administration in mice. Researchers should consider this information as a starting point and perform necessary dose-response and toxicity studies to determine the optimal and safe dosage of SR-3677 for their specific mouse model and experimental goals.
Mechanism of Action and Signaling Pathway
SR-3677 is a selective inhibitor of ROCK1 and ROCK2. The Rho/ROCK signaling pathway is a well-characterized cascade initiated by the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) binds to and activates ROCK, which in turn phosphorylates multiple downstream substrates. Key downstream effectors include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin (B1167339) contractility and stress fiber formation. ROCK also influences cell migration and invasion through the phosphorylation of LIM kinase (LIMK), which inactivates cofilin, a key regulator of actin filament dynamics.
Figure 1: Simplified ROCK signaling pathway and the inhibitory action of SR-3677.
Quantitative Data on Related ROCK Inhibitors
While specific in vivo data for SR-3677 is unavailable, the following table summarizes dosages and administration routes for other ROCK inhibitors used in mouse models. This information can serve as a valuable reference for designing initial studies with SR-3677.
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| SLx-2119 | Nude mice with PANC-1 xenografts | 60 mg/kg | Oral (p.o.) | Daily | [1] |
| Y-27632 | Mouse model of glaucoma | 10-50 µM (topical) | Ocular instillation | Once or twice daily | [2] |
| Fasudil | Mouse model of stroke | 30 mg/kg | Intraperitoneal (i.p.) | Daily | N/A |
Experimental Protocols
The following are generalized protocols for the preparation and administration of a research compound like this compound to mice.
Materials
-
This compound powder
-
Sterile vehicle (e.g., saline, PBS, or a solution containing DMSO and/or Tween 80, depending on solubility)
-
Sterile syringes and needles (gauge appropriate for the administration route)
-
Animal scale
-
Appropriate mouse restraint device
-
Personal Protective Equipment (PPE)
Preparation of Dosing Solution
-
Determine the appropriate vehicle: Based on the solubility of this compound, select a biocompatible vehicle. For initial studies, a solution of sterile saline or PBS is recommended if the compound is sufficiently soluble. For compounds with poor aqueous solubility, a formulation containing a small percentage of DMSO (e.g., <10%) and/or a surfactant like Tween 80 may be necessary.
-
Calculate the required concentration: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the concentration of the dosing solution. For example, for a 10 mg/kg dose in a 25g mouse, with an injection volume of 100 µL, the required concentration would be 2.5 mg/mL.
-
Prepare the solution: Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder. Add the vehicle to the desired final volume and vortex or sonicate until the compound is completely dissolved.
-
Sterilization: If the vehicle is not pre-sterilized, the final dosing solution should be filter-sterilized using a 0.22 µm syringe filter.
Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design. Common routes for systemic administration in mice include intraperitoneal, intravenous, subcutaneous, and oral gavage.
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection Site: The injection should be made in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Procedure: Insert a 25-27 gauge needle at a 15-20 degree angle. Aspirate to ensure no fluid (urine or blood) is drawn back, then slowly inject the dosing solution. The typical injection volume is 100-200 µL.
-
Animal Restraint: Gently but firmly restrain the mouse.
-
Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the mouse.
-
Procedure: Carefully insert the gavage needle into the esophagus and advance it into the stomach. Administer the dosing solution slowly. The typical volume is 100-200 µL.
-
Animal Restraint: Place the mouse in a restraint device that allows access to the tail.
-
Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Procedure: Using a 27-30 gauge needle, insert it into one of the lateral tail veins and inject the solution slowly. The typical injection volume is less than 200 µL.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study using a compound like SR-3677 in a mouse xenograft model.
Figure 2: General experimental workflow for an in vivo xenograft study.
Conclusion
This compound is a valuable research tool for investigating the role of the ROCK signaling pathway in health and disease. While specific in vivo administration data is currently lacking, the information on related compounds and the generalized protocols provided here offer a solid foundation for initiating in vivo studies in mouse models. It is imperative that researchers conduct preliminary dose-finding and toxicity experiments to establish a safe and effective dose of SR-3677 for their specific application.
References
SR-3677 Dihydrochloride: Application Notes and Protocols for Long-Term Cell Culture and Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with significantly greater affinity for ROCK-II over ROCK-I. The ROCK signaling pathway is a critical regulator of various cellular processes, including cell morphology, migration, proliferation, and survival, primarily through its effects on the actin cytoskeleton and cell cycle progression. These application notes provide detailed protocols for the long-term use of SR-3677 dihydrochloride in cell culture and for assessing its effects on cell viability.
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of ROCK kinases. Inhibition of ROCK disrupts downstream signaling, leading to modulation of the actin cytoskeleton and cell cycle machinery. Specifically, ROCK inhibition has been shown to affect the G1/S phase transition by influencing the expression and activity of key cell cycle regulatory proteins.
Data Presentation
Quantitative Inhibition Data
| Target | IC50 (nM) |
| ROCK-I | 56 |
| ROCK-II | 3 |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.
Recommended Concentration Ranges for Long-Term Cell Culture
The optimal concentration of this compound for long-term cell culture is cell-type dependent. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific cell line. The following table provides general guidance for starting concentrations based on common applications.
| Cell Type | Recommended Starting Concentration Range (µM) | Application |
| Primary Cells | 0.1 - 1.0 | Promoting survival and preventing differentiation |
| Cancer Cell Lines | 0.5 - 10 | Assessing effects on proliferation and viability |
| Neuronal Cells | 0.1 - 5.0 | Investigating neuroprotection and neurite outgrowth |
Experimental Protocols
Protocol 1: Long-Term Cell Culture with this compound
This protocol outlines a general procedure for the continuous exposure of adherent cells to this compound for up to 14 days.
Materials:
-
This compound
-
Appropriate cell culture medium and supplements
-
Adherent cell line of interest
-
Cell culture flasks or plates
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells at a low density in new culture vessels to allow for extended growth. The seeding density will need to be optimized for your specific cell line's proliferation rate.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
On the day after seeding, dilute the SR-3677 stock solution in fresh culture medium to the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing SR-3677. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
-
Long-Term Maintenance:
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Replace the medium with freshly prepared SR-3677-containing medium every 2-3 days to ensure a consistent concentration of the inhibitor and to replenish nutrients.
-
Monitor the cells regularly for changes in morphology and confluency.
-
-
Subculturing (if necessary):
-
If cells reach high confluency before the end of the experiment, they will need to be subcultured.
-
Trypsinize the cells, count them, and re-seed a portion of the cells into a new culture vessel with fresh SR-3677-containing medium.
-
Protocol 2: Long-Term Cell Viability Assessment using Crystal Violet Staining
This protocol provides a method for quantifying cell viability at the end of a long-term culture experiment with this compound.[1][2][3][4][5]
Materials:
-
Cells cultured with SR-3677 as described in Protocol 1
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (100%)
-
Crystal Violet Staining Solution (0.5% w/v in 25% methanol)
-
33% Acetic Acid
-
Microplate reader
Procedure:
-
Fixation:
-
At the desired time point (e.g., day 7, 10, or 14), carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 100% methanol to each well to fix the cells and incubate for 15 minutes at room temperature.
-
-
Staining:
-
Aspirate the methanol.
-
Add the crystal violet staining solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate for 20 minutes at room temperature.
-
-
Washing:
-
Carefully remove the crystal violet solution.
-
Gently wash the plate with running tap water until the water runs clear.
-
Invert the plate on a paper towel to remove excess water and allow it to air dry completely.
-
-
Solubilization and Quantification:
-
Add 33% acetic acid to each well to solubilize the stain.
-
Incubate for 15-30 minutes at room temperature on a shaker to ensure complete solubilization.
-
Transfer the solubilized stain to a new 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Visualization of Signaling Pathways and Workflows
Caption: SR-3677 inhibits ROCK-II, affecting the actin cytoskeleton.
Caption: SR-3677 influences cell cycle progression via ROCK inhibition.
Caption: Workflow for long-term cell viability assessment.
References
Application of SR-3677 Dihydrochloride in 3D Organoid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Three-dimensional (3D) organoid culture systems have emerged as invaluable tools in biomedical research, offering a more physiologically relevant model compared to traditional 2D cell cultures.[1][2][3] These self-organizing structures mimic the architecture and function of native tissues, providing a robust platform for disease modeling, drug screening, and developmental biology studies.[1][2][4][5] SR-3677 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), presents a valuable tool for investigating cellular processes regulated by the ROCK signaling pathway within these complex 3D models.
The ROCK pathway is a critical regulator of the actin cytoskeleton and is involved in a myriad of cellular functions, including cell adhesion, migration, proliferation, and apoptosis.[6] Dysregulation of ROCK signaling is implicated in various diseases, including cancer, fibrosis, and neurodegenerative disorders.[6] In the context of 3D organoid cultures, modulation of the ROCK pathway can influence organoid formation, size, and cellular organization.[7]
SR-3677 offers a greater selectivity for ROCK2 over ROCK1, which may confer therapeutic advantages and allow for more precise dissection of ROCK2-specific functions.[8] Its application in 3D organoid models can be instrumental in studying the role of ROCK2 in tissue morphogenesis, cancer progression, and the efficacy of targeted therapies. For instance, ROCK inhibitors have been shown to modulate the formation and physical properties of 3D organoids.[7]
Key Applications:
-
Investigating the role of ROCK2 signaling in organoid development and morphogenesis: By treating organoid cultures with SR-3677, researchers can assess the impact of ROCK2 inhibition on the self-assembly and structural organization of the organoids.
-
Modeling diseases with dysregulated ROCK2 signaling: Patient-derived organoids can be cultured in the presence of SR-3677 to study the therapeutic potential of ROCK2 inhibition in diseases such as cancer.[9][10]
-
High-throughput drug screening: The use of SR-3677 in organoid-based drug screening platforms can help identify novel therapeutic agents that target the ROCK2 pathway.[11][12]
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of ROCK inhibition in cellular models. While specific data for SR-3677 in organoids is not extensively available, the provided IC50 values highlight its potency and selectivity.
| Compound | Target | IC50 | Cell Model | Observed Effect | Reference |
| SR-3677 | ROCK2 | 3 nM | Biochemical Assay | Potent inhibition of ROCK2 kinase activity. | [8] |
| SR-3677 | ROCK1 | 56 nM | Biochemical Assay | Selective inhibition of ROCK2 over ROCK1. | [8] |
| Ripasudil (a ROCK inhibitor) | ROCK | Not Specified | 3D Organoids of Grave's Orbitopathy Human Orbital Fibroblasts | Significantly decreased physical stiffness of organoids and down-regulated Col 1, FN, and CTGF gene expression. | [7] |
Signaling Pathway
References
- 1. Use of Organoids to Characterize Signaling Pathways in Cancer Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Status of 3-D Organoids as Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Interpretation of the past, present, and future of organoid technology: an updated bibliometric analysis from 2009 to 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin F2α and EP2 agonists, and a ROCK inhibitor modulate the formation of 3D organoids of Grave's orbitopathy related human orbital fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stem Cells and Organoids: A Paradigm Shift in Preclinical Models Toward Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution and hotspots in breast cancer organoid research: insights from a bibliometric and visual knowledge mapping study (2005-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative optical imaging of primary tumor organoid metabolism predicts drug response in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Scalable 3D High-Content Imaging Protocol for Measuring a Drug Induced DNA Damage Response Using Immunofluorescent Subnuclear γH2AX Spots in Patient Derived Ovarian Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SR-3677 Dihydrochloride in Growth Cone Collapse Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The Rho/ROCK signaling pathway is a critical regulator of cytoskeletal dynamics, and its overactivation is implicated in the inhibition of axonal regeneration and growth cone collapse following neuronal injury. Repulsive axon guidance molecules, such as ephrins, semaphorins, and myelin-associated inhibitors, converge on this pathway to induce the retraction of the growth cone, a key structure for neuronal pathfinding.[1][2][3][4] By selectively targeting ROCK2, SR-3677 presents a promising tool for dissecting the molecular mechanisms of growth cone collapse and for the development of therapeutics aimed at promoting neural repair.
These application notes provide a detailed protocol for utilizing SR-3677 dihydrochloride in growth cone collapse assays, a fundamental method for studying axon guidance and regeneration.[5]
Pharmacological Profile of SR-3677
SR-3677 is a small molecule inhibitor with high affinity and selectivity for ROCK2 over ROCK1. This selectivity is advantageous for specifically studying the role of ROCK2 in neuronal processes.
| Parameter | Value | Reference |
| Target | Rho-associated coiled-coil containing protein kinase 2 (ROCK2) | [6] |
| IC₅₀ (ROCK2) | 3 nM | [6] |
| IC₅₀ (ROCK1) | 56 nM | [6] |
| Formulation | Dihydrochloride salt, soluble in water | [7] |
| Typical Cell Culture Concentration | 0.1 - 10 µM (optimization recommended) | [7][8][9] |
Signaling Pathway of Growth Cone Collapse
Extracellular repulsive cues, such as ephrin-A5, lysophosphatidic acid (LPA), or myelin-associated inhibitors (e.g., Nogo, MAG), bind to their respective receptors on the neuronal growth cone.[1][3][4] This binding event triggers the activation of the small GTPase RhoA. GTP-bound RhoA then activates its downstream effector, ROCK.[2][10] Activated ROCK phosphorylates multiple substrates, including Myosin Light Chain (MLC) and LIM kinase (LIMK). Phosphorylation of MLC increases actomyosin (B1167339) contractility, while phosphorylation of LIMK leads to the inactivation of cofilin, an actin-depolymerizing protein. The culmination of these events is a rapid reorganization of the actin cytoskeleton, resulting in the collapse of the growth cone's lamellipodia and filopodia.[1][3] SR-3677, as a ROCK2 inhibitor, is hypothesized to block this cascade, thereby preventing growth cone collapse.
Experimental Protocol: Growth Cone Collapse Assay
This protocol is adapted from established methods for inducing growth cone collapse with ephrin-A5 in hippocampal neurons and can be modified for other neuronal types and collapsing agents.[5][11]
I. Materials and Reagents
-
This compound
-
Primary neurons (e.g., E18 rat hippocampal neurons)
-
Poly-D-lysine
-
Neurobasal medium with B27 supplement
-
Collapsing agent (e.g., ephrin-A5)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Mounting medium with DAPI
II. Experimental Workflow
III. Step-by-Step Procedure
-
Preparation of SR-3677 Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. Aliquot and store at -20°C. Further dilutions should be made in culture medium immediately before use.
-
Cell Culture: a. Coat sterile glass coverslips with poly-D-lysine followed by laminin to promote neuronal adhesion and neurite outgrowth. b. Isolate primary neurons (e.g., from E18 rat hippocampi) using standard dissection and dissociation protocols. c. Plate the dissociated neurons onto the coated coverslips at a suitable density and culture in Neurobasal medium supplemented with B27. d. Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for neurite extension.
-
SR-3677 Treatment and Collapse Induction: a. Prepare a dilution series of SR-3677 in pre-warmed culture medium. A suggested starting range is 0.1 µM, 1 µM, and 10 µM. Include a vehicle control (medium with the same final concentration of water). b. Pre-treat the neuronal cultures by replacing the medium with the SR-3677 dilutions or vehicle control. Incubate for 30-60 minutes. c. Following pre-treatment, add the collapsing agent (e.g., ephrin-A5 at a pre-determined effective concentration) directly to the culture wells. d. Incubate for 15-30 minutes. The optimal time should be determined empirically.
-
Fixation and Staining: a. Gently aspirate the culture medium and fix the neurons with 4% PFA in PBS for 15-20 minutes at room temperature. b. Wash the coverslips three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes. d. Wash three times with PBS. e. Stain the actin cytoskeleton by incubating with a fluorescently-labeled phalloidin solution for 30-60 minutes at room temperature, protected from light. f. Wash three times with PBS. g. Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
IV. Data Acquisition and Analysis
-
Imaging: Acquire images of the stained neurons using a fluorescence microscope. Capture images from multiple random fields for each experimental condition.
-
Quantification: a. A growth cone is considered "collapsed" if it lacks lamellipodia and filopodia, appearing retracted and bulbous. A "non-collapsed" or "spread" growth cone exhibits a flattened morphology with clear lamellipodial and/or filopodial extensions. b. For each condition, count the total number of growth cones and the number of collapsed growth cones. It is recommended to score at least 100 growth cones per condition from multiple independent experiments. c. Calculate the percentage of collapsed growth cones for each condition: Percentage Collapse = (Number of Collapsed Growth Cones / Total Number of Growth Cones) x 100
V. Expected Results and Data Presentation
The results should demonstrate that the collapsing agent significantly increases the percentage of collapsed growth cones compared to the vehicle control. Pre-treatment with SR-3677 is expected to inhibit this effect in a dose-dependent manner.
Table 1: Hypothetical Quantitative Data for SR-3677 in a Growth Cone Collapse Assay
| Treatment Group | SR-3677 Concentration (µM) | Collapsing Agent | % Collapsed Growth Cones (Mean ± SEM) |
| Vehicle Control | 0 | - | 12 ± 2.1 |
| Collapsing Agent Alone | 0 | + | 75 ± 4.5 |
| SR-3677 | 0.1 | + | 58 ± 3.8 |
| SR-3677 | 1.0 | + | 35 ± 3.2 |
| SR-3677 | 10.0 | + | 18 ± 2.5 |
Note: This data is illustrative. Actual results may vary based on the neuronal type, collapsing agent, and specific experimental conditions.
Troubleshooting
-
High background staining: Ensure adequate washing steps and use an appropriate concentration of phalloidin.
-
Low neurite outgrowth: Check the quality of the poly-D-lysine and laminin coating, cell viability, and culture conditions.
-
Inconsistent collapse: Optimize the concentration of the collapsing agent and the incubation time. Ensure consistent handling of cultures.
By following this detailed protocol, researchers can effectively utilize this compound to investigate the role of ROCK2 in growth cone collapse and to screen for compounds that may promote axonal regeneration.
References
- 1. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ephrin-A5 induces collapse of growth cones by activating Rho and Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Axon growth inhibition by RhoA/ROCK in the central nervous system [frontiersin.org]
- 4. Axon growth inhibition by RhoA/ROCK in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth cone collapse assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rock inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic Inhibition of ROCK2 Suppresses Amyloid-β Production in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro study of scarring formation mediated by human Tenon fibroblasts: Effect of Y-27632, a Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho kinase inhibitor induced human dental pulp stem cells to differentiate into neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Local translation of RhoA regulates growth cone collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Subset of Signal Transduction Pathways Is Required for Hippocampal Growth Cone Collapse Induced by Ephrin-A5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SR-3677 Dihydrochloride for Studying Cancer Cell Migration and Invasion
Introduction
SR-3677 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1] The Rho/ROCK signaling pathway is a crucial regulator of fundamental cellular processes, including the dynamics of the actin cytoskeleton, cell adhesion, and contractility.[2][3] In the context of oncology, dysregulation of this pathway is frequently implicated in tumor progression, particularly in enhancing cancer cell migration and invasion, which are key steps in metastasis.[4][5] SR-3677, by selectively targeting ROCK2, serves as a valuable chemical probe for elucidating the specific roles of this kinase in cancer metastasis and for exploring its potential as a therapeutic target.[1][2]
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling cascade is a central pathway that translates extracellular signals into changes in the actin cytoskeleton.[2] The pathway is initiated by the activation of RhoA, a small GTPase that cycles between an inactive GDP-bound and an active GTP-bound state. This cycle is tightly regulated by Guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and Guanine nucleotide dissociation inhibitors (GDIs).[2]
Upon activation, GTP-bound RhoA interacts with and activates its primary downstream effectors, ROCK1 and ROCK2.[2] Activated ROCK phosphorylates several substrates that collectively increase actin-myosin contractility and stabilize actin filaments.[4][6] Key downstream effects include:
-
Phosphorylation of Myosin Light Chain (MLC): This directly increases myosin ATPase activity, promoting the formation of stress fibers and enhancing cell contractility.[2][3]
-
Inhibition of Myosin Phosphatase: ROCK phosphorylates the Myosin Phosphatase Target subunit 1 (MYPT1), which inhibits the activity of myosin light chain phosphatase (MLCP). This action prevents the dephosphorylation of MLC, thereby sustaining a contractile state.[2]
-
Activation of LIM kinases (LIMK): Activated LIMK phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin filaments.[3][6]
This cascade of events is critical for the cellular shape changes and mechanical force generation required for cells to migrate and invade through the extracellular matrix (ECM).[4] SR-3677 selectively inhibits ROCK2, thereby disrupting these downstream events and attenuating the migratory and invasive phenotype of cancer cells.
Figure 1: The Rho/ROCK signaling pathway and the inhibitory action of SR-3677.
Data Presentation
SR-3677 exhibits high selectivity for ROCK2 over ROCK1, which can be advantageous for dissecting the specific functions of ROCK2 in cellular processes.[1]
| Compound | Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) | Reference |
| SR-3677 | ROCK1 | 56 | ~19-fold | [1] |
| ROCK2 | 3 | [1] |
Experimental Protocols
The following protocols are standard methods to assess the effect of SR-3677 on cancer cell migration and invasion. It is critical to first determine the optimal non-toxic concentration of SR-3677 for your specific cell line using a cell viability assay (e.g., MTT or CCK-8 assay).[7]
Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.
Materials:
-
Cancer cells of interest
-
6-well tissue culture plates
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
SR-3677 dihydrochloride
-
Sterile 200 µL or 1 mL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and culture until they form a confluent monolayer (~95% confluency).[8]
-
Scratch Creation: Using a sterile pipette tip, create a straight "scratch" or "wound" through the center of the cell monolayer.[8]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[8]
-
Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of SR-3677 or vehicle control (e.g., DMSO).
-
Image Acquisition (Time 0): Immediately capture images of the scratch in marked regions using a microscope at low magnification (e.g., 4x or 10x). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time X): Capture images of the same marked regions at subsequent time points (e.g., 12, 24, 48 hours).[8]
-
Data Analysis: Measure the width of the scratch at each time point. The migration rate can be quantified by comparing the reduction in the wound area or width in the SR-3677-treated group versus the control group.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane-like matrix. A parallel migration assay can be run using inserts without a Matrigel coating.
Materials:
-
Transwell inserts (typically 8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free culture medium
-
Complete culture medium with a chemoattractant (e.g., 20% FBS)[7]
-
This compound
-
Cotton swabs, methanol, and crystal violet stain
Protocol:
-
Insert Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top surface of the Transwell inserts. Allow the Matrigel to solidify by incubating at 37°C for at least 30-60 minutes.
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the medium with a serum-free medium to starve the cells.
-
Cell Seeding: Trypsinize and resuspend the cells in serum-free medium containing SR-3677 or vehicle control. Seed a specific number of cells (e.g., 5 x 10^4 to 1 x 10^5) into the upper chamber of the coated inserts.
-
Chemoattractant Addition: Add complete medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.[7]
-
Incubation: Incubate the plate for a period that allows for invasion but not overgrowth (e.g., 24-48 hours).[7]
-
Cell Removal: After incubation, carefully remove the non-invading cells from the top surface of the insert using a cotton swab.
-
Fixation and Staining: Fix the cells that have invaded to the bottom of the membrane with methanol. Stain the fixed cells with crystal violet.
-
Image and Quantify: Take images of the stained cells under a microscope. Dissolve the stain and measure the absorbance, or count the number of cells in several representative fields to quantify invasion.[9] Compare the results from SR-3677-treated cells to the control.
Figure 2: Experimental workflow for a Transwell invasion assay.
Western Blotting for Target Engagement
This protocol confirms that SR-3677 is inhibiting the ROCK pathway in the treated cells by assessing the phosphorylation status of a key downstream substrate, MLC2.
Materials:
-
Cancer cells treated with SR-3677 or vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total-MLC2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with various concentrations of SR-3677 for a defined period. Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MLC2 and a loading control (e.g., GAPDH) overnight at 4°C. A separate blot should be run for total-MLC2.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the p-MLC2/total-MLC2 ratio in SR-3677-treated cells compared to the control indicates successful target inhibition.[7]
References
- 1. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential [mdpi.com]
- 6. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROCK1 promotes migration and invasion of non-small-cell lung cancer cells through the PTEN/PI3K/FAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of SR-3677 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It demonstrates significant selectivity for ROCK-II over ROCK-I, making it a valuable tool for investigating the specific roles of this isoform in various cellular processes. The ROCK signaling pathway is a critical regulator of cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of this pathway is implicated in numerous pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders. These application notes provide detailed protocols for utilizing SR-3677 dihydrochloride in high-throughput screening (HTS) campaigns to identify and characterize modulators of the ROCK signaling pathway.
Mechanism of Action
SR-3677 is an ATP-competitive inhibitor of ROCK kinases.[1] By binding to the ATP-binding pocket of ROCK, it prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. Key downstream effectors of ROCK include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). Inhibition of ROCK activity leads to a decrease in the phosphorylation of these and other substrates, resulting in reduced cell contractility, stress fiber formation, and modulation of other cellular behaviors.[2]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary targets. This data is essential for designing effective screening concentrations and interpreting assay results.
| Target | Assay Type | IC50 (nM) | Reference |
| ROCK-II | Biochemical | ~3 | [1][3] |
| ROCK-I | Biochemical | 56 ± 12 | [3] |
| ROCK-II | Cell-based | ~3 | [3] |
Signaling Pathway
The diagram below illustrates the canonical ROCK signaling pathway and its crosstalk with the Transforming Growth Factor-β (TGF-β) pathway. SR-3677, by inhibiting ROCK, can influence both of these interconnected signaling cascades.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify novel ROCK inhibitors using SR-3677 as a reference compound follows a multi-stage process. This workflow ensures the efficient identification and validation of true positive hits while minimizing false positives.
Experimental Protocols
Two primary assay formats are recommended for HTS of ROCK inhibitors: a biochemical fluorescence polarization (FP) assay and a cell-based ELISA for phosphorylated MYPT1.
Protocol 1: Biochemical Fluorescence Polarization (FP) HTS Assay
This assay measures the ability of a test compound to inhibit the binding of a fluorescently labeled peptide substrate to the ROCK kinase.
Materials:
-
Recombinant human ROCK-II (catalytic domain)
-
Fluorescently labeled peptide substrate (e.g., from a known ROCK substrate like S6-peptide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of SR-3677 and test compounds in 100% DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of each compound stock into the wells of the 384-well assay plate to achieve a final screening concentration of 10 µM.
-
Designate wells for positive control (SR-3677), negative control (DMSO), and no enzyme control.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution of ROCK-II in assay buffer. The optimal concentration should be determined empirically but is typically in the low nM range.
-
Prepare a 2X substrate/ATP mix containing the fluorescent peptide and ATP in assay buffer. The peptide concentration should be below its Kd for ROCK-II, and the ATP concentration should be at or near its Km.
-
-
Assay Execution:
-
Add 5 µL of the 2X enzyme solution to each well containing the compounds and controls.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mix to all wells.
-
Incubate for 60-120 minutes at 30°C. The optimal time should be determined to ensure the reaction is in the linear range.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Set a hit threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls) to identify primary hits.
-
Protocol 2: Cell-Based Phospho-MYPT1 (Thr853) ELISA HTS Assay
This assay quantifies the level of phosphorylated MYPT1, a direct downstream substrate of ROCK, in cells treated with test compounds.
Materials:
-
A suitable cell line with detectable levels of ROCK activity (e.g., HeLa, A549, or a relevant primary cell line).
-
Cell culture medium and supplements.
-
This compound (positive control).
-
DMSO (vehicle control).
-
384-well clear-bottom, black-walled cell culture plates.
-
Fixing solution (e.g., 4% paraformaldehyde in PBS).
-
Quenching solution (e.g., 1% H2O2 in wash buffer).
-
Blocking buffer (e.g., 5% BSA in wash buffer).
-
Primary antibody: Rabbit anti-phospho-MYPT1 (Thr853).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., 1 M H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Plate reader capable of measuring absorbance.
Procedure:
-
Cell Plating:
-
Seed cells into 384-well plates at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with test compounds at the desired final concentration (e.g., 10 µM) and controls (SR-3677 and DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Cell Fixation and Permeabilization:
-
Carefully remove the culture medium and fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells three times with wash buffer.
-
Permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
-
Immunostaining:
-
Wash the cells and block for 1 hour at room temperature with blocking buffer.
-
Incubate with the primary anti-phospho-MYPT1 antibody overnight at 4°C.
-
Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the cells thoroughly.
-
Add the HRP substrate and incubate until sufficient color development.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Normalize the data to cell number if necessary (e.g., using a parallel Crystal Violet stain).
-
Calculate the percent inhibition of MYPT1 phosphorylation and identify hits as described for the biochemical assay.
-
Hit Validation and Dose-Response
Hit Confirmation: Primary hits should be re-tested in triplicate at the same concentration to confirm their activity and rule out experimental error.
Orthogonal Assay: To eliminate assay-specific artifacts, confirmed hits from a biochemical screen should be tested in a cellular assay (and vice-versa). True inhibitors of ROCK should be active in both formats.
Dose-Response Analysis:
-
Perform a serial dilution of the confirmed hits (typically 8-10 concentrations).
-
Run the primary or a secondary assay with these dilutions to generate a dose-response curve.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound. This provides a quantitative measure of the compound's potency.
By following these protocols and the outlined workflow, researchers can effectively utilize this compound as a tool to discover and characterize novel inhibitors of the ROCK signaling pathway in a high-throughput manner.
References
Application Notes and Protocols: Analyzing the Effects of SR-3677 Dihydrochloride on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-3677 dihydrochloride (B599025) is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), with a significantly lower inhibitory concentration (IC50) for ROCK2 compared to ROCK1. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of this pathway is frequently observed in various cancers, making ROCK a compelling target for therapeutic intervention. Inhibition of ROCK signaling has been shown to impact cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of SR-3677 dihydrochloride on the cell cycle of cancer cells.
Mechanism of Action: ROCK Signaling and the Cell Cycle
The Rho/ROCK signaling pathway plays a pivotal role in regulating the transition between different phases of the cell cycle. ROCK activation, downstream of RhoA, influences the actin cytoskeleton and the expression and activity of key cell cycle regulatory proteins. Inhibition of ROCK with compounds like SR-3677 can disrupt these processes, leading to cell cycle arrest.
Key regulatory points in the cell cycle influenced by ROCK signaling include:
-
G1/S Transition: ROCK signaling can promote the G1 to S phase transition by influencing the expression of cyclins such as Cyclin D1 and Cyclin A, and by reducing the levels of cyclin-dependent kinase inhibitors (CKIs) like p27Kip1.[1][2]
-
Cytokinesis: ROCK is essential for the formation of the contractile ring during cytokinesis, the final stage of cell division. Inhibition of ROCK can lead to failed cytokinesis, resulting in the formation of multinucleated cells and subsequent cell death.
-
G2/M Arrest: In some cellular contexts, particularly in cells with deficiencies in DNA damage repair pathways such as BRCA2-deficient cells, ROCK inhibition can lead to an accumulation of cells in the G2/M phase of the cell cycle.[3][4]
The following diagram illustrates the central role of the Rho/ROCK pathway in cellular processes that influence cell cycle progression.
References
- 1. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-associated protein kinase inhibitor, Y-27632, significantly enhances cell adhesion and induces a delay in G1 to S phase transition in rabbit corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting SR-3677 dihydrochloride solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with SR-3677 dihydrochloride (B599025) in aqueous buffers. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is SR-3677 dihydrochloride and what is its primary cellular target?
SR-3677 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2][3] It exhibits high selectivity for ROCK2 over ROCK1.[1][3] The ROCK signaling pathway is a critical regulator of various cellular processes, including cell morphology, migration, and cytoskeletal organization.[4][5][6]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of SR-3677 for in vitro experiments.[1] The dihydrochloride salt form is also highly soluble in water.
Q3: My this compound is not dissolving in my aqueous assay buffer. What could be the issue?
Poor aqueous solubility can be a common challenge with small molecules. Several factors can contribute to this issue:
-
Incorrect Salt Form: You may be using the free base form of SR-3677, which has poor aqueous solubility, instead of the more soluble dihydrochloride salt.[1]
-
Buffer pH: The pH of your aqueous buffer can significantly impact the solubility of ionizable compounds like this compound.
-
High Final Concentration: The desired final concentration in your assay buffer may exceed the compound's solubility limit under those specific conditions.
-
Precipitation upon Dilution: The compound may precipitate when a concentrated DMSO stock is diluted into an aqueous buffer. This is a common phenomenon known as "salting out."
Q4: How should I store my this compound stock solution to maintain its stability?
It is recommended to store stock solutions of SR-3677 in tightly sealed vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
Quantitative Solubility Data
The solubility of SR-3677 varies depending on the solvent and the salt form of the compound. The following table summarizes the available solubility data.
| Compound Form | Solvent | Maximum Solubility | Molar Concentration (approx.) |
| SR-3677 (Free Base) | DMSO | 100 mg/mL | 244.83 mM |
| This compound | Water | Soluble to 100 mM | 100 mM |
| This compound | DMSO | Soluble to 100 mM | 100 mM |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 481.37 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.81 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution until the powder is completely dissolved. If the compound does not fully dissolve, you can gently warm the vial to 37°C and/or place it in an ultrasonic bath for a few minutes.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes. Store the aliquots in tightly sealed vials at -20°C or -80°C.[1]
Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock
Objective: To minimize precipitation when diluting a concentrated DMSO stock into an aqueous buffer.
Procedure:
-
Equilibrate stock solution: Before use, allow the frozen aliquot of the this compound DMSO stock to equilibrate to room temperature.
-
Warm the aqueous buffer: Gently warm your sterile aqueous buffer (e.g., PBS, TRIS) to 37°C.
-
Serial dilution (Recommended):
-
Prepare an intermediate dilution of the DMSO stock in your pre-warmed aqueous buffer.
-
Add this intermediate dilution to the final volume of your experimental buffer.
-
-
Direct dilution (with caution):
-
While gently vortexing or swirling the pre-warmed aqueous buffer, add the DMSO stock solution drop-wise. This gradual addition can help prevent immediate precipitation.[1]
-
-
Final DMSO concentration: Always aim for a final DMSO concentration in your working solution of less than 0.5%, and ideally below 0.1%, as higher concentrations can have biological effects.[2]
Visual Guides and Signaling Pathways
Caption: Troubleshooting logic for this compound solubility.
Caption: Recommended workflow for preparing SR-3677 solutions.
Caption: Inhibition of the ROCK signaling pathway by SR-3677.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of pH on in vitro permeation of ondansetron hydrochloride across porcine buccal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. goldbio.com [goldbio.com]
- 6. Dissolution-Desorption Dynamics of Strontium During Elution Following Evaporation: pH and Ionic Strength Effects [ouci.dntb.gov.ua]
Technical Support Center: Optimizing SR-3677 Dihydrochloride Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of SR-3677 dihydrochloride (B599025), a potent and selective ROCK inhibitor. The following sections offer troubleshooting advice and frequently asked questions to help optimize experimental concentrations while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is SR-3677 dihydrochloride and its mechanism of action?
SR-3677 is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It exhibits greater selectivity for ROCK2 over ROCK1.[1][3] The ROCK signaling pathway is a critical regulator of various cellular functions, including cell adhesion, migration, proliferation, and apoptosis, primarily through its effects on the actin cytoskeleton.[1][4] By inhibiting ROCK, SR-3677 can modulate these processes.[1]
Q2: What are the known IC50 values for SR-3677?
The half-maximal inhibitory concentration (IC50) values for SR-3677 are cell-type dependent but have been determined in enzyme-based assays.[1]
| Target | IC50 (nM) |
| ROCK1 | 56 |
| ROCK2 | 3 |
| Source:[3][5] |
It is important to note that the effective concentration in cell-based assays may be higher and is cell-line dependent.[1]
Q3: Is SR-3677 expected to be cytotoxic?
The cytotoxic potential of SR-3677 is cell-type dependent and related to the cell's reliance on the ROCK signaling pathway for survival and proliferation.[1] While ROCK inhibitors can protect some cell types from apoptosis, they can induce cell death in others, particularly in cancer cell lines dependent on ROCK signaling.[1][6] Therefore, it is crucial to determine the cytotoxic profile of SR-3677 in your specific cell line of interest.[1]
Q4: What are the common signs of SR-3677-induced cytotoxicity in cell culture?
Common visual indicators of cytotoxicity include:
-
Morphological changes: Cells may become rounded, shrink, or detach from the culture surface.[1]
-
Reduced cell density: A noticeable decrease in the number of viable cells compared to a vehicle-treated control.[1]
-
Increased cell debris: An accumulation of floating dead cells and cellular fragments in the culture medium.[1]
-
Decreased metabolic activity: Reduced signal in metabolic assays such as MTT or resazurin-based assays.[1]
-
Increased membrane permeability: Higher signal in assays that measure the leakage of intracellular components, like the LDH assay.[1]
Troubleshooting Guide: High Cytotoxicity Observed
If you are observing high levels of cytotoxicity in your experiments with SR-3677, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Widespread Cell Death | The concentration of SR-3677 is too high for the specific cell line being used. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range. Start with a broad range of concentrations (e.g., 1 nM to 100 µM) and narrow it down based on the results.[1] |
| Inconsistent Results | Variability in cell culture conditions or assay procedures. | Standardize cell culture practices, including cell seeding density, passage number, and confluency. Ensure consistent incubation times and reagent concentrations in your assays.[1] |
| Vehicle Control Shows Toxicity | The solvent used to dissolve SR-3677 (e.g., DMSO) may be causing cytotoxicity at the concentration used. | Conduct a solvent control experiment by treating cells with the highest concentration of the solvent used in your experiment. Aim to keep the final solvent concentration below 0.5% (v/v).[1] |
| Unexpected Off-Target Effects | At higher concentrations, SR-3677 may inhibit other kinases or cellular processes, leading to non-specific toxicity. | Lower the concentration of SR-3677 to a range where it is more selective for ROCK. Cross-reference your findings with known off-target effects of ROCK inhibitors if available. |
Experimental Protocols
Protocol 1: Determining the IC50 for Cytotoxicity using an MTT Assay
This protocol outlines the use of an MTT assay to measure the metabolic activity of cells as an indicator of viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a series of dilutions of SR-3677 in complete culture medium. It is recommended to perform a serial dilution to cover a wide concentration range (e.g., 1 nM to 100 µM). Include a vehicle-only control.[1]
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of SR-3677 to the cells.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the SR-3677 concentration and use a non-linear regression model to determine the IC50 value.[1]
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[1]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to a positive control (fully lysed cells) and a negative control (vehicle-treated cells).
Visualizations
Caption: SR-3677 inhibits ROCK, disrupting downstream signaling to the actin cytoskeleton.
Caption: Experimental workflow for determining SR-3677 cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells | eLife [elifesciences.org]
SR-3677 Dihydrochloride in Cell Culture: A Technical Guide to Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of SR-3677 dihydrochloride (B599025) in common cell culture media. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the effective application of SR-3677 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is SR-3677 dihydrochloride and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits high selectivity for ROCK2 over ROCK1. The mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of ROCK, which in turn prevents the phosphorylation of its downstream substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). This inhibition leads to the disassembly of stress fibers and a reduction in cell contractility and migration.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of SR-3677 for in vitro use.[2] this compound is also soluble in water up to 100 mM.
Q3: How should I store the stock solution of this compound?
A3: Stock solutions should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2][3]
Q4: What are the potential reasons for observing weaker than expected biological effects of SR-3677 in my cell culture experiments?
A4: Weaker than expected effects could be due to several factors, including the degradation of the compound in the cell culture medium over the experimental duration. Other possibilities include suboptimal dosing, issues with the stock solution's integrity, or the specific metabolic activity of the cell line being used. It is crucial to assess the stability of SR-3677 under your specific experimental conditions.
Q5: Can SR-3677 bind to plasticware?
A5: While specific data for SR-3677 is unavailable, hydrophobic compounds can adsorb to the surface of plastic culture vessels, which would reduce the effective concentration in the medium.[4] If you suspect this is an issue, using low-binding plates is recommended.[3][4]
Troubleshooting Guide: Stability Issues in Cell Culture
This guide addresses common issues encountered when assessing the stability of this compound in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of SR-3677 in cell culture medium. | The compound may be inherently unstable in aqueous solutions at 37°C. Components in the media, such as certain amino acids or vitamins, could be reacting with the compound. The pH of the media may also affect stability.[3] | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability. Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[3] Analyze the stability in different types of cell culture media to identify any specific reactive components.[3] |
| High variability in stability measurements between replicates. | This could be due to inconsistent sample handling and processing. Issues with the analytical method, such as HPLC-MS, can also contribute. Incomplete solubilization of the compound in the stock solution or media can lead to variable concentrations.[3] | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy. Confirm the complete dissolution of the compound in the stock solution and when preparing working solutions. |
| SR-3677 precipitates out of solution when added to the cell culture medium. | This phenomenon, known as "solvent shock," can occur when a compound dissolved in a highly organic solvent like DMSO is rapidly diluted into an aqueous environment.[2] | Aim for a final DMSO concentration in your cell culture medium of less than 0.5%, as higher concentrations can be toxic to cells.[2][5] Add the SR-3677 stock solution drop-wise while gently swirling the cell culture medium to allow for more gradual mixing.[2] |
| Loss of compound from the medium without detection of degradation products. | The compound may be binding to the plastic of the cell culture plates or pipette tips.[3] If cells are present, the compound could be rapidly internalized. | Use low-protein-binding plates and pipette tips.[3] Include a control without cells to assess non-specific binding to the plasticware.[3] Analyze cell lysates to determine the extent of cellular uptake.[3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of SR-3677 in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
Sterile, low-protein-binding 24-well plates and pipette tips
-
Sterile microcentrifuge tubes
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Internal standard (a structurally similar compound not present in the sample)
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture media (e.g., DMEM and RPMI-1640) with and without 10% FBS.
-
Prepare the working solution of SR-3677 by diluting the stock solution in the respective media to a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM SR-3677 working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[3]
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.[3]
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
-
Sample Preparation for Analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract the compound.[3]
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to HPLC vials for analysis.[3]
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A suitable gradient to separate SR-3677 from media components (e.g., 5% to 95% B over 5 minutes).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of SR-3677 and the internal standard.[3]
-
-
Data Analysis:
-
Calculate the peak area ratio of SR-3677 to the internal standard for each sample.
-
Determine the percentage of SR-3677 remaining at each time point by comparing the peak area ratio to that of the 0-hour time point.
-
Calculate the half-life (t½) of SR-3677 in each condition.
-
Data Presentation
The following table is a template for summarizing the stability data of this compound. Researchers should populate this table with their own experimental data.
Table 1: Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Medium | Time (hours) | SR-3677 Remaining (%) | Calculated Half-life (hours) |
| DMEM | 0 | 100 | |
| 2 | e.g., 95 ± 3 | e.g., >48 | |
| 4 | e.g., 91 ± 4 | ||
| 8 | e.g., 85 ± 5 | ||
| 24 | e.g., 70 ± 6 | ||
| 48 | e.g., 55 ± 7 | ||
| DMEM + 10% FBS | 0 | 100 | |
| 2 | e.g., 98 ± 2 | e.g., >48 | |
| 4 | e.g., 96 ± 3 | ||
| 8 | e.g., 92 ± 4 | ||
| 24 | e.g., 80 ± 5 | ||
| 48 | e.g., 68 ± 6 | ||
| RPMI-1640 | 0 | 100 | |
| 2 | e.g., 93 ± 4 | e.g., ~40 | |
| 4 | e.g., 88 ± 5 | ||
| 8 | e.g., 80 ± 6 | ||
| 24 | e.g., 60 ± 7 | ||
| 48 | e.g., 40 ± 8 | ||
| RPMI-1640 + 10% FBS | 0 | 100 | |
| 2 | e.g., 96 ± 3 | e.g., >48 | |
| 4 | e.g., 94 ± 4 | ||
| 8 | e.g., 89 ± 5 | ||
| 24 | e.g., 75 ± 6 | ||
| 48 | e.g., 62 ± 7 |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.
Visualizations
Caption: Experimental workflow for assessing SR-3677 stability.
Caption: SR-3677 inhibits the Rho/ROCK signaling pathway.
References
How to minimize off-target effects of SR-3677 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR-3677 dihydrochloride (B599025), a potent and selective ROCK2 inhibitor. This guide includes troubleshooting advice and frequently asked questions (FAQs) to help minimize off-target effects and ensure the accurate interpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is SR-3677 dihydrochloride and what is its primary mechanism of action?
SR-3677 is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of ROCK kinases, with a significantly higher affinity for ROCK2 over ROCK1.[1] By inhibiting ROCK2, SR-3677 disrupts downstream signaling pathways that regulate critical cellular functions such as cytoskeletal dynamics, cell adhesion, migration, and proliferation.[2]
Q2: What are the known IC50 values for SR-3677 against ROCK1 and ROCK2?
SR-3677 exhibits high potency and selectivity for ROCK2. The half-maximal inhibitory concentration (IC50) is approximately 3 nM for ROCK2 and 56 nM for ROCK1.[3][4] It's important to note that the effective concentration in cell-based assays may be higher and is dependent on the specific cell line and experimental conditions.[4]
Q3: What is the known off-target profile of SR-3677?
SR-3677 has been shown to be highly selective. In a screen against 353 kinases, it had an off-target hit rate of only 1.4%.[3] It also inhibited only 3 out of 70 non-kinase enzymes and receptors.[3] However, as with any kinase inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.
Q4: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in water and DMSO. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C to maintain stability.[3] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with SR-3677, with a focus on distinguishing on-target from off-target effects.
| Observed Problem | Potential Cause | Recommended Solution |
| Discrepancy between biochemical and cellular assay results (e.g., lower potency in cells). | 1. High intracellular ATP concentration: Cellular assays have significantly higher ATP levels than biochemical assays, which can outcompete ATP-competitive inhibitors like SR-3677.[5] 2. Poor cell permeability: The compound may not efficiently cross the cell membrane. 3. Efflux pump activity: The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein.[5] 4. Low target expression: The target kinase (ROCK2) may not be expressed at sufficient levels or may be inactive in the chosen cell line.[5] | 1. Confirm target engagement in cells: Use a cellular thermal shift assay (CETSA) or a target engagement assay like NanoBRET™ to verify that SR-3677 is binding to ROCK2 in your cells.[5] 2. Optimize inhibitor concentration: Perform a dose-response curve in your cellular assay to determine the effective concentration. 3. Use efflux pump inhibitors: Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if cellular potency increases.[5] 4. Verify target expression and activity: Use Western blotting to confirm the expression and phosphorylation status of ROCK2 and its downstream targets (e.g., p-MLC) in your cell model.[5] |
| Observed cellular phenotype does not align with the known function of ROCK2. | 1. Off-target effect: The phenotype may be caused by the inhibition of an unintended kinase or other protein.[5] 2. Pathway cross-talk: Inhibition of ROCK2 may lead to unexpected downstream or feedback effects on other signaling pathways. | 1. Perform a rescue experiment: Overexpress a drug-resistant mutant of ROCK2. If the phenotype is reversed, it is likely an on-target effect.[6] 2. Use a structurally unrelated ROCK inhibitor: Confirm the phenotype with a different ROCK inhibitor that has a distinct chemical structure. If the phenotype persists, it is more likely to be on-target.[6] 3. Conduct kinome-wide profiling: Screen SR-3677 against a broad panel of kinases to identify potential off-target interactions.[6][7] 4. Knockdown/knockout of the target: Use siRNA or CRISPR to reduce or eliminate ROCK2 expression and see if this phenocopies the effect of the inhibitor.[6] |
| High levels of cytotoxicity observed, even at low concentrations. | 1. Cellular dependency on ROCK signaling: The cell line may be highly reliant on the ROCK pathway for survival.[4] 2. Potent off-target effects: The inhibitor may be affecting other kinases that are essential for cell viability. 3. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve the compound may be causing toxicity at the concentrations used. | 1. Perform a dose-response curve for cytotoxicity: Determine the cytotoxic IC50 in your specific cell line using assays like MTT or CellTiter-Glo®.[4] 2. Use the lowest effective concentration: Titrate the inhibitor to the lowest concentration that effectively inhibits ROCK2 activity (measured by a downstream biomarker) without causing significant cytotoxicity.[5] 3. Conduct a solvent toxicity control: Treat cells with the same concentration of the vehicle used in your experiments to rule out solvent-induced toxicity.[4] 4. Test in multiple cell lines: If possible, use a panel of cell lines to find a model that is less sensitive to the cytotoxic effects. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of SR-3677
| Target | IC50 (nM) | Assay Type | Reference |
| ROCK2 | ~3 | Enzyme-based | [1][3][4] |
| ROCK1 | 56 | Enzyme-based | [1][3][4] |
| PKA | 3,968 | Not Specified | [8] |
| MRCK | 1,190 | Not Specified | [8] |
| Akt1 | 7,491 | Not Specified | [8] |
Table 2: Cellular Activity of SR-3677
| Assay | Cell Line | Effective Concentration | Observed Effect | Reference |
| ppMLC inhibition | Not Specified | ~3 nM | Inhibition of myosin light chain phosphorylation | [8] |
| Aqueous humor outflow | Porcine eyes (ex vivo) | 25 µM | 60-80% increase in outflow facility | [3] |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol outlines a general workflow for assessing the selectivity of SR-3677 against a broad panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Kinase Panel Screening: Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology). Typically, the compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified, active kinases.
-
Data Analysis: The results are usually provided as percent inhibition relative to a control. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Dose-Response Determination: For any identified off-target kinases, perform follow-up biochemical assays to determine the IC50 value. This will quantify the potency of SR-3677 against these off-targets.
-
Selectivity Analysis: Compare the IC50 values for ROCK2 and the identified off-target kinases to determine the selectivity profile of the compound.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol describes how to assess the engagement of SR-3677 with ROCK2 in live cells.
-
Cell Line Preparation: Use a cell line that has been engineered to express ROCK2 as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the cells in a multi-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of SR-3677 to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer that binds to the active site of the kinase.
-
Signal Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, confirming target engagement.
-
Data Analysis: Plot the BRET signal against the inhibitor concentration to determine the IC50 for target engagement in a cellular context.
Visualizations
Signaling Pathway
Caption: The RhoA/ROCK2 signaling pathway and the inhibitory action of SR-3677.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with SR-3677.
Troubleshooting Logic
Caption: A logical diagram illustrating the relationship between a problem, its potential causes, and corresponding solutions.
References
Unexpected phenotypic changes in cells treated with SR-3677 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SR-3677 dihydrochloride (B599025). The information is designed to address potential unexpected phenotypic changes and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SR-3677 dihydrochloride?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It has a higher affinity for ROCK-II over ROCK-I.[1][2][3][4] The molecule acts as a competitive inhibitor at the ATP-binding site of the kinases, which in turn prevents the phosphorylation of downstream substrates.[4] This inhibition disrupts cellular processes such as cell adhesion, migration, proliferation, and apoptosis.[5]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in water and DMSO up to 100 mM.[3][5] For long-term storage, it is recommended to store the compound desiccated at room temperature.[3] Once reconstituted, for example in water, it should be stored at -80°C.[5][6]
Q3: What is a typical effective concentration range for SR-3677 in cell-based assays?
The optimal concentration of SR-3677 is highly dependent on the cell type and the specific biological question being investigated. For instance, in SH-SY5Y neuroblastoma cells, concentrations up to 4 µM did not show adverse effects on cell viability, while maximal recruitment of Parkin to damaged mitochondria was observed at 0.5 µM.[5][7] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental system.
Q4: Are there known off-target effects of SR-3677?
SR-3677 is described as a highly selective ROCK inhibitor with a low off-target hit rate against a large panel of kinases.[2] However, like all small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[8][9][10] Unexpected phenotypes observed during experiments could potentially be due to the inhibition of other kinases or cellular proteins. It is important to use the lowest effective concentration and include appropriate controls to minimize and identify potential off-target effects.
Troubleshooting Guide: Unexpected Phenotypic Changes
Issue 1: Unexpectedly High Cell Death or Cytotoxicity
You observe significant cell death at concentrations that are reported to be non-toxic in other cell lines.
Possible Causes and Solutions:
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to ROCK inhibition. Some cell lines may rely more heavily on ROCK signaling for survival.
-
Solvent Toxicity: The solvent used to dissolve SR-3677 (e.g., DMSO) can be toxic to some cell lines at certain concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is consistent across all treatments and is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle-only control in your experiments.
-
-
Compound Purity and Stability: The purity of the this compound or degradation of the compound could lead to unexpected effects.
Issue 2: Lack of Expected Phenotypic Change
You do not observe the expected biological effect (e.g., changes in cell morphology, inhibition of migration, or induction of mitophagy).
Possible Causes and Solutions:
-
Insufficient Concentration or Treatment Time: The concentration of SR-3677 may be too low, or the treatment duration may be too short to elicit a response in your experimental system.
-
Recommendation: Increase the concentration of SR-3677 based on your initial dose-response experiments. Also, consider a time-course experiment to determine the optimal treatment duration. For example, effects on aqueous humor outflow were observed to increase over several hours.[2]
-
-
Cellular Context: The specific signaling context of your cell line may differ from that of published studies. The ROCK signaling pathway might not be the primary driver of the phenotype you are investigating in your cells.
-
Recommendation: Confirm the expression and activity of ROCK kinases in your cell line. You can also use a positive control (e.g., another known ROCK inhibitor) to validate your assay.
-
-
Experimental Assay Sensitivity: The assay you are using may not be sensitive enough to detect the changes induced by SR-3677.
-
Recommendation: Optimize your assay conditions. For immunofluorescence, this could involve testing different antibodies or imaging parameters. For biochemical assays, ensure your reagents are fresh and your instrument is calibrated.
-
Issue 3: Contradictory or Variable Results
You are observing inconsistent results between experiments.
Possible Causes and Solutions:
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect how cells respond to treatment.
-
Recommendation: Standardize your cell culture and experimental protocols. Use cells within a consistent range of passage numbers and ensure consistent seeding densities.
-
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of SR-3677.
-
Recommendation: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes you are dispensing. Prepare a master mix of your treatment media to ensure consistency across replicates.
-
-
Biological Variability: Inherent biological variability can lead to differences between experiments.
-
Recommendation: Perform multiple biological replicates for each experiment. Analyze your data using appropriate statistical methods to determine if the observed differences are significant.
-
Quantitative Data Summary
Table 1: Inhibitory Potency of SR-3677
| Target | IC50 (nM) | Assay Type | Reference |
| ROCK-II | 3 | Enzyme-based | [1][2][3][4] |
| ROCK-I | 56 | Enzyme-based | [1][3][4] |
Table 2: Effective Concentrations of SR-3677 in Published Studies
| Cell Line / Organism | Concentration | Observed Effect | Reference |
| SH-SY5Y | 4 µM | No adverse effect on cell viability | [5][7] |
| SH-SY5Y | 0.5 µM | Maximal Parkin recruitment to damaged mitochondria | [5][7] |
| Porcine Eyes (ex vivo) | 25 µM | Increased aqueous humor outflow by 60-80% | [2] |
| Drosophila melanogaster | 1 mM (in feed) | Improved survival and locomotor ability | [5] |
| HeLa Cells | 0.5 µM | Pre-treatment for mitophagy induction | [4] |
Experimental Protocols
Key Experiment: Assessing SR-3677-Mediated Cytotoxicity
-
Cell Culture: Culture your chosen cell line in the appropriate medium and conditions.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile water or DMSO.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with a serial dilution of SR-3677 (e.g., 0.1 µM to 25 µM) for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.[5]
-
Viability Assay: Assess cell viability using a standard method such as an ATP-based assay (e.g., CellTiter-Glo®) or an MTT assay, following the manufacturer's instructions.
Key Experiment: Parkin Recruitment Assay (Immunofluorescence)
-
Cell Culture and Transfection: Seed cells that stably or transiently express a fluorescently tagged Parkin (e.g., YFP-Parkin) on glass coverslips.[4][5]
-
Pre-treatment: Pre-treat the cells with the desired concentration of SR-3677 (e.g., 0.5 µM) or vehicle for 2-17 hours.[4][5]
-
Induce Mitochondrial Damage: Induce mitochondrial damage by adding a mitochondrial uncoupler such as CCCP (10 µM) for 1-2 hours.[4][5]
-
Immunofluorescence Staining:
-
Imaging and Analysis: Image the cells using a fluorescence microscope. Quantify the co-localization of the fluorescently tagged Parkin with the mitochondrial marker.
Visualizations
Caption: The signaling pathway inhibited by SR-3677.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells | eLife [elifesciences.org]
- 7. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
SR-3677 dihydrochloride not showing expected inhibition of ROCK activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing unexpected results with SR-3677 dihydrochloride (B599025), specifically a lack of ROCK activity inhibition.
Troubleshooting Guide: SR-3677 Dihydrochloride Not Showing Expected ROCK Inhibition
If you are not observing the expected inhibition of ROCK activity with this compound, please consult the following guide to identify and resolve potential issues in your experimental setup.
Potential Cause & Recommended Solution
| Potential Cause | Recommended Solution |
| Compound Integrity and Handling | |
| Inadequate Solubility | This compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM). Ensure the compound is fully dissolved before use. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. When diluting into aqueous buffers or media, do so gradually and vortex to prevent precipitation. |
| Degradation | Although generally stable, improper storage can lead to degradation. Store the compound as a solid, desiccated at room temperature. Once in solution, aliquot and store at -20°C or -80°C to maintain stability[1]. |
| Experimental System | |
| Cell Permeability | While many ROCK inhibitors are cell-permeable, very high cell density or specific cell types might limit effective intracellular concentrations. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment[2]. |
| Off-Target Effects or Cellular Compensation | Prolonged incubation with a ROCK inhibitor can sometimes lead to compensatory signaling pathways being activated. Consider a time-course experiment to determine the optimal incubation time for observing ROCK inhibition before potential compensatory mechanisms are initiated. |
| High Endogenous ROCK Activity | The basal level of ROCK activity can vary significantly between cell types and culture conditions. If the basal activity is very high, a higher concentration of SR-3677 may be required to observe significant inhibition. |
| Assay-Specific Issues | |
| Incorrect Assay Conditions | Ensure that the kinase assay buffer, ATP concentration, and substrate concentrations are optimal for ROCK activity[3][4][5]. The enzymatic reaction is typically incubated at 30°C for 30-60 minutes[3][5][6]. |
| Insufficient Antibody Quality (Western Blot) | The quality of primary antibodies against phosphorylated ROCK substrates (e.g., p-MYPT1) is critical. Use a validated antibody and optimize the antibody concentration and incubation times. Include positive and negative controls to verify antibody specificity[7][8]. |
| Low Signal-to-Noise Ratio | High background in your assay can mask the inhibitory effect. Optimize blocking conditions and wash steps in both Western blots and kinase assays to improve the signal-to-noise ratio[6][9]. |
Frequently Asked Questions (FAQs)
Q1: What are the expected IC50 values for this compound?
A1: this compound is a potent and selective inhibitor of Rho-kinase. The reported IC50 values are 3 nM for ROCK-II and 56 nM for ROCK-I[10].
Q2: How can I confirm that my this compound is active?
A2: You can test its activity using a cell-free in vitro kinase assay with purified ROCK enzyme or by performing a Western blot on a responsive cell line to look for a decrease in the phosphorylation of a known ROCK substrate, such as MYPT1 at Threonine 696[5][6][7].
Q3: What concentration of SR-3677 should I use in my cell-based assays?
A3: The optimal concentration will vary depending on the cell type and the specific experimental conditions. Based on its IC50 values, a starting concentration range of 0.1 µM to 1 µM is recommended for cell-based assays. A dose-response experiment is crucial to determine the effective concentration for your system[11].
Q4: What are the key downstream targets of ROCK that I can measure to assess its activity?
A4: The most common and direct downstream target for assessing ROCK activity is the Myosin Phosphatase Target Subunit 1 (MYPT1). ROCK phosphorylates MYPT1 at Threonine 696 (Thr696), which inhibits myosin light chain phosphatase activity and leads to an increase in phosphorylated myosin light chain (p-MLC)[6][12][13]. Other downstream effectors include LIM kinases (LIMK1 and LIMK2) and cofilin[9][14].
Q5: Are there alternative methods to Western blotting for measuring ROCK activity?
A5: Yes, several commercially available ROCK activity assay kits use an ELISA-based format to measure the phosphorylation of a ROCK substrate, such as MYPT1[5][6]. There are also luminescence-based kinase assays that measure ADP production, which is directly proportional to kinase activity[3][15].
Experimental Protocols
Western Blot for Phosphorylated MYPT1 (p-MYPT1)
This protocol is a standard method to assess ROCK activity in cell lysates.
-
Cell Lysis:
-
After treating cells with SR-3677 or a vehicle control, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-MYPT1 (Thr696) overnight at 4°C[7][8].
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total MYPT1 or a housekeeping protein like GAPDH or β-actin.
-
In Vitro ROCK Kinase Assay
This protocol outlines a general procedure for a cell-free kinase assay.
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[3].
-
In a 96-well plate, add the following to each well:
-
Purified active ROCK enzyme.
-
This compound at various concentrations or a vehicle control.
-
ROCK substrate (e.g., recombinant MYPT1).
-
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
-
Incubation:
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
The method of detection will depend on the assay format:
-
ELISA-based: Transfer the reaction mixture to a plate pre-coated with the substrate. Detect the phosphorylated substrate using a specific antibody[5][6].
-
Luminescence-based: Add a reagent that converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal[3][15].
-
-
-
Data Analysis:
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of SR-3677 and determine the IC50 value.
-
Visualizations
Caption: The Rho/ROCK signaling pathway leading to actin-myosin contractility.
Caption: A troubleshooting workflow for unexpected results with SR-3677.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. content.abcam.com [content.abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ROCK inhibitors upregulate the neuroprotective Parkin-mediated mitophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-MYPT1 (Ser507) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Managing Lot-to-Lot Variability of SR-3677 Dihydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to address potential issues arising from lot-to-lot variability of SR-3677 dihydrochloride (B599025). The following troubleshooting guides and frequently asked questions (FAQs) provide actionable solutions to ensure experimental consistency and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50) of SR-3677 dihydrochloride between two different lots. What could be the cause?
A1: Lot-to-lot variability in potency is a common issue with small molecule inhibitors and can stem from several factors:
-
Purity Differences: Even minor variations in purity can significantly impact the effective concentration of the active compound. The presence of inactive isomers or related impurities can lower the potency.[1][2]
-
Presence of Active Impurities: Conversely, impurities that also inhibit ROCK or other kinases can lead to an artificially inflated potency.[1][2]
-
Degradation: Improper storage or handling can lead to the degradation of SR-3677, reducing its effective concentration.
-
Solubility Issues: Incomplete solubilization of the compound can lead to inaccurate concentration of the stock solution.
Q2: How can we validate a new lot of this compound to ensure it is comparable to our previous lot?
A2: A two-pronged approach involving analytical and biological validation is recommended:
-
Analytical Validation:
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to compare the purity profile of the new lot against the old one and the vendor's Certificate of Analysis (CoA).[3]
-
Identity Confirmation: Confirm the molecular weight using Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
-
Structural Confirmation: Use Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of key functional groups, comparing the spectrum to a reference standard.[3][5]
-
-
Biological Validation:
-
In Vitro Kinase Assay: Perform a direct enzymatic assay to determine the IC50 of the new lot against ROCK1 and ROCK2.[6]
-
Cell-Based Assay: Conduct a functional cell-based assay, such as measuring the phosphorylation of a downstream target like Myosin Light Chain (MLC) or Myosin Phosphatase Target Subunit 1 (MYPT1), to confirm in-cell potency.[7][8][9]
-
Q3: What are the recommended storage and handling procedures for this compound to minimize variability?
A3: To maintain compound integrity:
-
Solid Compound: Store desiccated at room temperature as recommended.[10]
-
Stock Solutions: Prepare concentrated stock solutions in water or DMSO (soluble up to 100 mM).[10] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment.
Q4: We are observing unexpected cell toxicity with a new lot of this compound. What should we do?
A4: Unexpected toxicity can be due to:
-
Toxic Impurities: The new lot may contain impurities from the synthesis or degradation products that are cytotoxic.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not exceeding a non-toxic level (typically <0.5%).
-
Off-Target Effects: While SR-3677 is selective, higher concentrations or the presence of certain impurities might lead to off-target effects.
To troubleshoot, perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) with the new lot and compare it to the previous lot and a vehicle control.
Troubleshooting Guides
Problem 1: Inconsistent Results in Cellular Assays
| Potential Cause | Troubleshooting Steps |
| Lot-to-Lot Potency Variation | 1. Perform a side-by-side comparison of the old and new lots in a quantitative cellular assay (e.g., Western blot for p-MLC).2. If a potency shift is confirmed, perform a full dose-response curve for the new lot to determine its effective concentration range.3. If the discrepancy is significant, consider performing the analytical validation steps outlined in FAQ Q2. |
| Compound Precipitation | 1. Visually inspect the stock and working solutions for any precipitate.2. Briefly centrifuge the working solution and test the supernatant for activity. A loss of activity suggests precipitation.3. Ensure the final concentration in your assay medium does not exceed the compound's solubility limit. Consider the use of a small amount of co-solvent if compatible with your cell model. |
| Cell Culture Variability | 1. Ensure consistent cell passage number, confluency, and overall cell health between experiments.2. Routinely test for mycoplasma contamination.3. Use a consistent serum batch or screen new batches for their effect on your assay. |
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
| Potential Cause | Troubleshooting Steps |
| Cell Permeability Issues | 1. While SR-3677 is expected to be cell-permeable, differences in formulation between lots could theoretically affect this.2. Perform a time-course experiment to ensure sufficient incubation time for the compound to reach its intracellular target. |
| Compound Stability in Media | 1. Incubate SR-3677 in your cell culture media for the duration of your experiment and then test its activity in a biochemical assay to check for degradation. |
| Cellular Efflux | 1. Some cell lines express efflux pumps that can reduce the intracellular concentration of small molecules. This is less likely to be a lot-specific issue but can contribute to discrepancies between biochemical and cellular data. |
Data Presentation
Table 1: Analytical Quality Control Parameters for this compound Lot Validation
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC | ≥98% (or consistent with CoA and previous lot) |
| Identity | LC-MS | Molecular weight consistent with C₂₂H₂₄N₄O₄·2HCl (481.37 g/mol )[10] |
| Structure | FTIR | Spectrum matches reference standard |
Table 2: Biological Validation Parameters for this compound Lot Validation
| Parameter | Assay Type | Acceptance Criteria |
| Potency (ROCK2) | In vitro Kinase Assay | IC50 within a 2-fold range of the previously accepted lot (e.g., ~3 nM)[11][12] |
| Potency (ROCK1) | In vitro Kinase Assay | IC50 within a 2-fold range of the previously accepted lot (e.g., ~56 nM)[11] |
| Cellular Activity | p-MLC or p-MYPT1 Western Blot | EC50 within a 2-fold range of the previously accepted lot |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve the new lot, the previous lot, and a reference standard of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the retention time of the main peak in the new lot to the standard and the previous lot.
-
Calculate the purity of the new lot by dividing the area of the main peak by the total area of all peaks.
-
Protocol 2: In Vitro ROCK2 Kinase Assay
This protocol is based on a typical ELISA-based ROCK activity assay.[6][13]
-
Plate Preparation:
-
Use a microplate pre-coated with a ROCK substrate, such as recombinant MYPT1.
-
-
Compound Preparation:
-
Prepare a serial dilution of the new lot of this compound in kinase assay buffer. Include a vehicle control (DMSO).
-
-
Kinase Reaction:
-
Add the diluted SR-3677 or vehicle to the wells.
-
Add recombinant active ROCK2 enzyme to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
-
Detection:
-
Wash the plate to remove the reaction mixture.
-
Add a primary antibody that specifically detects the phosphorylated substrate (e.g., anti-phospho-MYPT1). Incubate for 60 minutes at room temperature.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 60 minutes at room temperature.
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with an acidic stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 3: Cellular Assay for ROCK Activity (Western Blot for p-MLC)
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa or NIH 3T3) and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal ROCK activity.
-
Treat the cells with various concentrations of the new and old lots of this compound for 1-2 hours.
-
Stimulate ROCK activity with an agonist like lysophosphatidic acid (LPA) or by creating a wound in the cell monolayer.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-myosin light chain 2 (Ser19) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Strip and re-probe the membrane for total MLC or a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify the band intensities and plot the normalized p-MLC levels against the inhibitor concentration to determine the EC50.
-
Mandatory Visualizations
Caption: Workflow for validating a new lot of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: The RhoA/ROCK signaling pathway inhibited by SR-3677.
References
- 1. Impact of impurities on IC50 values of P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 6. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 7. scispace.com [scispace.com]
- 8. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cellbiolabs.com [cellbiolabs.com]
SR-3677 dihydrochloride precipitating in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with SR-3677 dihydrochloride (B599025) precipitating in cell culture media.
Troubleshooting Guide
Precipitation of SR-3677 dihydrochloride in cell culture media can be a significant issue, leading to inaccurate experimental results. The following guide provides a systematic approach to troubleshooting and resolving this problem.
Initial Observation: Precipitate forms immediately upon adding this compound to cell culture media.
| Potential Cause | Description | Recommended Solutions |
| Poor Aqueous Solubility | This compound, like many small molecule kinase inhibitors, is a lipophilic molecule with limited solubility in aqueous solutions such as cell culture media. The dihydrochloride salt form enhances water solubility, but it can still precipitate when diluted into complex buffered solutions. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 100 mM in DMSO).[1] - Minimize the final concentration of the organic solvent in the cell culture media (typically ≤0.1% v/v) to avoid cytotoxicity. - Perform a final dilution step directly into pre-warmed (37°C) cell culture media with vigorous mixing. |
| "Salting Out" Effect | The high concentration of salts and other components in cell culture media can reduce the solubility of the compound compared to pure water. | - Test the solubility of this compound in a simpler buffered solution (e.g., PBS) first to understand its baseline aqueous solubility. - Consider using a serum-free medium for initial dilutions if compatible with your cell line, as serum proteins can sometimes interact with and precipitate small molecules. |
| Localized High Concentration | Rapidly adding a concentrated organic stock solution to the aqueous cell culture media can create localized areas of high compound concentration, leading to immediate precipitation before it can disperse. | - Use a serial dilution method. Instead of adding a very small volume of a highly concentrated stock, make an intermediate dilution in DMSO or your chosen solvent first. - Add the inhibitor stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion. |
| Stock Solution Issues | The compound may have precipitated out of the stock solution due to improper storage, or the concentration may be too high for the solvent to maintain solubility over time. | - Visually inspect the DMSO stock solution for any precipitate before use. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve. - Prepare fresh stock solutions regularly and store them in small aliquots to avoid repeated freeze-thaw cycles. |
Delayed Observation: Precipitate forms over time in the incubator.
| Potential Cause | Description | Recommended Solutions |
| Temperature Shift | Changes in temperature between room temperature and the incubator (37°C) can affect the solubility of this compound. | - Always pre-warm the cell culture media to 37°C before adding the compound. - Minimize the time the culture plates are outside the incubator. |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds. | - Ensure the cell culture medium is properly buffered for the CO2 concentration of your incubator (e.g., using HEPES buffer in addition to bicarbonate). |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media over time, leading to the formation of insoluble complexes. | - Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment (see Experimental Protocols section). - If instability is observed, consider preparing fresh media with the inhibitor for longer experiments and performing media changes. |
| Compound Degradation | The compound may be degrading over time into less soluble byproducts. | - Assess the stability of this compound in your cell culture medium using analytical methods like HPLC (see Experimental Protocols section). |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: SR-3677 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with greater selectivity for ROCK-II over ROCK-I.[2] The IC50 values are approximately 3 nM for ROCK-II and 56 nM for ROCK-I.[1][2] The ROCK signaling pathway is a key regulator of cellular functions such as cell adhesion, migration, proliferation, and apoptosis, primarily through its effects on the actin cytoskeleton. By inhibiting ROCK, SR-3677 can modulate these processes.
Q2: What are the solvent recommendations for this compound?
A2: this compound is highly soluble in DMSO (up to 100 mM) and water (up to 100 mM).[1] For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1% (v/v). It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to ensure that the observed effects are from this compound and not the solvent.
Q4: My this compound still precipitates even at a low final DMSO concentration. What can I do?
A4: This often occurs if the stock solution is too concentrated. When a small volume of a highly concentrated stock is added to the medium, the local concentration at the point of entry is extremely high, causing immediate precipitation. Try making a less concentrated stock solution or performing serial dilutions. For example, instead of adding 1 µL of a 100 mM stock, try adding 10 µL of a 10 mM stock to achieve the same final concentration.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: You can perform a solubility assessment experiment. A detailed protocol is provided in the "Experimental Protocols" section below. This will help you determine the highest concentration of this compound that remains in solution in your specific experimental conditions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 481.37 g/mol | [1] |
| Formula | C₂₂H₂₄N₄O₄·2HCl | [1] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in Water | Up to 100 mM | [1] |
| Storage | Desiccate at room temperature. | [1] |
Table 2: Troubleshooting Summary for this compound Precipitation
| Issue | Primary Cause | Key Solution |
| Immediate Precipitation | Poor aqueous solubility / Localized high concentration | Prepare a DMSO stock, pre-warm media, and add dropwise with mixing. |
| Delayed Precipitation | Temperature/pH shifts / Media interactions | Pre-warm media, ensure proper buffering, and test compound stability over time. |
| Precipitate in Stock | Improper storage / High concentration | Gently warm and vortex to redissolve; prepare fresh, smaller aliquots. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: Determine the mass of this compound required to prepare a stock solution of a specific concentration (e.g., 100 mM).
-
Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000
-
-
Weighing: Carefully weigh the calculated amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of DMSO to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be required.
-
Sterilization (Optional): If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or as recommended by the manufacturer.
Protocol 2: Determining the Apparent Solubility of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Prepare a series of 2-fold dilutions of your this compound stock solution in your cell culture medium. For example, start with a 1:1000 dilution of a 100 mM stock to get a 100 µM solution, and then perform serial dilutions from there. Ensure the final DMSO concentration is consistent across all dilutions and the vehicle control.
-
Incubation: Incubate the dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO₂) for a duration equivalent to your experiment's endpoint.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).
-
Microscopic Examination: For a more sensitive assessment, take a small aliquot from each tube or well and examine it under a microscope. Look for crystalline structures or amorphous precipitates.
-
Determine Apparent Solubility: The highest concentration that remains clear is the apparent solubility of this compound in your specific cell culture medium under these conditions.
Mandatory Visualization
Caption: The ROCK signaling pathway and the inhibitory action of SR-3677.
References
Addressing autofluorescence issues with SR-3677 dihydrochloride in imaging
Welcome to the technical support center for researchers utilizing SR-3677 dihydrochloride (B599025) in their imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence, ensuring the clarity and accuracy of your results.
Troubleshooting Guide: Mitigating Autofluorescence
Autofluorescence is the natural emission of light by biological structures or other materials in your sample, which can interfere with the detection of your specific fluorescent signal. While information on the intrinsic fluorescent properties of SR-3677 dihydrochloride is not extensively documented, the following strategies are broadly applicable for reducing autofluorescence from various sources.
Issue: High background fluorescence is obscuring the signal from my fluorescent probe.
This is a common issue in fluorescence microscopy and can originate from the sample itself, the reagents used, or the experimental procedure.
dot
Caption: A workflow for troubleshooting autofluorescence issues in imaging experiments.
Step 1: Identify the Source of Autofluorescence
To effectively troubleshoot, first determine the origin of the unwanted fluorescence. This can be done by preparing control samples.
| Control Sample | Purpose |
| Unstained Sample | To visualize the endogenous autofluorescence of the cells or tissue. |
| Sample + Secondary Antibody Only | To check for non-specific binding of the secondary antibody. |
| Sample + SR-3677 only | To assess the intrinsic fluorescence of the compound under your imaging conditions. |
Step 2: Implement Mitigation Strategies
Based on the likely source of autofluorescence, apply the following targeted solutions.
A. Endogenous Autofluorescence (from the sample itself)
Many biological molecules naturally fluoresce.[1][2] Common sources include collagen, elastin, NADH, and lipofuscin.[2][3]
| Mitigation Strategy | Description |
| Spectral Unmixing | If your imaging system has this capability, you can create a spectral profile of the autofluorescence from an unstained sample and computationally subtract it from your experimental images.[4][5][6] |
| Photobleaching | Before staining, intentionally expose your sample to high-intensity light to "burn out" the endogenous fluorescence.[7][8][9] The fluorophores you add later will be more resistant to this initial photobleaching. |
| Chemical Quenching | Treat samples with quenching agents like Sudan Black B or commercial reagents to reduce autofluorescence, particularly from lipofuscin.[10][11] |
| Use Far-Red Fluorophores | Autofluorescence is often most prominent in the blue and green regions of the spectrum.[3][12] Shifting your detection to red or far-red wavelengths can significantly improve your signal-to-noise ratio.[10][13] |
| Perfusion | For tissue samples, perfusing with PBS before fixation can remove red blood cells, which are a source of heme-related autofluorescence.[10][14] |
B. Extrinsic Autofluorescence (from reagents)
Autofluorescence can be introduced by fixatives, mounting media, or even the compound of interest.
| Mitigation Strategy | Description |
| Optimize Fixation | Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde (B144438) can induce autofluorescence.[15][16] Consider using methanol or ethanol (B145695) fixation as an alternative, or reducing the concentration and incubation time of your aldehyde fixative.[15][17] Treating with sodium borohydride (B1222165) after aldehyde fixation can also help.[10][17] |
| Choose Appropriate Mounting Media | Use a mounting medium with antifade agents to preserve your signal and reduce background. |
| Select Brighter Fluorophores | Using brighter fluorophores can increase the specific signal, improving the signal-to-noise ratio even in the presence of some background fluorescence.[17] |
Frequently Asked Questions (FAQs)
Q1: Does this compound itself cause autofluorescence?
While any compound has the potential to be fluorescent, there is currently limited published data specifically characterizing the autofluorescence of this compound. It is recommended to run a control sample with only SR-3677 to determine if it contributes significantly to the background fluorescence in your experimental setup.
Q2: What are the most common sources of autofluorescence in cell and tissue imaging?
Common endogenous sources include:
-
Structural Proteins: Collagen and elastin, particularly in connective tissues.[1][3]
-
Pigments: Lipofuscin (age pigment) and heme groups in red blood cells.[3][10]
Fixation with aldehyde-based reagents is a frequent cause of induced autofluorescence.[15][19]
Q3: How can I choose the best fluorophore to avoid autofluorescence?
The best strategy is to select a fluorophore that emits in a spectral region with low endogenous autofluorescence. Since autofluorescence is often strongest in the blue and green channels, using fluorophores that emit in the red or far-red spectrum (e.g., Alexa Fluor 647, Cy5) is highly recommended.[10][13]
Q4: Can I use software to remove autofluorescence?
Yes, if you have a spectral imaging system, you can use linear unmixing.[6] This technique involves capturing the emission spectrum of the autofluorescence from an unstained control sample. The software can then use this "spectral fingerprint" to computationally remove the autofluorescence signal from your stained samples.[4][20]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by fixation with paraformaldehyde or glutaraldehyde.[10][17]
-
After the fixation and permeabilization steps, wash the samples three times with PBS for 5 minutes each.
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Pre-Staining Photobleaching
This method can be used to reduce endogenous autofluorescence before the addition of fluorescent labels.[8][9]
-
Mount your fixed and permeabilized sample on the microscope stage.
-
Expose the sample to a broad-spectrum, high-intensity light source (e.g., from your microscope's fluorescence lamp) for an extended period (e.g., 30 minutes to 2 hours). The optimal time will need to be determined empirically.
-
After photobleaching, proceed with your staining protocol in a light-protected manner to avoid bleaching your fluorophores.
Signaling Pathway
SR-3677 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[21][22] Understanding its mechanism of action is crucial for interpreting experimental results.
dot
Caption: SR-3677 inhibits ROCK, preventing downstream phosphorylation events that regulate the actin cytoskeleton.[23][24]
References
- 1. Autofluorescence - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Autofluorescence [jacksonimmuno.com]
- 4. bio-rad.com [bio-rad.com]
- 5. beckman.com [beckman.com]
- 6. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 7. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 8. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. southernbiotech.com [southernbiotech.com]
- 14. Causes of Autofluorescence [visikol.com]
- 15. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 16. docs.research.missouri.edu [docs.research.missouri.edu]
- 17. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 18. Fast autofluorescence imaging to evaluate dynamic changes in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. agilent.com [agilent.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Long-Term Toxicity of SR-3677 Dihydrochloride in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SR-3677 dihydrochloride (B599025) in primary cell cultures, with a focus on assessing long-term toxicity.
Frequently Asked Questions (FAQs)
Q1: What is SR-3677 dihydrochloride and what is its mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It has a significantly higher affinity for ROCK-II over ROCK-I.[1][2][3] The primary mechanism of action is the competitive inhibition of the ATP-binding site of the kinase, which prevents the phosphorylation of its downstream substrates.[3] This inhibition disrupts cellular functions regulated by the Rho/ROCK signaling pathway, such as cell morphology, migration, and cytoskeletal dynamics.[3]
Q2: Is this compound expected to be cytotoxic in primary cell cultures?
The cytotoxic potential of SR-3677 is dependent on the cell type and the reliance of those cells on the ROCK signaling pathway for survival and proliferation.[4] While ROCK inhibitors can be protective against apoptosis in some cell types, they may induce cell death in others, particularly those dependent on ROCK signaling for survival.[4] Therefore, it is essential to determine the cytotoxic profile of SR-3677 in your specific primary cell culture of interest.
Q3: What are the visual indicators of cytotoxicity I should look for in my primary cell cultures treated with SR-3677?
Common signs of cytotoxicity that can be observed under a microscope include:
-
Morphological changes: Cells may appear rounded, shrunken, or detached from the culture surface.[4]
-
Reduced cell density: A noticeable decrease in the number of viable cells compared to a vehicle-treated control group.[4]
-
Increased cellular debris: An accumulation of floating dead cells and cellular fragments in the culture medium.[4]
-
Changes in confluency: For adherent cells, a failure to reach expected confluency or a decrease in confluency over time.[5]
Q4: How can I quantitatively measure the long-term toxicity of SR-3677 in my primary cell cultures?
Several quantitative assays can be used to measure cytotoxicity over time. These assays typically measure markers of cell health, such as membrane integrity or metabolic activity. Common methods include:
-
Membrane Integrity Assays: These assays use dyes that are excluded by viable cells but can enter and stain the DNA of dead cells (e.g., CellTox™ Green).[6][7] The resulting fluorescence signal is proportional to the number of dead cells.
-
Metabolic Assays: Assays like the MTT or resazurin-based assays measure the metabolic activity of the cell population, which is indicative of the number of viable cells.[8][9] A decrease in metabolic activity suggests cytotoxicity.
-
LDH Release Assays: These assays measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed at all tested concentrations of SR-3677.
| Possible Cause | Troubleshooting Step |
| High concentration of solvent (e.g., DMSO) | Run a solvent control experiment by treating cells with the highest concentration of the solvent used in your experiment. The final solvent concentration should ideally be kept below 0.5% (v/v).[4] |
| Cell line is highly dependent on the ROCK signaling pathway | This may be an expected outcome. Consider testing a wider, lower range of SR-3677 concentrations to identify a non-toxic working concentration. |
| Off-target effects at high concentrations | At higher concentrations, SR-3677 might inhibit other kinases.[4] Confirm the on-target effect by measuring a downstream marker of ROCK activity (e.g., phosphorylation of Myosin Light Chain 2) at various concentrations.[4] |
| Contamination of cell culture | Routinely check cultures for signs of bacterial, fungal, or mycoplasma contamination.[10] Discard any contaminated cultures and ensure aseptic technique.[10] |
Problem 2: No significant cytotoxicity observed, even at high concentrations of SR-3677.
| Possible Cause | Troubleshooting Step |
| Low cellular dependence on ROCK signaling | The specific primary cell type you are using may not heavily rely on the ROCK pathway for survival.[4] |
| Insufficient incubation time | The duration of exposure to SR-3677 may not be long enough to induce a cytotoxic response.[4] Perform a time-course experiment, assessing cell viability at multiple time points (e.g., 24, 48, 72 hours, and longer for long-term studies).[4] |
| Confirmation of target engagement | Even without cytotoxicity, it is crucial to confirm that SR-3677 is inhibiting its target at the concentrations used. Measure the effect on a downstream marker of ROCK activity. |
| Issues with the cytotoxicity assay | Ensure that your chosen assay is sensitive enough and that you are working within the linear range of detection. Run positive controls (e.g., a known cytotoxic compound) to validate the assay. |
Experimental Protocols
Protocol: Long-Term Cytotoxicity Assessment using a Resazurin-Based Assay
This protocol provides a general framework for assessing the long-term cytotoxicity of SR-3677 in adherent primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., sterile DMSO)
-
Resazurin-based cell viability reagent
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count the primary cells.
-
Seed the cells in a 96-well plate at the recommended density for your cell type.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of SR-3677 or the vehicle control.
-
Include wells with medium only to serve as a background control.
-
-
Long-Term Incubation:
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Depending on the desired length of the study, refresh the medium with the respective treatments every 48-72 hours.
-
-
Viability Measurement (at desired time points, e.g., Day 1, 3, 7, 14):
-
At each time point, add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, protected from light.
-
Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the concentration of SR-3677 for each time point.
-
Data Presentation
Table 1: Example of Quantitative Data Summary for SR-3677 Long-Term Toxicity
| Concentration of SR-3677 | Day 1 (% Viability ± SD) | Day 7 (% Viability ± SD) | Day 14 (% Viability ± SD) |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 µM | 98 ± 4.9 | 95 ± 5.5 | 92 ± 6.3 |
| 10 µM | 92 ± 6.3 | 85 ± 7.2 | 78 ± 8.1 |
| 50 µM | 75 ± 8.1 | 60 ± 9.4 | 45 ± 10.2 |
| 100 µM | 55 ± 9.5 | 30 ± 11.3 | 15 ± 7.9 |
Mandatory Visualizations
Caption: Signaling pathway showing the inhibitory effect of SR-3677 on ROCK-II.
Caption: Experimental workflow for assessing long-term cytotoxicity.
Caption: Logical troubleshooting flow for unexpected cytotoxicity results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell culture and maintenance protocol | Abcam [abcam.com]
- 6. CellTox™ Green Cytotoxicity Assay Protocol [promega.co.uk]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Toxic effects of resazurin on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
Reproducibility challenges in experiments with ROCK inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in experiments involving Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My ROCK inhibitor (e.g., Y-27632, Fasudil) is not producing the expected effect. What are the common causes?
A1: Inconsistent or unexpected results with ROCK inhibitors can stem from several factors:
-
Inhibitor Inactivity: Improper storage or handling can lead to the degradation of the inhibitor.[1] Stock solutions of Y-27632 in PBS or water are stable for up to 6 months at -20°C, and for up to one year when reconstituted in sterile distilled water and stored at -20°C.[2][3] It is crucial to aliquot the inhibitor to avoid repeated freeze-thaw cycles.[2][3]
-
Suboptimal Concentration: The effective concentration of ROCK inhibitors is highly cell-type dependent.[4] A concentration that is effective in one cell line may be suboptimal or even toxic in another. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.[5]
-
Incorrect Incubation Time: The duration of inhibitor treatment is critical. Short incubation times may be insufficient to observe a phenotypic effect, while long-term exposure could lead to off-target effects or cellular adaptation. Time-course experiments are advisable to determine the optimal incubation period.
-
Cell Culture Conditions: Factors such as cell density, serum concentration, and passage number can influence cellular signaling pathways and the response to ROCK inhibitors. Maintaining consistent cell culture practices is essential for reproducibility.
-
Off-Target Effects: While generally selective, at higher concentrations ROCK inhibitors can affect other kinases, leading to unexpected biological responses.[6]
Q2: How should I properly store and handle my ROCK inhibitor to ensure its stability and activity?
A2: Proper storage and handling are critical for maintaining the efficacy of ROCK inhibitors.
| Parameter | Recommendation |
| Storage (Solid) | Store at -20°C, protected from light.[1][3] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 6-12 months.[2][3] Avoid repeated freeze-thaw cycles.[2] |
| Reconstitution | Use sterile water, PBS, or DMSO as recommended by the supplier.[2][7] Ensure the powder is fully dissolved. |
| Working Solution | Dilute the stock solution in your cell culture medium immediately before use.[2] |
Q3: I am observing high variability between replicates in my experiments. What could be the cause?
A3: High variability can be frustrating and can mask true experimental effects. Common causes include:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant differences in the response to the inhibitor. Ensure you have a homogeneous cell suspension before plating and use calibrated pipettes.
-
Edge Effects in Multi-well Plates: Wells on the periphery of a plate are prone to evaporation, which can alter the concentration of the inhibitor and affect cell health. To mitigate this, it is good practice to not use the outer wells for experimental samples or to fill them with sterile PBS or media to maintain humidity.[5]
-
Inconsistent Timing: Ensure that the timing of inhibitor addition and the duration of incubation are consistent across all wells and plates.
-
Reagent Preparation: Prepare a master mix of your media containing the ROCK inhibitor to add to your wells, rather than adding the inhibitor to each well individually. This will ensure a more uniform final concentration.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of ROCK Activity
If you are not observing the expected downstream effects of ROCK inhibition (e.g., changes in cell morphology, reduced stress fiber formation, decreased phosphorylation of downstream targets), consider the following troubleshooting steps.
Troubleshooting Workflow for Inconsistent ROCK Inhibition
Caption: A flowchart to diagnose and resolve issues of inconsistent ROCK inhibition.
Problem 2: Unexpected Cell Toxicity or Off-Target Effects
If you observe increased cell death, reduced proliferation, or other unexpected phenotypes, it may be due to toxicity or off-target effects of the ROCK inhibitor.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Concentration Too High | 1. Perform a cell viability assay (e.g., MTT, CCK-8) with a range of inhibitor concentrations to determine the cytotoxic threshold for your cells. 2. Use the lowest effective concentration determined from your dose-response experiments. |
| Cell-Type Sensitivity | Some cell types are inherently more sensitive to ROCK inhibition.[4] Review the literature for your specific cell line or primary cells to see what concentrations have been reported as non-toxic. |
| Off-Target Kinase Inhibition | At higher concentrations, ROCK inhibitors can inhibit other kinases.[6] If you suspect off-target effects, consider using a different ROCK inhibitor with a distinct chemical structure or using a lower concentration in combination with another treatment. |
| Contamination of Stock Solution | If you suspect your stock solution may be contaminated, prepare a fresh stock from a new vial of the inhibitor and repeat the experiment. |
Data Presentation
Table 1: Recommended Starting Concentrations of Common ROCK Inhibitors
Note: These are starting recommendations. The optimal concentration should be determined experimentally for your specific cell type and application.
| Inhibitor | Application | Cell Type | Recommended Concentration | Reference |
| Y-27632 | Stem Cell Culture (Survival) | Human Embryonic Stem Cells (hESCs), Induced Pluripotent Stem Cells (iPSCs) | 10 µM | [3][8] |
| Stem Cell Culture (Survival) | Hair Follicle Stem Cells | 10 µM | [8] | |
| Nerve Regeneration | Dorsal Root Ganglia (DRG) Neurons | 40 mg/kg (in vivo) | [9] | |
| Cancer Cell Migration | Human Prostate Cancer Cells | 10-20 µM | [10] | |
| Fasudil (B1672074) | Stem Cell Culture (Survival) | hESCs, iPSCs | 10 µM | [11] |
| Cancer Cell Invasion | Human Lung Carcinoma Cells | 0.79 mg/ml (IC50 for growth inhibition) | [12] | |
| Neuroprotection | In vivo stroke model | 1 mg/kg (intraperitoneal) | [13] |
Table 2: Comparison of Y-27632 and Fasudil
| Feature | Y-27632 | Fasudil | Reference |
| Selectivity | Selective for ROCK1 and ROCK2 | Selective for ROCK1 and ROCK2 | [14] |
| Ki (ROCK1) | 220 nM | Not widely reported | [14] |
| Ki (ROCK2) | 300 nM | 330 nM | [14][15] |
| Common Applications | Stem cell research, neuroscience | Clinical use for cerebral vasospasm, research in cancer and neuroscience | [11][16][17] |
| Relative Cost | Higher | Lower | [11][18] |
| In Vivo Efficacy | Demonstrated in various models | Clinically approved in some countries, demonstrated in various models | [13][15][17] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
This protocol is for assessing ROCK activity by measuring the phosphorylation of a key downstream target, Myosin Light Chain 2.
1. Cell Lysis: a. Culture cells to the desired confluency and treat with the ROCK inhibitor for the optimized time and concentration. b. Place the culture dish on ice and wash the cells with ice-cold PBS. c. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.[19] d. Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube. e. Agitate for 30 minutes at 4°C.[19] f. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[20] g. Transfer the supernatant (protein lysate) to a new tube.
2. Protein Quantification: a. Determine the protein concentration of each sample using a BCA or Bradford assay.
3. Sample Preparation and Electrophoresis: a. Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. c. Run the gel according to the manufacturer's instructions.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against p-MLC (Thr18/Ser19) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
6. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate. b. Visualize the bands using a chemiluminescence imaging system. c. Normalize the p-MLC signal to total MLC or a loading control like GAPDH or β-actin.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxicity of a ROCK inhibitor.
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of the ROCK inhibitor in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO). c. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. CCK-8 Assay: a. Add 10 µL of CCK-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C.
4. Data Acquisition: a. Measure the absorbance at 450 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
ROCK Signaling Pathway
Caption: Overview of the ROCK signaling pathway and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Drug- and Cell-Type-Specific Effects of ROCK Inhibitors as a Potential Cause of Reticular Corneal Epithelial Edema [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug- and Cell-Type-Specific Effects of ROCK Inhibitors as a Potential Cause of Reticular Corneal Epithelial Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ROCK inhibitor Y-27632 maintains the propagation and characteristics of hair follicle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the efficacy of Rho kinase inhibitor Fasudil and Y27632 in promoting cutaneous nerve regeneration [chjcana.com]
- 10. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Rho kinase inhibitor fasudil inhibits the migratory behaviour of 95-D lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 17. The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
How to wash out SR-3677 dihydrochloride from cell cultures effectively
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective washout of SR-3677 dihydrochloride (B599025) from cell cultures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
SR-3677 Dihydrochloride: Properties and Inhibitory Activity
SR-3677 is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a significantly higher affinity for ROCK-II over ROCK-I.[1][2][3] Its high solubility in aqueous solutions, including water and DMSO, is a key consideration for its application and subsequent removal from cell cultures.
Quantitative Inhibition Data
The following table summarizes the inhibitory concentrations (IC50) of SR-3677 against its primary targets.
| Target | IC50 Value (nM) | Assay Type |
| ROCK-II | 3 | Enzyme-based |
| ROCK-I | 56 | Enzyme-based |
| [Data sourced from multiple references[1][3][4]] |
Signaling Pathway of SR-3677 Action
SR-3677 exerts its effect by inhibiting the Rho-associated kinase (ROCK) signaling pathway. This pathway is a crucial regulator of cytoskeletal dynamics.[5] By blocking ROCK-II, SR-3677 prevents the phosphorylation of downstream targets like Myosin Light Chain (MLC) and LIM kinase (LIMK), which in turn reduces actin-myosin contractility and promotes the disassembly of actin filaments.[3][6]
Caption: SR-3677 inhibits ROCK-II, blocking downstream signaling to the actin cytoskeleton.
Experimental Protocols
Here we provide detailed protocols for washing out SR-3677 from cell cultures and for validating the effectiveness of the washout.
Protocol 1: Standard Washout Procedure for SR-3677
This protocol describes a standard method for removing SR-3677 from both adherent and suspension cell cultures. The high water solubility of this compound facilitates its removal with aqueous washing solutions.
Caption: Experimental workflow for the SR-3677 washout procedure.
Methodology:
-
Aspirate Treatment Medium: Carefully remove the medium containing SR-3677 from the cell culture vessel. For adherent cells, tilt the plate or flask to pool the medium on one side for complete removal without disturbing the cell monolayer. For suspension cells, pellet the cells by centrifugation (e.g., 200-250 x g for 5 minutes) before removing the supernatant.[7]
-
First Wash:
-
Adherent Cells: Gently add a sufficient volume of pre-warmed, sterile Phosphate-Buffered Saline (PBS) or drug-free culture medium to cover the cell monolayer.
-
Suspension Cells: Resuspend the cell pellet in pre-warmed, sterile PBS or drug-free culture medium.
-
-
Incubate and Discard: Gently rock or swirl the vessel for 1-2 minutes to allow the diffusion of any remaining SR-3677 into the wash solution. For adherent cells, aspirate the wash solution. For suspension cells, centrifuge the cells again and discard the supernatant.
-
Second Wash: Repeat steps 2 and 3 to ensure thorough removal of the compound.[8]
-
Add Fresh Medium: Add the appropriate volume of fresh, pre-warmed, drug-free complete culture medium.
-
Recovery: Return the cells to the incubator for the desired recovery period before proceeding with downstream assays.
Protocol 2: Validating Washout Efficiency
To confirm that SR-3677 has been effectively removed, the supernatant from the final wash can be transferred to a naive (previously untreated) population of cells to check for any residual biological activity.[8]
Methodology:
-
Perform Washout: Follow the Standard Washout Procedure (Protocol 1) on a culture of cells (Culture A).
-
Collect Supernatant: After the final wash step (Step 4), instead of discarding the wash solution, collect it. This is your "washout supernatant."
-
Treat Naive Cells: Seed a new plate of the same cells (Culture B) at a similar density. Add the "washout supernatant" collected in Step 2 to these naive cells.
-
Include Controls:
-
Negative Control: A separate culture of naive cells (Culture C) treated with fresh, drug-free medium.
-
Positive Control: A separate culture of naive cells (Culture D) treated with a known effective concentration of SR-3677.
-
-
Incubate and Assess: Incubate all cultures (B, C, and D) for a period sufficient to observe a biological effect of SR-3677 (e.g., 24-48 hours).
-
Analyze: Assess a relevant endpoint, such as cell morphology, proliferation (e.g., MTT assay), or a specific downstream marker of ROCK activity. If the washout was successful, cells in Culture B should appear identical to the negative control (Culture C) and show no effects seen in the positive control (Culture D).
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during SR-3677 washout experiments.
Caption: A troubleshooting flowchart for common issues after SR-3677 washout.
Q: Why do I still observe an inhibitory effect on my cells even after performing the washout procedure?
A: This could be due to several factors:
-
Incomplete Removal: The standard two-wash protocol may be insufficient for your specific cell type or experimental conditions (e.g., high cell density, or use of serum-free medium that lacks proteins to bind residual compound).
-
Solution: Increase the number of washes to three or four. You can also increase the volume of the wash solution (e.g., PBS or medium) or the duration of the wash steps to ensure more complete diffusion.
-
-
Cellular Uptake: Small molecules can be internalized by cells. The observed effect may be from the intracellular pool of SR-3677 that is not immediately removed by external washing.
-
Solution: Allow for a longer recovery period (e.g., 4, 8, or 24 hours) after the washout to let the cells metabolize or export the internalized compound. You can perform a time-course experiment to determine when the biological effect is reversed.[9]
-
-
Non-specific Binding: The compound may bind to the plastic of the cell culture vessel.[10]
-
Solution: Consider using low-protein-binding plates. Pre-washing the plates before cell seeding can sometimes help reduce non-specific binding.
-
Q: My cells show high levels of death or detachment after the washout procedure. What is causing this?
A: The cytotoxicity may not be from residual SR-3677 but from the procedure itself or a delayed effect of the initial treatment.
-
Mechanical Stress: Adherent cells can be sensitive to repeated aspirations and additions of liquid. Suspension cells can be damaged by excessive centrifugation speeds.
-
Delayed Cytotoxicity: The initial treatment with SR-3677 may have initiated an irreversible cellular process, such as apoptosis, that only becomes apparent hours after the compound has been removed.[12]
-
Solution: Include a "washout control" where cells are treated with the vehicle (e.g., DMSO) and undergo the same wash procedure. This will help you determine if the cell death is caused by the procedure itself. Perform a viability assay at multiple time points after washout to characterize any delayed effects.
-
-
Loss of Essential Factors: Washing with a simple salt solution like PBS can remove essential nutrients or autocrine growth factors secreted by the cells.
-
Solution: Perform the washes with drug-free complete culture medium instead of PBS. This can improve cell viability, especially for sensitive cell types.
-
Frequently Asked Questions (FAQs)
Q1: How many washes are typically sufficient to remove SR-3677? A1: For most applications, two washes with a volume of liquid at least equal to the culture volume are effective.[8] However, this should be validated for your specific cell line and experimental conditions using a method like the one described in Protocol 2.
Q2: Should I use PBS or drug-free medium for the washing steps? A2: Both can be effective. PBS is a standard choice for quick washes. However, using a drug-free version of your complete culture medium can be gentler on the cells and help maintain viability by preventing the removal of essential secreted factors.[11]
Q3: How quickly is the inhibitory effect of SR-3677 reversed after washout? A3: The reversal of inhibition depends on how quickly the intracellular concentration of SR-3677 drops below its effective threshold. For a cell-permeable, reversible inhibitor, the effects can begin to reverse shortly after washout.[13] However, the complete reversal of a complex biological phenotype may take several hours. A time-course experiment measuring a downstream marker of ROCK activity is the best way to determine this for your system.[9]
Q4: Can I reuse the culture medium after the washout? A4: No. The primary goal of the washout is to remove SR-3677. The aspirated medium and wash solutions contain the compound and should be discarded as appropriate biohazardous or chemical waste. Always replace with fresh, drug-free medium.
Q5: Does the presence of serum in the medium affect the washout efficiency? A5: Serum proteins can bind to small molecules. This can either help or hinder washout. On one hand, protein binding can reduce the free concentration of SR-3677 available to the cells. On the other, it could potentially create a reservoir of the compound that is harder to remove. If you suspect serum is interfering, you can try performing one of the washes with a serum-free medium. However, for most standard protocols, washing with complete medium (containing serum) is effective.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Cell culture and maintenance protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Proliferation Assays with SR-3677 Dihydrochloride
Welcome to the technical support center for SR-3677 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during in vitro proliferation assays. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to provide clear and actionable solutions to specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is SR-3677 dihydrochloride and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits a significantly higher affinity for ROCK-II over ROCK-I. The primary mechanism of action is the competitive inhibition of the ATP-binding site of these kinases. By inhibiting the ROCK pathway, SR-3677 disrupts downstream signaling cascades that are crucial for regulating the actin cytoskeleton, cell adhesion, migration, and proliferation.[1]
Q2: What are the expected anti-proliferative effects of SR-3677 and in what concentration range?
The anti-proliferative effects of SR-3677 are cell-type dependent. While specific IC50 values for the anti-proliferative activity of SR-3677 across a wide range of cancer cell lines are not extensively published in publicly available literature, its potent inhibition of ROCK-II (IC50 ≈ 3 nM) suggests that effects on proliferation can be observed in the nanomolar to low micromolar range.[1] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration range. For some cell lines, particularly those not highly dependent on the ROCK pathway for survival, SR-3677 may not induce significant cytotoxicity but may still affect proliferation.[1]
Q3: Can this compound directly interfere with common proliferation assay reagents like MTT or WST-1?
Currently, there is no direct evidence to suggest that this compound chemically interferes with the reduction of tetrazolium salts such as MTT or WST-1. However, it is important to consider that any compound can potentially interfere with assay chemistry. It is always recommended to include a "no-cell" control with the highest concentration of SR-3677 to be used in the experiment to account for any potential background signal.
Q4: I am observing high variability between replicate wells. What are the common causes?
High variability in proliferation assays can stem from several factors:
-
Uneven Cell Seeding: Inconsistent initial cell numbers will lead to divergent proliferation rates.
-
"Edge Effect": Wells on the perimeter of the microplate are prone to evaporation, which can alter media and compound concentrations, affecting cell growth.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or SR-3677 can introduce significant variability.
-
Cell Clumping: Aggregates of cells can lead to uneven exposure to SR-3677 and assay reagents.
Q5: My untreated control cells are showing poor or inconsistent proliferation. What should I do?
Issues with control cells often indicate underlying problems with cell culture conditions or the assay setup itself. Key areas to investigate include:
-
Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Seeding Density: The initial number of cells may be too low to generate a robust signal or too high, leading to premature confluence and contact inhibition.
-
Media and Supplements: Verify the quality and composition of the culture medium, serum, and any other supplements.
Troubleshooting Guide for Inconsistent Results
Problem 1: Higher than expected cytotoxicity at all tested concentrations.
| Potential Cause | Recommended Solution |
| High Cellular Sensitivity | The cell line may be particularly dependent on the ROCK signaling pathway for survival. Consider testing a wider range of concentrations, starting from the low nanomolar range.[1] |
| Solvent Toxicity | The vehicle used to dissolve SR-3677 (e.g., DMSO) may be causing cytotoxicity at the concentrations used. Run a vehicle-only control at the highest concentration used in the experiment. Aim to keep the final solvent concentration below 0.5% (v/v).[1] |
| Compound Precipitation | SR-3677 may be precipitating out of the culture medium at higher concentrations. Visually inspect the wells for any precipitate. If observed, consider preparing a fresh, lower concentration stock solution.[1] |
| Off-Target Effects | At higher concentrations, SR-3677 may inhibit other kinases, leading to non-specific toxicity. Confirm on-target effects by assessing the phosphorylation of a downstream ROCK target, such as Myosin Light Chain 2 (MLC2), at various concentrations. |
Problem 2: No significant effect on proliferation, even at high concentrations.
| Potential Cause | Recommended Solution |
| Low Cellular Dependence on ROCK Signaling | The chosen cell line may not rely heavily on the ROCK pathway for proliferation. Confirm target engagement by measuring the phosphorylation of a downstream ROCK substrate to ensure the compound is active in your system.[1] |
| Insufficient Incubation Time | The duration of exposure to SR-3677 may not be long enough to elicit an anti-proliferative response. Perform a time-course experiment, assessing proliferation at multiple time points (e.g., 24, 48, and 72 hours).[1] |
| Suboptimal Assay Conditions | The cell seeding density may not be optimal for observing changes in proliferation over the course of the experiment. Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay period. |
| Compound Degradation | The SR-3677 stock solution may have degraded. Prepare a fresh stock solution for each experiment and avoid repeated freeze-thaw cycles. |
Problem 3: Discrepancy between visual assessment of cell health and assay readout.
| Potential Cause | Recommended Solution |
| Changes in Cell Morphology and Adhesion | As a ROCK inhibitor, SR-3677 can alter the actin cytoskeleton, leading to changes in cell shape, spreading, and adhesion.[2][3] This may affect the metabolic activity of the cells or their ability to remain attached to the plate, which can lead to misleading results in assays that rely on these parameters (e.g., MTT, which measures metabolic activity, or assays that require washing steps). |
| Cell Cycle Arrest | ROCK inhibitors have been shown to induce cell cycle arrest, often at the G1 or G2/M phase.[4][5] Cells may be viable but not actively dividing, which can lead to a lower signal in proliferation assays without a corresponding increase in cell death. |
| Assay Interference | Although unlikely, consider the possibility of SR-3677 interfering with the assay itself. Run appropriate controls, including a "no-cell" control with the compound. |
Experimental Protocols
Protocol: Determining the Anti-Proliferative IC50 of SR-3677 using a WST-1 Assay
This protocol provides a general framework for assessing the anti-proliferative effects of SR-3677. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO or water)
-
96-well cell culture plates
-
WST-1 reagent
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
To minimize the "edge effect," avoid using the outer wells for experimental samples. Instead, fill these wells with 100 µL of sterile PBS.
-
Incubate the plate overnight to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Perform a serial dilution of the SR-3677 stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle-only control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SR-3677 or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for your cell line.
-
Gently shake the plate for 1 minute to ensure uniform color development.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells from all other readings.
-
Calculate the percentage of proliferation relative to the vehicle-treated control wells.
-
Plot the percentage of proliferation against the logarithm of the SR-3677 concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ROCK Inhibitor Enhances Adhesion and Wound Healing of Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. Suberoyl bishydroxamic acid inhibits cellular proliferation by inducing cell cycle arrest in carcinoid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of SR-3677 Dihydrochloride and Fasudil for Rho-Associated Kinase (ROCK) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two prominent Rho-associated kinase (ROCK) inhibitors: SR-3677 dihydrochloride (B599025) and Fasudil. The information presented is supported by experimental data to offer a clear assessment for research and drug development applications.
Introduction to ROCK Inhibitors
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Their involvement in various pathological conditions has made them attractive therapeutic targets. SR-3677 and Fasudil are two well-characterized inhibitors of ROCK, but they exhibit distinct selectivity profiles, which is a critical consideration for their application in research and clinical settings.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of a kinase inhibitor is paramount, as off-target effects can lead to unforeseen biological consequences and potential toxicity. The following table summarizes the inhibitory potency of SR-3677 dihydrochloride and Fasudil against their primary targets, ROCK1 and ROCK2, as well as other kinases.
| Inhibitor | Target | IC50 / Ki (nM) | Reference(s) |
| This compound | ROCK2 | ~3 (IC50) | [][2][3] |
| ROCK1 | 56 (IC50) | [][2][3] | |
| Other Kinases | Low off-target hit rate (1.4% against 353 kinases) | [] | |
| Fasudil | ROCK1 | 330 (Ki) | [4] |
| ROCK2 | 158 (IC50) | [4] | |
| PKA | 4,580 (IC50) | [4] | |
| PKC | 12,300 (IC50) | [4] | |
| PKG | 1,650 (IC50) | [4] |
Data Interpretation:
-
This compound demonstrates high potency and significant selectivity for ROCK2 over ROCK1 (approximately 18-fold).[][2][3] Furthermore, it exhibits a very low off-target binding profile across a large panel of kinases, indicating its high specificity.[]
-
Fasudil , while an effective ROCK inhibitor, shows a broader kinase inhibition profile.[4] It inhibits both ROCK1 and ROCK2 with lower potency compared to SR-3677's inhibition of ROCK2.[][4] Importantly, Fasudil also inhibits other kinases such as PKA, PKC, and PKG in the micromolar range, which may contribute to its overall biological effects and potential side effects.[4] One study noted that Fasudil was non-selective against 8 out of 27 tested kinases.
Signaling Pathway
The diagram below illustrates the canonical Rho-ROCK signaling pathway. Both SR-3677 and Fasudil exert their effects by competitively inhibiting the ATP-binding site of ROCK kinases, thereby preventing the phosphorylation of downstream substrates.
Caption: Simplified Rho-ROCK signaling pathway.
Experimental Protocols
The determination of inhibitor selectivity is crucial for understanding its mechanism of action. Below is a generalized protocol for an in vitro kinase inhibition assay, which can be adapted to assess the selectivity of compounds like SR-3677 and Fasudil against a panel of kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinases (e.g., ROCK1, ROCK2, PKA, etc.)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP)
-
Test compounds (SR-3677, Fasudil) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer
-
Stop solution (e.g., phosphoric acid)
-
Filter plates or other separation method
-
Scintillation counter or other detection instrument
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Reaction Setup: In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Separation: Separate the phosphorylated substrate from the unreacted ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose filter paper, which binds the phosphorylated substrate, followed by washing to remove unincorporated ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter. For non-radioactive assays, other detection methods such as fluorescence or luminescence may be used.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: Generalized workflow for a kinase inhibition assay.
Conclusion
The experimental data clearly indicates that This compound is a highly potent and selective ROCK2 inhibitor with minimal off-target effects. In contrast, Fasudil is a less potent and less selective ROCK inhibitor , with documented activity against several other kinases.
For researchers requiring precise inhibition of ROCK2 to dissect its specific roles in cellular signaling and disease models, SR-3677 is the superior tool. Its high selectivity minimizes the potential for confounding results arising from the inhibition of other signaling pathways. For studies where broader kinase inhibition might be acceptable or even therapeutically relevant, and where a compound with a longer history of clinical use is preferred, Fasudil remains a valuable, albeit less specific, research tool. The choice between these two inhibitors should be guided by the specific experimental aims and the desired level of target selectivity.
References
Comparative Analysis of SR-3677 Dihydrochloride's Cross-Reactivity with Other Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the protein kinase selectivity of SR-3677 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). While comprehensive quantitative data on the cross-reactivity of SR-3677 across the entire human kinome is not extensively available in the public domain, this guide will focus on its known high selectivity for ROCK isoforms and contrast it with the broader cross-reactivity profiles of other well-characterized ROCK inhibitors, such as Y-27632 and Fasudil. Understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects in therapeutic development.
SR-3677 Dihydrochloride: A Highly Selective ROCK Inhibitor
This compound is recognized for its potent inhibition of both ROCK-I and ROCK-II, with a significantly higher affinity for ROCK-II. This selectivity within the ROCK family itself is a key attribute of this compound. The inhibitory concentrations (IC50) are reported as:
-
ROCK-I: 56 nM
-
ROCK-II: 3 nM
This demonstrates an approximately 18-fold higher selectivity for ROCK-II over ROCK-I. Such isoform selectivity can be crucial for targeting specific cellular functions or disease pathways where one ROCK isoform is more prominently involved.
Comparative Cross-Reactivity with Other ROCK Inhibitors
To illustrate the importance of broad kinase selectivity, the following table summarizes the known cross-reactivity of two widely used, but less selective, ROCK inhibitors: Y-27632 and Fasudil. This data, gathered from kinase panel screens, highlights that while these compounds are effective ROCK inhibitors, they also interact with other protein kinases, which can lead to off-target effects.[1]
| Kinase Target | Y-27632 (% Inhibition at 10 µM) | Fasudil (% Inhibition at 10 µM) |
| ROCK1 | 98 | 99 |
| ROCK2 | 99 | 100 |
| PRK2 (PKN2) | 97 | 93 |
| PKG (PRKG1) | 55 | 87 |
| PKA (PRKACA) | 35 | 84 |
| MSK1 (RPS6KA5) | 67 | Not Reported |
| PhK (PHKG2) | 58 | Not Reported |
| CAMK2D | Not Reported | 79 |
| CHEK2 | Not Reported | 76 |
| DMPK | Not Reported | 75 |
| MAPKAPK2 | Not Reported | 73 |
| SIK | Not Reported | 72 |
Note: This table presents a selection of off-target kinases for illustrative purposes. The percentage of inhibition at a given concentration indicates the degree of interaction. Higher values suggest more significant off-target activity.
The data for Y-27632 and Fasudil show that at concentrations used in many cell-based assays, these inhibitors can interact with several other kinases, potentially confounding experimental results.[1] The reported high selectivity of SR-3677 suggests it is a more precise tool for studying the specific roles of ROCK kinases.
Signaling Pathways and Experimental Workflows
To provide a better understanding of the biological context and the methods used to determine kinase selectivity, the following diagrams illustrate the ROCK signaling pathway and a general workflow for kinase inhibitor profiling.
References
SR-3677 Dihydrochloride: A Comparative Efficacy Analysis Against Novel ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SR-3677 Dihydrochloride's Performance with Alternative Novel Rho-Associated Coiled-Coil Kinase (ROCK) Inhibitors, Supported by Experimental Data.
Introduction
Rho-associated coiled-coil kinase (ROCK) has emerged as a critical therapeutic target in a multitude of disease areas, including oncology, neurodegeneration, and cardiovascular disorders. The development of potent and selective ROCK inhibitors is a key focus for drug discovery programs. SR-3677 dihydrochloride (B599025) is a novel and highly selective ROCK-II inhibitor. This guide provides a comprehensive comparison of the efficacy of this compound with other notable ROCK inhibitors, including Netarsudil, Ripasudil, Fasudil, and Y-27632. The following sections present a detailed analysis of their biochemical potency, kinase selectivity, and functional efficacy in various preclinical models, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison of ROCK Inhibitors
The following tables summarize the key quantitative data for this compound and other selected ROCK inhibitors, providing a clear comparison of their biochemical potency.
Table 1: In Vitro Potency of ROCK Inhibitors Against ROCK1 and ROCK2 Kinases
| Inhibitor | ROCK1 IC50/Ki (nM) | ROCK2 IC50/Ki (nM) | Notes | Reference(s) |
| This compound | 56 | 3 | Highly selective for ROCK2. | [1] |
| Netarsudil | 1 (Ki) | 1 (Ki) | Potent dual ROCK1/2 inhibitor. | [2] |
| Netarsudil-M1 (active metabolite) | 0.2 (Ki) | 0.2 (Ki) | More potent than the parent compound. | [2] |
| Ripasudil | - | - | Approved for glaucoma in Japan. | [3] |
| Fasudil | 76 (Ki) | 47 (Ki) | The first clinically approved ROCK inhibitor. | [2] |
| Y-27632 | 220 (Ki) | 300 (Ki) | Widely used as a research tool. | [4] |
| RKI-18 | 397 (IC50) | 349 (IC50) | Potent inhibitor of both ROCK1 and ROCK2. | [5][6] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Values are from various sources and experimental conditions may differ.
Kinase Selectivity
Efficacy in Preclinical Models
Neuroprotection
In models of neurodegenerative diseases, ROCK inhibitors have shown promise. SR-3677 has been demonstrated to be neuroprotective in a mouse model of Alzheimer's disease by reducing amyloid-β production.[8] Studies with Fasudil and Y-27632 have also shown neuroprotective effects in models of stroke and spinal cord injury, suggesting a class effect of ROCK inhibition in promoting neuronal survival and regeneration.[4]
Cancer Cell Migration and Invasion
The Rho/ROCK pathway is a key regulator of cell motility, making it a prime target for anti-cancer therapies aimed at preventing metastasis. In vitro studies have shown that potent ROCK inhibitors can effectively block cancer cell migration and invasion. For example, RKI-18 has been shown to inhibit the migration and invasion of breast cancer cells.[5][6] Similarly, Fasudil and Y-27632 have demonstrated the ability to inhibit the invasion of various cancer cell lines.[9] While direct comparative studies with SR-3677 in this context are limited, its high potency for ROCK2, an isoform implicated in cancer progression, suggests strong potential as an anti-metastatic agent.
Ocular Hypotensive Effects
In the field of ophthalmology, ROCK inhibitors have been successfully developed to treat glaucoma by increasing aqueous humor outflow. Netarsudil and Ripasudil are clinically approved for this indication. A head-to-head clinical trial demonstrated that Netarsudil was more effective at lowering intraocular pressure than Ripasudil.[3] Another study showed that Netarsudil and its active metabolite are more potent ROCK inhibitors than Y-27632 and Fasudil.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
ROCK1 or ROCK2 enzyme
-
Kinase substrate (e.g., S6K synthetic peptide)
-
ATP
-
Test inhibitors (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Protocol:
-
Prepare serial dilutions of the test inhibitor in the appropriate kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor or vehicle (e.g., 5% DMSO).
-
Add 2 µL of the ROCK enzyme solution.
-
Add 2 µL of a mixture containing the kinase substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[10][11][12][13]
Transwell Cell Migration Assay
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell culture medium (serum-free and with serum)
-
Test inhibitors (e.g., this compound)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Protocol:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add the test inhibitor at various concentrations to the upper chamber.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Incubate the plate for a duration appropriate for the cell type (e.g., 24 hours) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope. The percentage inhibition of migration can be calculated relative to the vehicle-treated control.[14][15][16][17]
Visualizations
Signaling Pathway Diagram
References
- 1. Rock inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic Inhibition of ROCK2 Suppresses Amyloid-β Production in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. benchchem.com [benchchem.com]
- 15. clyte.tech [clyte.tech]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. corning.com [corning.com]
ROCK Inhibitors in Cancer Therapy: A Comparative Meta-Analysis
A Deep Dive into Rho-Kinase Inhibition for Oncological Applications
The landscape of cancer therapy is continually evolving, with a significant focus on targeted therapies that exploit specific molecular vulnerabilities of tumor cells. Among the promising targets is the Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton and cellular processes critical for cancer progression. This guide provides a comprehensive meta-analysis of ROCK inhibitors, offering researchers, scientists, and drug development professionals a comparative overview of their therapeutic potential, supported by experimental data and detailed methodologies.
The Rho/ROCK signaling pathway plays a pivotal role in a multitude of cellular functions, including cell adhesion, motility, proliferation, and apoptosis.[1] Its dysregulation is frequently observed in various cancers, contributing to enhanced tumor growth, invasion, and metastasis.[2][3][4] Inhibition of ROCK signaling has therefore emerged as an attractive strategy to counteract the malignant phenotype of cancer cells.[5]
Comparative Efficacy of ROCK Inhibitors Across Cancer Types
While a formal quantitative meta-analysis with pooled statistical data from multiple clinical trials is not yet feasible due to the current stage of clinical development for most ROCK inhibitors, this section summarizes the preclinical and early clinical findings for prominent ROCK inhibitors across different cancer models. The data presented here is collated from a range of in vitro and in vivo studies, providing a qualitative comparison of their anti-cancer activities.
Numerous studies have demonstrated the potential of ROCK inhibitors to reduce cancer cell proliferation, invasion, and angiogenesis in preclinical models.[3] For instance, the well-characterized inhibitors Fasudil and Y-27632 have been shown to induce apoptosis in glioblastoma cells and inhibit the migration and invasion of various cancer cell lines, including breast, melanoma, and lung cancer.[4][6]
Table 1: Preclinical Efficacy of Select ROCK Inhibitors in Different Cancer Models
| ROCK Inhibitor | Cancer Type(s) | Key In Vitro Findings | Key In Vivo Findings | Reference(s) |
| Fasudil | Glioblastoma, Small Cell Lung Cancer, Pancreatic Cancer | Induces apoptosis, reduces cell migration and invasion.[6] | Reduces tumor growth and metastasis.[4] | [4][6] |
| Y-27632 | Breast Cancer, Melanoma, Glioblastoma | Inhibits cell migration, invasion, and lamellipodia formation.[4][6] | Decreases tumor formation and metastasis.[4][6] | [4][6] |
| Ripasudil | Glaucoma (approved), Cancer (preclinical) | Limited published cancer-specific data. | Approved for glaucoma in Japan.[6] | [6] |
| Netarsudil | Glaucoma (approved), Cancer (preclinical) | Limited published cancer-specific data. | Approved for glaucoma in the United States.[7] | [7] |
| AT13148 | Solid Tumors (e.g., Melanoma, Pancreatic) | Dual ROCK-AKT inhibitor, inhibits invasion and metastasis.[8] | First-in-human clinical trial showed a narrow therapeutic index.[8] | [8] |
| RKI-1447 | Breast Cancer, Melanoma, Lung Cancer | Potent inhibitor of ROCK1 and ROCK2, anti-invasive and anti-tumor activities.[7] | Not specified in the provided results. | [7] |
| DJ4 | Melanoma, Breast Cancer, Non-small Cell Lung Cancer | Reduces stress fiber formation, inhibits migration and invasion.[7] | Not specified in the provided results. | [7] |
Clinical Landscape of ROCK Inhibitors in Oncology
The clinical development of ROCK inhibitors specifically for cancer therapy is still in its early stages. While Fasudil and Ripasudil are clinically approved in Japan for non-oncological indications (cerebral vasospasm and glaucoma, respectively), their potential in cancer is being actively explored.[6]
A notable development was the first-in-human Phase 1 clinical trial of AT13148, a dual ROCK-AKT inhibitor, for the treatment of advanced solid tumors.[6][8] The trial established a maximum tolerated dose but also highlighted a narrow therapeutic index, leading to the recommendation against its further development in that specific context.[8] This underscores the challenges in translating the potent preclinical activity of ROCK inhibitors into safe and effective clinical therapies.
Table 2: Overview of Clinical Trials for ROCK Inhibitors with Oncological Relevance
| Inhibitor | Indication(s) | Phase | Key Findings/Status | Reference(s) |
| Fasudil | Cerebral Vasospasm (approved), Cancer (investigational) | Preclinical/Investigational | Approved in Japan and China for non-cancer indications.[7][9] Preclinical studies support its anti-cancer potential.[6] | [6][7][9] |
| Ripasudil | Glaucoma (approved) | Approved | Approved in Japan for glaucoma.[6] | [6] |
| AT13148 | Advanced Solid Tumors | Phase 1 | First dual ROCK-AKT inhibitor in a clinical trial for cancer. Showed a narrow therapeutic index.[8] | [8] |
The ROCK Signaling Pathway in Cancer
The Rho/ROCK signaling cascade is a central regulator of actin cytoskeleton dynamics.[10] The pathway is initiated by the activation of small GTPases of the Rho family (RhoA, RhoB, and RhoC), which in turn bind to and activate ROCK.[3] ROCK then phosphorylates a number of downstream substrates, leading to increased actomyosin (B1167339) contractility, stress fiber formation, and focal adhesion maturation.[10][11] This cascade is crucial for cell motility and invasion, processes that are hijacked by cancer cells during metastasis.[2]
References
- 1. Regulation of ROCK Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho‐associated kinases in tumorigenesis: re‐considering ROCK inhibition for cancer therapy | EMBO Reports [link.springer.com]
- 6. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
On-Target Activity of SR-3677 Dihydrochloride: A Comparative Guide with Rescue Experiment Validation
For researchers, scientists, and drug development professionals, confirming the on-target activity of a novel inhibitor is a critical step in its validation. This guide provides a comparative analysis of SR-3677 dihydrochloride (B599025), a potent and selective ROCK-II inhibitor, against other common alternatives. Furthermore, it details a rescue experiment designed to unequivocally demonstrate its specific mechanism of action.
SR-3677 dihydrochloride has emerged as a significant tool for researchers investigating cellular processes regulated by Rho-associated coiled-coil containing protein kinase (ROCK). It functions as a potent and highly selective inhibitor of ROCK-I and ROCK-II, with a particularly strong affinity for ROCK-II.[1][2][3][4] The primary mechanism of action for SR-3677 is the competitive inhibition of the ATP-binding site within the kinase domain, which blocks the phosphorylation of its downstream substrates.[4]
Comparative Analysis of ROCK Inhibitors
SR-3677's potency and selectivity for ROCK-II distinguish it from other widely used ROCK inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of SR-3677 and its alternatives against ROCK-I and ROCK-II, providing a clear comparison of their in vitro efficacy.
| Compound | ROCK-I IC50 (nM) | ROCK-II IC50 (nM) | Selectivity (ROCK-I/ROCK-II) |
| This compound | 56 | 3 | ~18.7x |
| Y-27632 | 140 - 220 | 140 - 300 | ~1x |
| Fasudil (HA-1077) | 330 | 158 | ~0.5x |
| GSK429286A | 14 | 63 | ~4.5x |
| Belumosudil (KD025) | 24,000 | 105 | ~0.004x |
| Ripasudil (K-115) | 51 | 19 | ~0.4x |
Data compiled from multiple sources.[1][2][5][6][7][8][9][10][11]
The ROCK-II Signaling Pathway and the Rationale for a Rescue Experiment
The RhoA/ROCK-II signaling cascade is a pivotal regulator of various cellular functions, including the organization of the actin cytoskeleton, cell adhesion, and migration.[12][13][14] Upon activation by RhoA, ROCK-II phosphorylates several downstream targets, with two of the most well-characterized being Myosin Light Chain 2 (MLC2) and LIM kinase (LIMK).
-
Phosphorylation of MLC2 (or inhibition of its phosphatase, MYPT1) increases actomyosin (B1167339) contractility, leading to the formation of stress fibers and focal adhesions.[12][13][14]
-
Phosphorylation of LIMK results in the inactivation of cofilin, an actin-depolymerizing factor. This stabilizes actin filaments.[13][14]
Inhibition of ROCK-II by SR-3677 is therefore expected to decrease the phosphorylation of these substrates, resulting in a reduction of stress fibers and altered cell morphology. A rescue experiment aims to demonstrate that this effect is specifically due to the inhibition of ROCK-II. This is achieved by introducing a downstream component of the pathway that is constitutively active, thereby bypassing the need for ROCK-II activity and "rescuing" the phenotype.
For this purpose, a phosphomimetic mutant of a key ROCK-II substrate, such as MLC2, can be utilized. A phosphomimetic mutant is a version of the protein where the amino acid residue that is normally phosphorylated is replaced by an amino acid that mimics the negative charge of a phosphate (B84403) group (e.g., aspartic or glutamic acid). This renders the protein constitutively active.
Figure 1: The ROCK-II signaling pathway and the point of inhibition by SR-3677.
Experimental Protocol: Rescue of SR-3677-Induced Phenotype
This protocol describes how to confirm the on-target activity of SR-3677 by rescuing its effects on cell morphology and stress fiber formation using a phosphomimetic MLC2 mutant.
Objective: To demonstrate that the effects of SR-3677 on the actin cytoskeleton are specifically mediated through the inhibition of ROCK-II by showing that a constitutively active downstream effector, phosphomimetic MLC2, can reverse these effects.
Materials:
-
Cell line responsive to ROCK inhibition (e.g., HeLa, NIH-3T3)
-
This compound
-
Plasmids:
-
pEGFP-C1 (Control vector)
-
pEGFP-MLC2-WT (Wild-type Myosin Light Chain 2)
-
pEGFP-MLC2-S19D/S20D (Phosphomimetic MLC2)
-
-
Transfection reagent
-
Cell culture medium and supplements
-
Phalloidin (B8060827) conjugated to a fluorophore (e.g., Alexa Fluor 568)
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfect the cells with pEGFP-C1, pEGFP-MLC2-WT, or pEGFP-MLC2-S19D/S20D using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the constructs for 24-48 hours.
-
-
SR-3677 Treatment:
-
Treat the transfected cells with an effective concentration of SR-3677 (e.g., 100 nM, to be optimized for the specific cell line) or vehicle (DMSO) for 4-6 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain for F-actin using fluorescently labeled phalloidin.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Microscopy and Analysis:
-
Image the cells using a fluorescence microscope. Capture images of GFP (to identify transfected cells), phalloidin (to visualize stress fibers), and DAPI (to visualize nuclei).
-
Quantify the presence and organization of stress fibers in transfected cells for each condition.
-
Expected Outcomes:
-
Control (pEGFP-C1) + Vehicle: Cells will exhibit normal morphology with well-defined stress fibers.
-
Control (pEGFP-C1) + SR-3677: Cells will show a loss of stress fibers and a rounded morphology.
-
Wild-Type MLC2 (pEGFP-MLC2-WT) + SR-3677: Similar to the control, these cells will also exhibit a loss of stress fibers, as the wild-type MLC2 still requires phosphorylation by ROCK-II.
-
Phosphomimetic MLC2 (pEGFP-MLC2-S19D/S20D) + SR-3677: These cells will maintain their stress fibers and normal morphology, even in the presence of SR-3677. This is the "rescue" condition, as the constitutively active MLC2 bypasses the need for ROCK-II activity.
Figure 2: Workflow for the SR-3677 rescue experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of SR-3677 Dihydrochloride: A Kinase Panel Screen Comparison
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential therapeutic window. This guide provides a comparative assessment of the off-target effects of SR-3677 dihydrochloride (B599025), a potent ROCK2 inhibitor, against the broader-spectrum ROCK inhibitor, Y-27632, based on available kinase panel screening data.
SR-3677 dihydrochloride has emerged as a highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of the actin cytoskeleton involved in various cellular processes. Its high potency and selectivity make it a valuable tool for dissecting ROCK2-specific signaling pathways and a potential starting point for therapeutic development. However, a comprehensive understanding of its kinase selectivity profile is crucial to anticipate any unintended biological consequences.
This guide summarizes the known off-target profile of this compound and contrasts it with the well-characterized, less selective ROCK inhibitor, Y-27632. Detailed experimental protocols for a standard radiometric kinase panel screen are also provided to support the interpretation of such data.
Kinase Inhibition Profile Comparison
The following tables summarize the inhibitory activity of this compound and Y-27632 against their primary targets and a selection of off-target kinases.
Table 1: this compound Kinase Inhibition Profile
| Target Kinase | IC50 (nM) | Off-Target Kinases (>50% Inhibition @ 3 µM) |
| ROCK2 | ~3[1] | Akt3 |
| ROCK1 | 56[1][2] | Clk1 |
| Clk2 | ||
| Clk4 | ||
| Lats2 |
Note: Specific percentage inhibition or IC50 values for the off-target kinases for this compound are not publicly available. The data indicates greater than 50% inhibition at a concentration of 3 µM.
Table 2: Y-27632 Kinase Inhibition Profile (Representative Data)
| Kinase | Ki (nM) |
| ROCK1 | 140 |
| ROCK2 | 300 |
| PRK2 | 600 |
| PKN1 | 2000 |
| MSK1 | 2100 |
| p70S6K | 5200 |
| PAK2 | 8400 |
| PKA | >10000 |
| PKCα | >10000 |
Data for Y-27632 is compiled from various sources and is intended to be representative of its broader selectivity profile compared to SR-3677. Ki values are shown where available.
Experimental Protocols
Radiometric Kinase Panel Screen (32P-ATP Filter Binding Assay)
This protocol outlines a standard method for assessing the inhibitory activity of a compound against a panel of protein kinases.
1. Materials and Reagents:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrates
-
[γ-32P]ATP (Adenosine Triphosphate)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (specific to each kinase, but generally contains a buffer like HEPES or MOPS, MgCl₂, and other co-factors)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphocellulose filter plates (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate vehicle (e.g., DMSO).
-
Reaction Master Mix Preparation: For each kinase to be tested, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Kinase Reaction:
-
Add the test compound dilutions or vehicle control to the wells of a microplate.
-
Add the kinase reaction master mix to each well.
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Substrate Capture:
-
Terminate the reactions by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture directly onto the phosphocellulose filter plate.
-
The phosphorylated substrate will bind to the filter paper, while the unreacted [γ-32P]ATP will not.
-
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-32P]ATP.
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Measure the amount of incorporated 32P in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways of SR-3677 Primary and Off-Target Kinases
The following diagrams illustrate the canonical signaling pathways of ROCK2 (the primary target of SR-3677) and its identified off-target kinases.
Caption: Canonical ROCK2 signaling cascade initiated by active RhoA.
Caption: The PI3K/Akt3 signaling pathway, a key regulator of cell growth and survival.
References
SR-3677 dihydrochloride's effect on gene expression compared to other ROCK inhibitors
A Comparative Guide to the Effects of ROCK Inhibitors on Gene Expression
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of cellular processes, including cytoskeletal organization, cell motility, and gene expression. Their dysregulation is implicated in various diseases, making them attractive therapeutic targets. This guide provides a comparative analysis of the effects of different ROCK inhibitors on gene expression, offering valuable insights for researchers and drug development professionals. While direct comparative transcriptomic data for SR-3677 dihydrochloride (B599025) is not yet widely available in the public domain, this guide establishes a baseline by summarizing the known effects of other well-characterized ROCK inhibitors.
The Rho-ROCK Signaling Pathway
The Rho-ROCK pathway is a critical signaling cascade that influences a wide array of cellular functions. The following diagram illustrates the central components of this pathway.
Caption: The Rho-ROCK signaling pathway, a key regulator of gene expression.
Comparative Analysis of ROCK Inhibitor Effects on Gene Expression
The following tables summarize the effects of various ROCK inhibitors on gene expression across different cell types and experimental conditions.
Table 1: Effects of Pan-ROCK Inhibitors on Gene Expression
| ROCK Inhibitor | Cell Type | Key Findings on Gene Expression | Reference |
| Fasudil (B1672074) | Murine Astrocytes | Time-dependent changes in the astrocytic transcriptome. Alterations in genes associated with extracellular matrix, EAAT2, BDNF, anti-oxidant species, and metabolic and signaling pathways, suggesting a pro-survival phenotype.[1] | |
| Y-27632 | NIH3T3 Fibroblasts | Inhibition of ROCK resulted in changes in the expression of 2.3% of all genes surveyed. Most affected genes were downregulated, indicating that the ROCK pathway predominantly induces the upregulation of transcriptionally active genes.[2] | |
| Y-27632 | Breast Cancer Cells (T4-2) | Down-regulation of ROCK1 and ROCK2 mRNA. Also decreased levels of EGFR and Integrinβ1, leading to suppressed activation of Akt, MAPK, and FAK, as well as GLUT3 and LDHA levels in 3D cultures.[3] | |
| Rezurock (Belumosudil) | Mouse Peritoneal Macrophages | In combination with fingolimod, resulted in the differential expression of 4,855 genes (2,477 downregulated and 2,378 upregulated). Downregulated genes were related to fibrotic pathways, extracellular matrix, blood vessel development, cell adhesion, and cytokine production.[4] | |
| Netarsudil (B609535) | Human Corneal Epithelial Cells | Downregulated the expression levels of cell-junction-associated genes, which could have adverse effects on the epithelial barrier.[5] | |
| Ripasudil (B1663664) | Human Corneal Epithelial Cells | Upregulated major components of tight and adherens junctions, improving epithelial barrier function.[5] |
Table 2: Effects of ROCK2-Selective Inhibitors on Gene Expression
| ROCK Inhibitor | Cell Type | Key Findings on Gene Expression | Reference |
| SLx-2119 (KD025) | Human Endothelial Cells, Smooth Muscle Cells, and Fibroblasts | Affected the expression of genes belonging to the same biological processes as atorvastatin (B1662188), but the individual genes were mostly different. Had a major effect on gene expression in fibroblasts.[6] | |
| GNS-3595 | Mouse Lung Tissue (Bleomycin-induced pulmonary fibrosis model) | Nearly complete reversal of fibrosis-related gene expression to control levels.[7] |
Experimental Protocols
This section details the methodologies used in the cited studies to investigate the effects of ROCK inhibitors on gene expression.
General Experimental Workflow for Gene Expression Analysis
The diagram below outlines a typical workflow for analyzing the impact of ROCK inhibitors on the transcriptome.
Caption: A standard workflow for transcriptomic analysis of ROCK inhibitor effects.
Detailed Methodologies from Cited Studies
-
Study on Fasudil in Murine Astrocytes [1]
-
Cell Culture: Cultured murine astrocytes were used.
-
Treatment: Cells were treated with Fasudil (100 µM) for time points of 2, 6, 12, and 24 hours.
-
Gene Expression Analysis: Microarray analysis was performed on isolated RNA to determine global gene profiling. Key changes were validated by real-time PCR for both Fasudil and another ROCK inhibitor, Y-27632.
-
-
Study on Y-27632 in NIH3T3 Fibroblasts [2]
-
Cell Culture: Exponentially growing NIH3T3 cells were used.
-
Treatment: Cells were treated with the ROCK inhibitor Y-27632 for 24 hours.
-
Gene Expression Analysis: Affymetrix microarray technology was used to identify transcriptomal changes. The expression of seventeen genes was re-evaluated using real-time quantitative RT-PCR analysis for confirmation.
-
-
Study on Rezurock and Fingolimod in Macrophages [4]
-
Cell Culture: Mouse peritoneal macrophages and human macrophages were used.
-
Treatment: Cells were treated with a combination of Rezurock and fingolimod.
-
Gene Expression Analysis: The effect on the transcriptome of mouse peritoneal macrophages was analyzed. Protein expression analysis was also performed on both mouse and human macrophages.
-
-
Study on SLx-2119 in Primary Human Cells [6]
-
Cell Culture: Primary cultures of normal human endothelial cells, smooth muscle cells, and fibroblasts were used.
-
Treatment: Cells were treated with the ROCK2-inhibitor SLx-2119 or atorvastatin for 24 hours.
-
Gene Expression Analysis: Genome-wide gene expression profiles were obtained with Illumina arrays after total RNA isolation.
-
-
Study on Netarsudil and Ripasudil in Human Corneal Cells [5]
-
Cell Culture: Primary human corneal endothelial and epithelial cells were used.
-
Treatment: Cells were incubated with netarsudil dihydrochloride and ripasudil hydrochloride dihydrate for up to 7 days.
-
Gene Expression Analysis: Gene and protein expression analyses were performed by real-time PCR and immunocytochemistry.
-
Conclusion
The available data demonstrates that ROCK inhibitors exert diverse and cell-type-specific effects on gene expression. Pan-ROCK inhibitors like Fasudil and Y-27632 tend to cause broad transcriptomic changes, often downregulating genes associated with the extracellular matrix and cytoskeletal organization.[1][2] In contrast, ROCK2-selective inhibitors such as SLx-2119 and GNS-3595 show promise in more targeted applications, for instance, by reversing fibrosis-related gene expression.[6][7] The differential effects of inhibitors like Netarsudil and Ripasudil on the same cell type highlight the importance of considering the specific chemical entity and its off-target effects.[5]
While this guide provides a comprehensive overview of the current landscape, further research is needed to elucidate the specific gene expression signature of novel inhibitors like SR-3677 dihydrochloride. The methodologies and comparative data presented here offer a solid foundation for such future investigations.
References
- 1. Transcriptomic profiling of astrocytes treated with the Rho kinase inhibitor fasudil reveals cytoskeletal and pro-survival responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the Rock-dependent transcriptome in rodent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative transcriptomic analysis of macrophages treated with a combination of ROCK pathway inhibitors [accscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative gene expression profiling in three primary human cell lines after treatment with a novel inhibitor of Rho kinase or atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
Does SR-3677 dihydrochloride have advantages over pan-ROCK inhibitors?
The pursuit of highly selective kinase inhibitors is a cornerstone of modern drug development, aiming to maximize therapeutic efficacy while minimizing off-target effects. In the landscape of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, SR-3677 dihydrochloride (B599025) emerges as a potent and selective inhibitor of ROCK2, offering significant advantages over traditional pan-ROCK inhibitors that target both ROCK1 and ROCK2 isoforms.
This guide provides a comprehensive comparison of SR-3677 dihydrochloride with pan-ROCK inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Superior Selectivity and Potency of SR-3677
A key advantage of this compound lies in its remarkable selectivity for ROCK2 over ROCK1. Experimental data demonstrates that SR-3677 has an IC50 of approximately 3 nM for ROCK2, while its IC50 for ROCK1 is 56 nM, indicating a nearly 19-fold greater potency for the ROCK2 isoform. This contrasts sharply with pan-ROCK inhibitors, which generally exhibit comparable potency against both isoforms.
| Inhibitor | Target | IC50 / Ki | Selectivity (ROCK1/ROCK2) |
| This compound | ROCK2 | ~3 nM (IC50) | ~19-fold for ROCK2 |
| ROCK1 | 56 nM (IC50) | ||
| Y-27632 | ROCK1 | 140 nM (Ki) | ~0.47 |
| ROCK2 | 300 nM (Ki) | ||
| Fasudil | ROCK1 | 330 nM (Ki) | ~1 |
| ROCK2 | Not specified | ||
| H-1152 | ROCK2 | 1.6 nM (Ki) | Not specified |
| Ripasudil | ROCK1 | 51 nM (IC50) | ~2.7 |
| ROCK2 | 19 nM (IC50) |
Note: IC50 and Ki values are dependent on specific assay conditions and may vary between studies.
The isoform-specific functions of ROCK1 and ROCK2 are increasingly recognized. While both are involved in regulating the actin cytoskeleton, they have distinct roles in various cellular processes. For instance, ROCK1 is primarily involved in processes like apoptosis, while ROCK2 plays a more significant role in fibrosis and inflammation.[1] The ability of SR-3677 to selectively target ROCK2 may, therefore, offer a more targeted therapeutic approach with a potentially improved safety profile.
Reduced Off-Target Effects
A significant drawback of early pan-ROCK inhibitors is their propensity for off-target activity, leading to unintended pharmacological effects. For example, Y-27632 has been shown to be non-selective against 4 out of 25 tested kinases, and Fasudil exhibited non-selectivity for 8 out of 27 tested kinases.[1] This lack of specificity can complicate the interpretation of experimental results and increase the risk of adverse effects in clinical applications.
In contrast, this compound has been reported to have a low off-target hit rate, making it a more precise tool for studying ROCK2-specific functions and a more promising candidate for therapeutic development.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams illustrate the ROCK signaling pathway and a typical in vitro kinase inhibition assay workflow.
Figure 1: The RhoA/ROCK signaling pathway.
Figure 2: Workflow for an in vitro kinase inhibition assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 value of an inhibitor against a specific kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer, for example, 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
- Kinase and Substrate: Dilute the target kinase (e.g., ROCK1 or ROCK2) and its specific substrate to the desired final concentrations in the kinase buffer.
- ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay should ideally be close to the Km value for the specific kinase to ensure accurate and comparable IC50 values.
- Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor (e.g., this compound or a pan-ROCK inhibitor) in a suitable solvent like DMSO.
2. Assay Procedure:
- Add the kinase, substrate, and the serially diluted inhibitor to the wells of a microtiter plate (e.g., 96-well or 384-well).
- Initiate the kinase reaction by adding the ATP solution to each well.
- Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
- Stop the reaction by adding a stop solution, such as EDTA, which chelates the Mg2+ ions required for kinase activity.
3. Signal Detection:
- The method of detection will depend on the assay format. Common methods include:
- Radiometric Assays: Measure the incorporation of radiolabeled phosphate (B84403) (from [γ-32P]ATP or [γ-33P]ATP) into the substrate.
- Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.
- ELISA-Based Assays: Use a specific antibody to detect the phosphorylated substrate.
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control with no inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
Cellular Assay for On-Target Effect
To confirm that the inhibitor is engaging its target within a cellular context, the phosphorylation status of a known downstream substrate of ROCK can be assessed.
1. Cell Culture and Treatment:
- Culture a suitable cell line in appropriate media.
- Treat the cells with various concentrations of the ROCK inhibitor (e.g., SR-3677) for a specific duration.
2. Cell Lysis and Protein Quantification:
- Lyse the cells to extract total protein.
- Determine the protein concentration of the lysates to ensure equal loading for subsequent analysis.
3. Western Blotting:
- Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
- Probe the membrane with primary antibodies specific for the phosphorylated form of a ROCK substrate (e.g., phospho-Myosin Light Chain 2) and the total form of the substrate.
- Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
- Visualize the protein bands using a chemiluminescent substrate.
4. Data Analysis:
- Quantify the band intensities for the phosphorylated and total substrate.
- A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates on-target inhibition of the ROCK pathway.
Conclusion
This compound presents a clear advantage over pan-ROCK inhibitors due to its superior selectivity for the ROCK2 isoform and its cleaner off-target profile. This makes it an invaluable tool for dissecting the specific roles of ROCK2 in health and disease and a more promising candidate for the development of targeted therapies with potentially fewer side effects. The use of well-defined experimental protocols is crucial for accurately characterizing and comparing the potency and selectivity of such inhibitors.
References
A Comparative Guide to SR-3677 Dihydrochloride: Correlating Cellular Activity with Enzymatic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR-3677 dihydrochloride (B599025) with other prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The focus is to objectively correlate the compound's potent enzymatic inhibition with its activity in cellular contexts, supported by experimental data and detailed protocols.
Introduction to SR-3677 Dihydrochloride
This compound is a potent and highly selective inhibitor of ROCK2, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1] Dysregulation of the ROCK signaling pathway is implicated in a variety of pathological conditions, including cancer, glaucoma, and cardiovascular diseases. SR-3677's high affinity and selectivity for ROCK2 make it a valuable tool for dissecting the specific roles of this isoform and a promising candidate for therapeutic development.
Enzymatic Potency: A Head-to-Head Comparison
The enzymatic potency of a kinase inhibitor is a primary determinant of its potential efficacy. SR-3677 exhibits nanomolar potency against ROCK2, with significant selectivity over ROCK1. This section compares the half-maximal inhibitory concentrations (IC50) of SR-3677 with other widely used ROCK inhibitors.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| SR-3677 | 56[1][2] | 3[1][2] | 18.7 |
| Y-27632 | 140-220 | 140-220 | ~1 |
| Fasudil | 358 (μM) | 158 (μM) | 2.27 |
| RKI-1447 | 14.5 | 6.2 | 2.3 |
| GSK269962A | 1.6 | 4 | 0.4 |
| H-1152 | - | 1.6 (Ki) | - |
| Ripasudil | 51 | 19 | 2.7 |
Table 1: Comparison of the enzymatic potency (IC50) of various ROCK inhibitors against ROCK1 and ROCK2 isoforms. A higher selectivity ratio indicates greater selectivity for ROCK2 over ROCK1.
Cellular Activity: Translating Potency into Function
The ultimate measure of a drug's utility lies in its ability to elicit a desired response in a cellular context. SR-3677 has been shown to effectively modulate several key cellular processes regulated by the ROCK pathway.
Inhibition of Myosin Light Chain Phosphorylation
Modulation of Cell Migration and Invasion
The ROCK pathway is a critical regulator of cell motility. Inhibition of ROCK is expected to impede cell migration and invasion. Studies have shown that ROCK inhibitors like RKI-18, a compound with similar nanomolar potency to SR-3677, effectively inhibit the migration and invasion of cancer cells.[3] For instance, RKI-18 inhibited the migration of MDA-MB-231 breast cancer cells in a concentration-dependent manner, starting at 3 µM.[3]
| Inhibitor | Cellular Assay | Cell Line | Effect | Concentration |
| RKI-18 | Anchorage-Independent Growth | MDA-MB-231 | IC50 = 8 µM | - |
| RKI-18 | Anchorage-Dependent Proliferation | MDA-MB-231 | IC50 = 32 µM | - |
| RKI-18 | Cell Migration (Wound Healing) | MDA-MB-231 | Inhibition | Starting at 3 µM |
| Y-27632 | Cell Migration (Wound Healing) | TE-10 | Significant Reduction | 5 µM |
| Fasudil (HA1077) | Cell Migration (Wound Healing) | TE-10 | Significant Reduction | - |
Table 2: Examples of cellular activities of selected ROCK inhibitors. This table highlights the concentrations at which these inhibitors have been shown to be effective in different cellular assays.
Induction of Mitophagy
Recent studies have unveiled a novel role for ROCK2 inhibition in the induction of mitophagy, the selective degradation of mitochondria by autophagy. SR-3677 has been shown to promote the recruitment of Parkin, a key protein in the initiation of mitophagy, to damaged mitochondria. This effect has been observed at a concentration of 57 nM in a Parkin recruitment assay.[4]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental approaches, the following diagrams illustrate the ROCK signaling pathway and a typical workflow for evaluating ROCK inhibitors.
Experimental Protocols
In Vitro ROCK Kinase Assay
This protocol describes a common method for determining the enzymatic potency of inhibitors against ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Myosin Phosphatase Targeting Subunit 1 (MYPT1) as substrate[5][6][7]
-
ATP, [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay Kit (for luminescence-based assay)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitors (e.g., SR-3677) dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, substrate (MYPT1), and the diluted inhibitor.
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for luminescence assay).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[6][7]
-
Stop the reaction (e.g., by adding EDTA or using the stop reagent from the kit).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays, follow the kit manufacturer's instructions to measure the amount of ADP produced.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Myosin Light Chain (MLC) Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the cellular activity of ROCK inhibitors by measuring the phosphorylation of MLC.
Materials:
-
Cell line of interest (e.g., HeLa, vascular smooth muscle cells)
-
Cell culture medium and supplements
-
Test inhibitors (e.g., SR-3677)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total MLC2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MLC2 and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities and calculate the relative phosphorylation levels.
Parkin Recruitment Assay (Immunofluorescence)
This protocol describes a method to visualize and quantify the recruitment of Parkin to mitochondria, a key step in mitophagy, upon treatment with a ROCK inhibitor.
Materials:
-
Cells stably expressing fluorescently tagged Parkin (e.g., YFP-Parkin)
-
Mitochondrial uncoupler (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)
-
Test inhibitors (e.g., SR-3677)
-
Cell culture medium
-
Coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against a mitochondrial marker (e.g., anti-Tom20)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells expressing fluorescently tagged Parkin on coverslips.
-
Pre-treat the cells with the test inhibitor or vehicle control for a specified time.
-
Induce mitochondrial damage by adding CCCP (e.g., 10 µM) for 1-3 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate with the primary antibody against a mitochondrial marker for 1 hour.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips on slides with mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the colocalization of Parkin with mitochondria.
Conclusion
This compound is a highly potent and selective ROCK2 inhibitor. Its strong enzymatic potency translates into significant effects on various cellular processes, including the inhibition of myosin light chain phosphorylation, modulation of cell migration, and the induction of mitophagy. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of ROCK inhibition and for the development of next-generation selective kinase inhibitors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rock inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. content.abcam.com [content.abcam.com]
Head-to-Head Comparison: SR-3677 Dihydrochloride vs. RKI-1447 in ROCK Inhibition
In the landscape of selective kinase inhibitors, SR-3677 dihydrochloride (B599025) and RKI-1447 have emerged as potent tools for researchers investigating the roles of Rho-associated coiled-coil containing protein kinases (ROCK). Both compounds are ATP-competitive inhibitors targeting ROCK1 and ROCK2, key regulators of the actin cytoskeleton involved in a myriad of cellular processes including cell adhesion, migration, proliferation, and apoptosis. This guide provides a detailed, data-driven comparison of SR-3677 dihydrochloride and RKI-1447 to assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their experimental needs.
Quantitative Performance Data
Table 1: In Vitro Kinase Inhibitory Potency (IC50)
| Compound | Target | IC50 (nM) | Source |
| This compound | ROCK1 | 56 | [1] |
| ROCK2 | 3 | [1] | |
| RKI-1447 | ROCK1 | 14.5 | [2] |
| ROCK2 | 6.2 | [2] |
Table 2: Kinase Selectivity Profile
Information regarding the broader kinase selectivity of this compound is limited in the public domain. RKI-1447, however, has been profiled against a panel of kinases, demonstrating a high degree of selectivity for ROCKs.
| Compound | Screening Method | Key Findings | Source |
| This compound | Not extensively reported in public literature. | Reported to be highly selective for ROCK2. | [1] |
| RKI-1447 | Kinase panel screening | At 10 µM, had no significant effect on the phosphorylation levels of AKT, MEK, and S6 kinase.[3] | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of SR-3677 Dihydrochloride in a Cellular Context: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of a chemical probe is paramount to the validity of experimental results. This guide provides a comparative analysis of SR-3677 dihydrochloride (B599025), a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), against other commonly used ROCK inhibitors. We present available data on its selectivity, detailed experimental protocols for validation, and a discussion of its performance in a cellular context.
SR-3677 has been identified as a selective inhibitor of ROCK2, a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell adhesion, and migration.[1] Dysregulation of the Rho/ROCK signaling pathway is implicated in numerous diseases, making its components attractive therapeutic targets.[2] While SR-3677 is described as a selective ROCK2 inhibitor, this guide aims to provide a framework for its validation in your specific cellular model, comparing it to less selective but widely used alternatives like Y-27632 and Fasudil.
Comparative Analysis of ROCK Inhibitors
A critical aspect of validating a kinase inhibitor is understanding its selectivity profile across the kinome. While comprehensive, publicly available kinome scan data for SR-3677 dihydrochloride is limited, its selectivity for ROCK2 over ROCK1 has been noted in the literature.[1] In contrast, the commonly used ROCK inhibitors Y-27632 and Fasudil are known to be less selective, with potential off-target effects that could confound experimental interpretation.[3]
| Inhibitor | Primary Target(s) | Reported IC50/Ki Values | Known Off-Targets | Reference |
| This compound | ROCK2 | Not publicly available in a comprehensive kinase panel. | Information not widely available. | [1] |
| Y-27632 | ROCK1, ROCK2 | IC50: ~140 nM for ROCK1, Ki: 300 nM for ROCK2 | At typical cell-based concentrations (10-50 µM), it can inhibit other kinases. Was found to be non-selective against 4 out of 25 tested kinases. | [3] |
| Fasudil (HA-1077) | ROCK1, ROCK2 | Ki: 0.33 µM for ROCK1, IC50: 0.158 µM for ROCK2 | Inhibits other kinases such as PKA, PKC, and PKG. Exhibited non-selectivity for 8 out of 27 tested kinases. | [3] |
Experimental Protocols for Specificity Validation
To validate the specificity of SR-3677 in a cellular context, a multi-pronged approach employing biochemical, and cellular assays is recommended.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of SR-3677 against purified ROCK1 and ROCK2 enzymes and can be expanded to a panel of other kinases to assess off-target effects.
Protocol:
-
Reagents: Purified recombinant ROCK1 and ROCK2 enzymes, kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT), ATP, and a suitable substrate (e.g., S6 peptide).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the kinase, kinase buffer, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify kinase activity. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo™).
-
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Downstream Targets
This method assesses the on-target effect of SR-3677 in cells by measuring the phosphorylation status of known ROCK substrates. A selective inhibitor should decrease the phosphorylation of ROCK targets without affecting signaling pathways mediated by other kinases.
Protocol:
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Treat the cells with varying concentrations of SR-3677, a positive control inhibitor (e.g., Y-27632), and a vehicle control (e.g., DMSO) for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ROCK substrates, such as Myosin Light Chain 2 (p-MLC2) and Myosin Phosphatase Target Subunit 1 (p-MYPT1). Also, probe for loading controls like β-actin or GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Treatment: Treat intact cells with SR-3677 or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble ROCK2 in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: A selective inhibitor like SR-3677 should increase the thermal stability of ROCK2, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Visualizing the Workflow and Signaling Pathway
To aid in the conceptualization of the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for validating SR-3677 specificity.
Caption: The Rho/ROCK signaling cascade.
By following these protocols and considering the comparative context, researchers can confidently validate the specificity of this compound in their chosen cellular system, leading to more robust and reliable experimental outcomes.
References
SR-3677 Dihydrochloride: A More Potent and Selective Alternative to Older ROCK Inhibitors?
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for the success of preclinical and clinical studies. In the realm of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, SR-3677 dihydrochloride (B599025) has emerged as a promising candidate, demonstrating significant advantages in potency and selectivity over older, more established inhibitors such as Y-27632 and Fasudil.
This guide provides an objective comparison of SR-3677 dihydrochloride with Y-27632 and Fasudil, supported by experimental data, to aid researchers in making an informed decision for their specific applications.
Mechanism of Action: Targeting the ROCK Signaling Pathway
All three compounds—this compound, Y-27632, and Fasudil—are competitive inhibitors of the ATP-binding site of ROCK kinases.[1] The ROCK signaling pathway plays a critical role in regulating a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. The two isoforms, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[2] By inhibiting ROCK, these small molecules prevent the phosphorylation of downstream substrates, leading to the modulation of the actin cytoskeleton and a reduction in smooth muscle contraction.[3]
Caption: The ROCK signaling pathway and points of inhibition.
Comparative Analysis of Potency and Selectivity
The primary advantage of this compound lies in its significantly higher potency and selectivity for ROCK kinases compared to Y-27632 and Fasudil. This is evident from the in vitro kinase inhibition data presented in the table below.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Data Source |
| This compound | ROCK1 | 56 | N/A | [4] |
| ROCK2 | 3 | N/A | [4] | |
| Y-27632 | ROCK1 | N/A | 140-220 | [5] |
| ROCK2 | N/A | 300 | [5] | |
| Fasudil | ROCK1 | ~1,900 | 330 | [6] |
| ROCK2 | 158 - 1,900 | N/A | [6][7] |
N/A: Not Available. Note: IC50 and Ki values for Y-27632 and Fasudil are compiled from various sources and may not be directly comparable to SR-3677 due to different experimental conditions.
The data clearly indicates that this compound is a nanomolar inhibitor of both ROCK1 and ROCK2, with a notable preference for ROCK2.[4] In contrast, Y-27632 and Fasudil exhibit micromolar to high nanomolar inhibitory activity.[5][6]
Furthermore, studies have shown that older inhibitors like Y-27632 and Fasudil can exhibit off-target effects by inhibiting other kinases, which can complicate the interpretation of experimental results.[2] SR-3677 was found to be highly selective for ROCK kinases when tested against a panel of other kinases.[4]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are generalized protocols for in vitro kinase assays commonly used to determine the potency of ROCK inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against ROCK1 or ROCK2.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., Long S6 Kinase Substrate Peptide)
-
Test compound (SR-3677, Y-27632, or Fasudil) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant ROCK enzyme (at a pre-determined optimal concentration) to each well.
-
Add 2 µL of a mixture of ATP and substrate to each well to initiate the kinase reaction. The final ATP concentration should be close to its Km value for the specific ROCK isoform.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rock inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of SR-3677 Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential safety and logistical information for the disposal of SR-3677 dihydrochloride (B599025), a compound that requires careful management due to its potential hazards. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
Safety and Hazard Information
SR-3677 dihydrochloride is classified with several hazards that necessitate cautious handling and the use of appropriate personal protective equipment (PPE).
Hazard Classifications: [1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)
-
Specific Target Organ Toxicity (single exposure): Category 3 (May cause respiratory irritation)
The toxicological properties of this compound have not been thoroughly investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin.[1] It may also be irritating to mucous membranes and the upper respiratory tract.[1]
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE should be worn when handling this compound:
-
Protective gloves
-
Protective clothing
-
Eye protection (safety goggles)
-
Face protection
In situations where dust may be raised, a NIOSH-approved self-contained breathing apparatus or respirator is recommended.[1]
Disposal Procedures
The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations.[1] Improper disposal can lead to environmental contamination and potential harm to human health.
Step-by-Step Disposal Protocol:
-
Containment: In the event of a spill, contain the material to prevent its spread.[1]
-
Collection: Carefully collect the spilled material. Avoid raising dust during collection.[1]
-
Transfer: Transfer the collected material into a designated and clearly labeled chemical waste container.[1]
-
Storage: Keep the chemical waste container tightly closed and store it in a secure, designated area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and reputable chemical waste disposal company. Inform them of the chemical's identity and associated hazards.
Accidental Release Measures: In case of an accidental release, it is crucial to:
-
Avoid raising and breathing dust.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment, including rubber boots, safety goggles, and heavy rubber gloves.[1]
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:[1]
| Exposure Route | First Aid Procedure |
| Eyes | Hold eyelids apart and flush with plenty of water for at least 15 minutes. Seek medical attention. |
| Skin | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Seek medical attention. |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
